molecular formula H12N3Na3O8V2 B1143647 SODIUM AMMONIUM VANADATE CAS No. 12055-09-3

SODIUM AMMONIUM VANADATE

Cat. No.: B1143647
CAS No.: 12055-09-3
M. Wt: 352.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Ammonium Vanadate is an inorganic compound belonging to the class of polyoxometalates (POMs), known for its complex metal-oxygen anion clusters formed by vanadium . It is characterized by its intricate three-dimensional structures and the ability of vanadium to exist in multiple oxidation states, which enriches its chemical behavior and participation in redox reactions . A significant application of this compound is in the development of next-generation energy storage systems. It functions as a high-performance cathode material for aqueous zinc-ion batteries (AZIBs). Research demonstrates that Na-doped Na 0.3 (NH 4 ) 0.6 V 4 O 10 ·0.4H 2 O nanorods exhibit a high specific capacity of 400.2 mAh g -1 and exceptional long-term stability, retaining 97.2% of its capacity after 2000 cycles at a high current density . The pre-intercalated sodium ions act as structural pillars, stabilizing the layered vanadium oxide framework together with ammonium ions and structural water molecules, which widens the diffusion channels and reduces the electrostatic interaction for zinc ions, thereby enhancing reaction kinetics and structural integrity during cycling . Beyond electrochemistry, this compound serves as a valuable precursor in chemical synthesis and finds use in industrial applications such as catalysis, ceramics, and as a black dye or pigment in the printing and textile industries . The market for this compound is expected to grow, driven by technological advancements and rising demand across these sectors . Synthesis can be achieved through conventional precipitation from vanadium-bearing solutions using ammonium salts, with critical control over pH and temperature to ensure high product purity and yield . Advanced synthetic strategies, such as ionic membrane electrolysis, offer a sustainable pathway capable of producing material with a purity exceeding 99%, while also allowing for the recycling of by-products . Hydrothermal methods are also employed to produce crystalline vanadate phases with controlled morphologies . This product is intended for research purposes only. For Research Use Only (RUO). Not for human or veterinary use.

Properties

CAS No.

12055-09-3

Molecular Formula

H12N3Na3O8V2

Molecular Weight

352.96

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Sodium Ammonium Vanadate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium ammonium (B1175870) vanadate (B1173111) (Na(NH₄)VₓOᵧ). It is intended to serve as a practical resource for researchers and professionals involved in materials science, catalysis, and energy storage, where vanadate compounds are of significant interest. This document details various synthesis methodologies, offering step-by-step experimental protocols. Furthermore, it outlines a suite of characterization techniques essential for verifying the synthesis and understanding the material's properties, supported by quantitative data and visual representations of experimental workflows and logical relationships.

Synthesis Methodologies

The synthesis of sodium ammonium vanadate can be achieved through several methods, each offering distinct advantages in terms of purity, morphology, and scalability. The choice of method often depends on the desired characteristics of the final product and the intended application.

Co-Precipitation Synthesis

Co-precipitation is a widely used method for the synthesis of this compound due to its simplicity and scalability. This method involves the precipitation of the desired compound from a solution containing the precursor ions.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare a sodium vanadate (NaVO₃) solution by dissolving an appropriate amount of vanadium pentoxide (V₂O₅) in a sodium hydroxide (B78521) (NaOH) solution with stirring. The concentration of the resulting sodium vanadate solution is typically in the range of 20-35 g/L in terms of V₂O₅.

    • Prepare a separate solution of an ammonium salt, such as ammonium chloride (NH₄Cl) or ammonium sulfate (B86663) ((NH₄)₂SO₄).

  • Precipitation:

    • Heat the sodium vanadate solution to a temperature between 50-90°C.

    • Slowly add the ammonium salt solution to the heated sodium vanadate solution with constant stirring. The molar ratio of the ammonium salt to the vanadate is a critical parameter and is typically controlled to achieve the desired stoichiometry.

    • Adjust the pH of the solution to a range of 7.5-9.0 by the addition of a dilute acid (e.g., H₂SO₄) or base (e.g., NH₄OH) to induce precipitation.[1]

  • Aging and Filtration:

    • Allow the resulting precipitate to age in the mother liquor for a period of 1-2 hours with continuous stirring to ensure complete precipitation and particle growth.

    • Separate the precipitate from the solution by filtration.

  • Washing and Drying:

    • Wash the collected precipitate several times with deionized water to remove any unreacted precursors and soluble impurities.

    • Dry the final product in an oven at a temperature of 60-80°C for several hours to obtain the this compound powder.

Co_Precipitation_Workflow cluster_prep Precursor Preparation cluster_reaction Precipitation cluster_processing Product Processing V2O5 V₂O₅ NaVO3_sol NaVO₃ Solution V2O5->NaVO3_sol NaOH NaOH Solution NaOH->NaVO3_sol Precipitation Precipitation (50-90°C, pH 7.5-9.0) NaVO3_sol->Precipitation Heat NH4Cl_sol NH₄Cl Solution NH4Cl_sol->Precipitation Add Slowly Aging Aging (1-2h) Precipitation->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying (60-80°C) Washing->Drying Final_Product Sodium Ammonium Vanadate Powder Drying->Final_Product

Caption: Workflow for the co-precipitation synthesis of this compound.
Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials with controlled morphologies. By adjusting reaction parameters such as pH, temperature, and reaction time, various nanostructures of ammonium vanadates, including nanobelts, nanowires, and nanobundles, can be selectively synthesized.[2]

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve ammonium metavanadate (NH₄VO₃) in distilled water at an elevated temperature (e.g., 90°C) with constant stirring to form a clear solution.[2]

  • pH Adjustment:

    • Carefully adjust the pH of the growth solution by the dropwise addition of an acid, such as hydrochloric acid (HCl), to a desired value. The final morphology is highly dependent on the pH, with different nanostructures forming at different pH values (e.g., pH 2.5 for nanobelts, pH 1.5 for nanowires, and pH 0.5 for nanobundles).[2]

  • Hydrothermal Reaction:

    • Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature of 180-210°C for an extended period, typically 24-96 hours.[2][3]

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the product thoroughly with deionized water and ethanol (B145695) to remove any residual ions.

    • Dry the final product in a vacuum oven at 60°C.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Recovery NH4VO3 NH₄VO₃ Solution NH₄VO₃ Solution NH4VO3->Solution H2O Distilled Water H2O->Solution 90°C pH_adjust pH Adjustment (e.g., HCl) Solution->pH_adjust Autoclave Hydrothermal Reaction (180-210°C, 24-96h) pH_adjust->Autoclave Cooling Cooling Autoclave->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying (60°C, vacuum) Washing->Drying Final_Product Sodium Ammonium Vanadate Nanostructures Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of this compound nanostructures.
Sol-Gel Synthesis

The sol-gel method offers excellent control over the microstructure and purity of the final product at relatively low temperatures. It involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a gel.

Experimental Protocol (Adapted from a similar vanadate synthesis[4]):

  • Sol Preparation:

    • Dissolve ammonium metavanadate (NH₄VO₃) and sodium hydroxide (NaOH) in a deionized water solution containing a chelating agent, such as citric acid, with continuous stirring.

    • Adjust the pH of the solution to approximately 9 by the slow addition of ammonium hydroxide (NH₄OH) to facilitate the chelation of the metal ions by the citric acid.[4]

  • Gel Formation:

    • Heat the sol at a controlled temperature (e.g., 80°C) with continuous stirring to evaporate the solvent and promote the formation of a viscous gel.[4]

  • Drying:

    • Dry the gel in an oven at a temperature of 100-120°C to remove the remaining solvent and obtain a precursor powder.

  • Calcination:

    • Calcine the dried powder at a higher temperature (e.g., 400-600°C) in a furnace to remove the organic components and crystallize the this compound.

Ionic Membrane Electrolysis

This advanced method allows for the synthesis of high-purity this compound (purity > 99%) by converting a sodium vanadate solution into sodium polyvanadate through electrolysis, followed by precipitation.[2]

Experimental Protocol:

  • Electrolysis:

    • Use a sodium vanadate solution as the anolyte in an ionic membrane electrolysis cell. A typical anolyte composition is 10-28 g/L V and 30-70 g/L Na.[2] The catholyte is a sodium hydroxide solution (e.g., 75-160 g/L NaOH).[2]

    • Conduct the electrolysis at a current density of 700-1200 A/m² and a temperature of 10-70°C.[2]

  • Precipitation:

    • After electrolysis, transfer the anolyte containing sodium polyvanadate from the anode chamber.

    • Add ammonia (B1221849) water to the anolyte to precipitate this compound. The molar ratio of NH₄⁺ to V is controlled (e.g., 1:1 to 4:3).[5]

  • Product Recovery:

    • Separate the precipitate by filtration.

    • Dry the collected crystals to obtain the final high-purity product.

Characterization Techniques

A thorough characterization of the synthesized this compound is crucial to confirm its phase purity, morphology, and other physicochemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in the synthesized material and determining its crystal structure.

Experimental Protocol:

  • Sample Preparation: Finely grind the this compound powder to ensure random orientation of the crystallites.

  • Data Collection: Mount the powdered sample on a sample holder and collect the diffraction pattern using an X-ray diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Scan a 2θ range of 10-80° with a step size of 0.02°.

  • Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. For related sodium vanadates, JCPDS cards such as 49-0996 (HNaV₆O₁₆·4H₂O) and 45-0498 (Na₁.₁V₃O₇.₉) can be used for comparison.[6]

Table 1: Representative XRD Data for a Vanadate Compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
15.25.82100
20.34.3745
26.13.4180
31.02.8860
34.52.5930
47.31.9250

Note: This is a representative table; actual values will vary depending on the specific crystalline phase of this compound.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle size, and shape of the synthesized material.

Experimental Protocol:

  • Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape and sputter-coat with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: Acquire secondary electron images at various magnifications to visualize the morphology of the particles.

SEM analysis of hydrothermally synthesized vanadates has revealed various morphologies, including nanobelts that are several tens of micrometers in length, approximately 60-90 nm in diameter, and around 20 nm in thickness.[7]

Transmission Electron Microscopy (TEM)

TEM provides higher resolution imaging than SEM, allowing for the detailed investigation of the nanostructure, crystallinity, and lattice fringes of the material.

Experimental Protocol:

  • Sample Preparation: Disperse a small amount of the powder in a solvent (e.g., ethanol) by ultrasonication. Deposit a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

  • Imaging: Acquire bright-field images to observe the overall morphology and selected area electron diffraction (SAED) patterns to determine the crystal structure of individual particles. High-resolution TEM (HRTEM) can be used to visualize the lattice fringes.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups and bonding arrangements within the material.

Experimental Protocol:

  • Sample Preparation (FTIR): Mix a small amount of the powder with potassium bromide (KBr) and press it into a pellet.

  • Sample Preparation (Raman): Place a small amount of the powder on a microscope slide.

  • Data Collection: Acquire the spectra using an FTIR or Raman spectrometer.

Table 2: Typical Vibrational Modes for Vanadate Compounds

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400O-H stretching (adsorbed water)
~3150N-H stretching (NH₄⁺)
~1630H-O-H bending (adsorbed water)
~1400N-H bending (NH₄⁺)
900 - 1010V=O terminal stretching
700 - 900V-O-V asymmetric stretching
500 - 700V-O-V symmetric stretching
< 500V-O bending modes

Note: Peak positions can vary depending on the specific crystal structure and hydration state.[8][9]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the material.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the powder into an alumina (B75360) or platinum crucible.

  • Data Collection: Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic peaks.

The thermal decomposition of ammonium vanadates typically occurs in multiple stages, including the loss of water of hydration, the release of ammonia, and the final decomposition to vanadium pentoxide (V₂O₅).[10][11]

Table 3: Representative Thermal Decomposition Data for an Ammonium Vanadate

Temperature Range (°C)Weight Loss (%)Associated Process
50 - 150~2.5Loss of adsorbed water
150 - 250~15Deammoniation and dehydration
250 - 400~10Further decomposition
> 400-Formation of V₂O₅

Note: This is a representative table; specific temperatures and weight losses will depend on the exact stoichiometry and heating conditions.[10]

Logical Relationships

The synthesis parameters have a direct impact on the physicochemical properties of the resulting this compound. Understanding these relationships is crucial for tailoring the material for specific applications.

Synthesis_Property_Characterization cluster_synthesis Synthesis Parameters cluster_properties Material Properties cluster_characterization Characterization Techniques pH pH Morphology Morphology/Particle Size pH->Morphology Temperature Temperature Crystal_Structure Crystal Structure/Phase Purity Temperature->Crystal_Structure Thermal_Stability Thermal Stability Temperature->Thermal_Stability Precursors Precursor Concentration Precursors->Morphology Time Reaction Time Time->Crystal_Structure SEM_TEM SEM/TEM (Morphology, Size) Morphology->SEM_TEM Vibrational_Properties Vibrational Properties Crystal_Structure->Vibrational_Properties XRD XRD (Crystal Phase, Purity) Crystal_Structure->XRD TGA_DSC TGA/DSC (Thermal Stability) Thermal_Stability->TGA_DSC FTIR_Raman FTIR/Raman (Functional Groups) Vibrational_Properties->FTIR_Raman

Caption: Relationship between synthesis parameters, material properties, and characterization techniques.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Sodium Ammonium Vanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of sodium ammonium (B1175870) vanadate (B1173111). The document elucidates the multi-stage decomposition pathway, identifying key intermediate and final products. It is designed to serve as a crucial resource for researchers, scientists, and professionals in drug development who utilize vanadate compounds in their work. The guide details experimental protocols for thermal analysis and presents quantitative data in a structured format for ease of comparison. Furthermore, visual diagrams of the decomposition pathway and experimental workflows are provided to facilitate a deeper understanding of the process.

Introduction

Sodium ammonium vanadate is an inorganic compound of interest in various fields, including catalysis, materials science, and potentially in pharmaceutical applications due to the biological activity of vanadates.[1] The thermal decomposition of this compound is a critical process for the synthesis of various vanadium oxides, which are valuable precursors in numerous industrial and research applications.[2] Understanding the precise decomposition pathway, including the temperatures of transformation and the nature of the evolved gases and solid residues, is paramount for controlling the synthesis of materials with desired properties.

This guide synthesizes available data to present a detailed account of the thermal decomposition of this compound. While specific quantitative data for this exact compound is limited in publicly available literature, this document draws parallels from the well-studied decomposition of ammonium metavanadate and other related sodium ammonium double salts to provide a scientifically grounded pathway.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that involves the sequential loss of water, ammonia (B1221849), and the transformation of the vanadate structure. The process is significantly influenced by experimental conditions such as heating rate, atmosphere, and sample configuration.[1]

The proposed decomposition pathway initiates with the loss of adsorbed and crystal water, followed by the decomposition of the ammonium component to form intermediate vanadate species, and finally yielding sodium vanadate and vanadium pentoxide at higher temperatures.

Initial Decomposition: The decomposition is believed to commence at approximately 196°C.[1] In this initial phase, ammonia and water are eliminated. For the related ammonium metavanadate, a 2:1 molar ratio of ammonia to water is observed to be released, leading to the formation of an intermediate ammonium vanadate species like (NH₄)₂V₄O₁₁.[1]

Intermediate Stages: As the temperature increases, further loss of ammonia and water occurs, leading to the formation of various sodium and vanadium oxide intermediates. The presence of sodium ions influences the stability and the specific nature of these intermediates.

Final Products: At elevated temperatures, typically in the range of 400-790°C, the complete elimination of ammonia occurs, resulting in the formation of sodium dichromate in the analogous sodium ammonium chromate (B82759) decomposition.[3] For this compound, the final products are expected to be a mixture of sodium vanadates (such as sodium metavanadate, NaVO₃) and vanadium pentoxide (V₂O₅).

Visualization of the Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

DecompositionPathway cluster_0 Initial Compound cluster_1 Step 1: Dehydration & Initial NH3 Loss cluster_2 Step 2: Further Decomposition cluster_3 Final Products NaNH4V2O7·nH2O NaNH4V2O7·nH2O Intermediate_1 Ammonium Sodium Polyvanadate Intermediate NaNH4V2O7·nH2O->Intermediate_1 ~196°C Gases_1 H2O(g) + NH3(g) Intermediate_1->Gases_1 Intermediate_2 Sodium Vanadate Species Intermediate_1->Intermediate_2 > 300°C Gases_2 NH3(g) + H2O(g) Intermediate_2->Gases_2 Final_Solid NaVO3 + V2O5 Intermediate_2->Final_Solid > 400°C

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data

The following table summarizes the expected mass loss at different stages of the thermal decomposition of a hypothetical hydrated this compound compound, based on analogous decompositions. The exact values will vary depending on the hydration state and specific stoichiometry of the starting material.

Temperature Range (°C)Proposed ProcessEvolved SpeciesTheoretical Mass Loss (%)
50 - 150DehydrationH₂ODependent on initial hydration
150 - 250Initial decomposition, loss of NH₃ and H₂ONH₃, H₂O~15-20%
250 - 400Formation of intermediate vanadatesNH₃, H₂O~5-10%
> 400Formation of final oxide products-Stable residue

Experimental Protocols

The study of the thermal decomposition of this compound typically employs a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Methodology:

  • A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).[4]

  • The crucible is placed on a sensitive microbalance within a furnace.[5]

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a typical flow rate of 20-50 mL/min.[4]

  • The mass of the sample is continuously recorded as a function of temperature (TGA curve).[5]

  • Simultaneously, the temperature difference between the sample and an inert reference is measured (DTA curve), indicating endothermic or exothermic processes.[6]

  • The derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of the fastest mass loss.[3]

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the decomposition process.

Methodology:

  • The TGA instrument is coupled to a mass spectrometer via a heated capillary transfer line.[7]

  • As the sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer.

  • The mass spectrometer scans a range of mass-to-charge ratios (m/z) to identify the gaseous products in real-time.[7]

  • The intensity of specific m/z signals (e.g., m/z 17 for NH₃ and m/z 18 for H₂O) is plotted against temperature to create an evolved gas profile.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Sample This compound Sample TGA_DTA TGA-DTA Instrument Sample->TGA_DTA EGA_MS EGA-MS System TGA_DTA->EGA_MS Gas Outlet TGA_Curve Mass Loss vs. Temperature TGA_DTA->TGA_Curve DTA_Curve Heat Flow vs. Temperature TGA_DTA->DTA_Curve MS_Data Evolved Gas Profile EGA_MS->MS_Data Analysis Identify Decomposition Steps Determine Temperature Ranges Characterize Products TGA_Curve->Analysis DTA_Curve->Analysis MS_Data->Analysis

References

"redox behavior of vanadium in sodium ammonium vanadate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Redox Behavior of Vanadium in Sodium Ammonium (B1175870) Vanadate (B1173111)

Introduction

Sodium ammonium vanadate is an inorganic compound belonging to the class of polyoxometalates, characterized by its complex metal-oxygen anion clusters formed by vanadium.[1] The ability of vanadium to exist in multiple stable oxidation states (+2, +3, +4, and +5) endows this compound with rich and complex redox chemistry.[1][2] This property is central to its applications in various fields, including catalysis, ceramics, pigments, and notably as a high-performance cathode material for next-generation energy storage systems like aqueous zinc-ion batteries (AZIBs).[1]

In its most common form, vanadium exists in the +5 oxidation state within the this compound structure.[1] However, this state can be readily altered through chemical or electrochemical means, leading to a cascade of redox transformations, each associated with distinct physical and chemical properties, including characteristic color changes in aqueous solutions.[3] This guide provides a comprehensive overview of the synthesis, redox behavior, and characterization of this compound, tailored for researchers and professionals in chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of method influencing the purity, morphology, and yield of the final product.

Experimental Protocol: Conventional Precipitation

This method relies on the double displacement reaction between a sodium vanadate solution and an ammonium salt, leading to the precipitation of the less soluble this compound.[1]

Methodology:

  • Preparation of Vanadium Solution: A vanadium-bearing solution is prepared by dissolving a vanadium source (e.g., vanadium pentoxide, V₂O₅) in a sodium hydroxide (B78521) or sodium carbonate solution. For instance, synthetic aqueous solutions can be prepared by leaching V₂O₅ with an excess of sodium carbonate.[4]

  • Precipitation: An ammonium salt, typically ammonium chloride (NH₄Cl) or ammonium sulfate (B86663) ((NH₄)₂SO₄), is added to the vanadium-rich solution.[1]

  • pH Control: The pH of the solution is a critical parameter and is carefully adjusted to optimize the precipitation and purity of the product. The highest vanadium recovery is typically observed at a pH of approximately 7.[1] Mineral acids like sulfuric acid or hydrochloric acid can be used for pH adjustment.[1] Maintaining the pH between 4 and 5 is also a reported condition.[1]

  • Reaction and Separation: The reaction mixture is stirred to ensure complete precipitation. The resulting solid this compound is then separated from the solution by filtration.

  • Washing and Drying: The precipitate is washed with deionized water and ethanol (B145695) to remove soluble impurities and then dried to obtain the final product.[5]

Experimental Protocol: Ionic Membrane Electrolysis

This advanced synthesis strategy offers a sustainable route to produce high-purity (>99%) this compound.[1][6][7]

Methodology:

  • Electrolytic Cell Setup: A two or three-chamber electrolytic cell separated by a cation-exchange membrane (e.g., DuPont 2050) is used.[6][7] The anode can be a coated titanium electrode, and the cathode can be nickel or carbon steel.[6]

  • Electrolyte Preparation: A sodium vanadate solution is used as the anolyte. The catholyte is a sodium hydroxide solution.[6][7]

  • Electrolysis: A current density of 700-1200 A/m² is applied. During electrolysis, sodium ions migrate from the anode chamber to the cathode chamber, causing a decrease in the anolyte pH and promoting the formation of polyvanadate species.[1][6]

  • Precipitation: After electrolysis, the anolyte containing sodium polyvanadate is transferred to a separate vessel. Ammonia (B1221849) water is added to this solution, causing the precipitation of high-purity this compound, which can have the formula (NH₄)₄Na₂V₁₀O₂₈·10H₂O.[6]

  • Separation and Processing: The precipitate is separated by filtration, dried, and collected. The filtrate can be processed to recover ammonia and sodium hydroxide for recycling.[6][7]

Redox Chemistry of Vanadium

The defining characteristic of vanadium chemistry is the accessibility of four adjacent oxidation states: +5, +4, +3, and +2.[2][3] In this compound, vanadium is typically in the +5 state. This state can be sequentially reduced to the lower oxidation states, a process marked by distinct color changes in acidic aqueous solutions.[3]

  • Vanadium (V): In acidic solutions (pH < 2), the V(V) state exists as the yellow dioxovanadium(V) ion, VO₂⁺.[1]

  • Vanadium (IV): The V(IV) state is characterized by the blue vanadyl ion, VO²⁺.[3] The transition from V(V) to V(IV) often shows a transient green color, which is a mixture of the yellow VO₂⁺ and blue VO²⁺ ions.[8]

  • Vanadium (III): The V(III) state appears as the green V³⁺(aq) ion.[3]

  • Vanadium (II): The V(II) state is a lilac or violet color, corresponding to the V²⁺(aq) ion.[3] This state is a strong reducing agent and is readily oxidized by air back to V(III).[2][9]

The standard electrode potentials for these redox couples in acidic solution illustrate the thermodynamic feasibility of these transformations.

Experimental Protocol: Chemical Reduction of Vanadium(V)

The sequential reduction of vanadium can be demonstrated in the laboratory using a strong reducing agent like zinc metal in an acidic medium.[2][8]

Methodology:

  • Preparation of V(V) Solution: Prepare a solution of this compound or ammonium metavanadate (NH₄VO₃) in an acidic medium, such as 1 M sulfuric acid. The resulting yellow solution contains the VO₂⁺ ion.[8]

  • Reduction: Add powdered or mossy zinc to the V(V) solution in a flask. To prevent rapid re-oxidation of the lower states by air, the flask can be loosely stoppered with cotton wool, which allows hydrogen gas (a byproduct of the zinc-acid reaction) to escape while limiting air ingress.[2]

  • Observation of Redox States:

    • V(V) → V(IV): The initial yellow solution will quickly turn green and then to a stable blue, indicating the formation of VO²⁺.[8]

    • V(IV) → V(III): With continued reduction, the blue solution will transition to green as V³⁺ ions are formed.[8]

    • V(III) → V(II): Further reduction will lead to the formation of the violet V²⁺ ion.[8]

  • Re-oxidation: To observe the re-oxidation, a sample of the violet V(II) solution can be exposed to air. It will rapidly turn green as it is oxidized back to V(III), and upon standing, may eventually turn blue as it is further oxidized to V(IV).[2][9]

Data and Characterization

The properties and performance of this compound are quantified through various analytical techniques.

Quantitative Data Summary
ParameterValueSynthesis MethodApplication ContextReference
Purity > 99%Ionic Membrane ElectrolysisHigh-purity chemical production[6][7]
Vanadium Recovery 98%Conventional PrecipitationIndustrial production[1]
Specific Capacity 400.2 mAh g⁻¹HydrothermalCathode for Aqueous Zinc-Ion Batteries[1]
Electrolysis Current Density 700-1200 A/m²Ionic Membrane ElectrolysisSynthesis optimization[6]
Optimal Precipitation pH ~7.0Conventional PrecipitationYield optimization[1]
Characterization Techniques
  • X-ray Diffraction (XRD): Used to identify the crystalline phases of the synthesized material and confirm the product as this compound.[6]

  • Cyclic Voltammetry (CV): An electrochemical technique to study the redox processes. For vanadate ions in alkaline solutions, CV reveals the potentials at which oxidation and reduction occur.[10] For instance, in some sodium vanadium oxides, the V⁵⁺/V⁴⁺ redox couple is centered around 2.85 V vs. Na⁺/Na.[11]

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition pathways of the material. The thermal decomposition of related ammonium vanadates shows the loss of ammonia and water at specific temperatures, leading to the formation of various vanadium oxides.[12][13]

  • Spectroscopy (UV-Vis): The distinct colors of the different vanadium oxidation states allow for their identification and quantification using visible absorption spectroscopy.[14]

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_precip Precipitation cluster_electro Electrolysis cluster_processing Downstream Processing cluster_characterization Characterization start Vanadium Source (e.g., V₂O₅) leaching Leaching with NaOH or Na₂CO₃ start->leaching solution Sodium Vanadate Solution leaching->solution add_nh4 Add Ammonium Salt (e.g., NH₄Cl) solution->add_nh4 electrolysis Ionic Membrane Electrolysis solution->electrolysis ph_adjust pH Adjustment (pH ≈ 7) add_nh4->ph_adjust filtration Filtration ph_adjust->filtration add_nh3 Add Ammonia Water electrolysis->add_nh3 add_nh3->filtration washing Washing filtration->washing drying Drying washing->drying product Final Product: This compound drying->product xrd XRD product->xrd cv Cyclic Voltammetry product->cv tga TGA product->tga uvvis UV-Vis product->uvvis

Caption: Experimental workflow for synthesis and characterization of this compound.

Vanadium Redox States and Color Transitions

G V5 V⁵⁺ (VO₂⁺) V4 V⁴⁺ (VO²⁺) V5->V4 +e⁻ (Reduction) [Zn/H⁺] V3 V³⁺ V4->V3 +e⁻ (Reduction) [Zn/H⁺] V2 V²⁺ V3->V2 +e⁻ (Reduction) [Zn/H⁺] V2->V3 -e⁻ (Oxidation) [Air]

Caption: Sequential reduction of vanadium oxidation states and their characteristic colors.

Factors Influencing Precipitation Synthesis

G cluster_inputs Input Parameters cluster_outputs Output Characteristics center_node Precipitation of This compound yield Product Yield center_node->yield purity Product Purity center_node->purity morphology Crystal Morphology center_node->morphology ph Solution pH ph->center_node temp Temperature temp->center_node conc_v Vanadium Concentration conc_v->center_node conc_nh4 Ammonium Salt Concentration conc_nh4->center_node

Caption: Key parameters influencing the outcome of precipitation synthesis.

References

"solubility of sodium ammonium vanadate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Vanadates in Aqueous Solutions for Precipitation Processes

Abstract

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) and sodium vanadates in aqueous solutions, a critical aspect for researchers, scientists, and professionals in drug development and chemical synthesis. The document focuses on the precipitation of ammonium metavanadate from sodium vanadate (B1173111) solutions, a common industrial practice for vanadium purification. It consolidates quantitative solubility data, details key experimental protocols for solubility determination, and explores the pivotal factors influencing the solubility and precipitation of these compounds. Visual diagrams are provided to elucidate complex relationships and experimental workflows, adhering to strict presentation standards for clarity and accessibility.

Introduction

Vanadium chemistry in aqueous solutions is notably complex due to the element's ability to exist in multiple oxidation states (+2, +3, +4, and +5) and form a variety of monomeric and polymeric species.[1][2] In the context of industrial applications, particularly the purification of vanadium, understanding the solubility of its salts is paramount. A crucial process in this field is the selective precipitation of ammonium metavanadate (NH₄VO₃) from aqueous solutions of sodium vanadate (NaVO₃).[3][4]

The term "sodium ammonium vanadate" can be ambiguous. It may refer to a double salt, such as tetraammonium disodium (B8443419) decavanadate (B1236424) (Na₂(NH₄)₄(V₁₀O₂₈)), or more commonly, it describes the aqueous system containing both sodium and ammonium ions with vanadate species, from which ammonium metavanadate is precipitated.[4][5] This guide will focus on the latter, providing data for the individual sodium and ammonium metavanadate salts and examining the factors that govern the conversion of soluble sodium vanadate to the less soluble ammonium metavanadate precipitate.

The efficiency of this precipitation is dictated by several controllable parameters, including temperature, pH, and the concentration of precipitating agents, which collectively influence the yield and purity of the final vanadium product.[6][7]

Aqueous Chemistry of Vanadium(V)

In aqueous solutions, the speciation of vanadium(V) is highly dependent on pH and concentration.[2][8]

  • Strongly Acidic Solutions (pH < 2): The predominant species is the yellow peroxovanadium cation, [VO₂(H₂O)₄]⁺.[2]

  • Acidic to Neutral Solutions (pH 2-6): As the pH increases, condensation reactions occur, leading to the formation of various polyvanadate ions. The most prominent of these is the orange decavanadate ion, [V₁₀O₂₈]⁶⁻.[2]

  • Alkaline Solutions: In basic media, vanadium(V) exists primarily as the colorless monomeric orthovanadate ion, [VO₄]³⁻, and its protonated forms like [HVO₄]²⁻.[2]

This pH-dependent behavior is critical, as the precipitation of ammonium metavanadate is typically carried out under conditions that favor the metavanadate (VO₃⁻) species.

Quantitative Solubility Data

The solubility of vanadate salts is a key physical property governing their precipitation. The following tables summarize the available quantitative data for ammonium metavanadate and sodium metavanadate in water.

Table 1: Solubility of Ammonium Metavanadate (NH₄VO₃) in Water

Temperature (°C)Solubility (g / 100 mL)Source(s)
204.8[9]
200.04[10]

Note: A significant discrepancy exists in the literature for solubility at 20 °C. The higher value is more frequently cited in chemical handbooks.

Table 2: Solubility of Sodium Metavanadate (NaVO₃) in Water

Temperature (°C)Solid PhaseSolubility (g / 100 g water)Source(s)
20Anhydrous (NaVO₃)19.3[11]
20Dihydrate (NaVO₃·2H₂O)~26.5[11]

Note: The stable solid phase of sodium metavanadate in contact with the aqueous solution can be anhydrous or a dihydrate, which significantly affects solubility. The dihydrate is less stable at higher temperatures.[12]

Table 3: Effect of Other Solutes on Ammonium Metavanadate (NH₄VO₃) Solubility at 25 °C

SystemSoluteSolute ConcentrationMinimum NH₄VO₃ SolubilitySource(s)
NH₄VO₃ - (NH₄)₂CO₃ - H₂OAmmonium Carbonate2.6%0.14%[13]
NH₄VO₃ - NH₄Cl - H₂OAmmonium ChlorideIncreasingSolubility decreases sharply[14][15]
NH₄VO₃ - (NH₄)₂SO₄ - H₂OAmmonium Sulfate (B86663)IncreasingSolubility decreases sharply[14][15]

Factors Affecting Solubility and Precipitation

The precipitation of ammonium metavanadate from sodium vanadate solutions is a complex process influenced by several interdependent factors.

Effect of Temperature

The solubility of ammonium metavanadate in water increases with temperature.[16] This property is exploited in the purification process; crude ammonium metavanadate can be dissolved in hot water and recrystallized by cooling to obtain a purer product.[17] Conversely, the precipitation from a sodium vanadate solution is often carried out at or below room temperature to maximize the yield by minimizing the solubility of the product.[7][17]

Effect of pH

As discussed in Section 2, pH dictates the vanadate species present in the solution. The precipitation of ammonium metavanadate is highly pH-sensitive. While acidic conditions favor the formation of polyvanadates, neutral or slightly alkaline conditions are generally preferred for the formation of ammonium metavanadate.[6] Optimal precipitation yields are often achieved within a specific pH range, for instance, between 9.1 and 9.5.[18]

Common Ion Effect

The addition of a soluble salt containing a common ion (in this case, ammonium) drastically reduces the solubility of a sparingly soluble salt like ammonium metavanadate. This is the fundamental principle behind its precipitation from sodium vanadate solutions. Adding precipitating agents like ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄) increases the concentration of NH₄⁺ ions, shifting the dissolution equilibrium:

NH₄VO₃(s) ⇌ NH₄⁺(aq) + VO₃⁻(aq)

This shift to the left leads to the precipitation of NH₄VO₃.[3][6] Studies have shown that increasing the concentration of NH₄Cl significantly enhances the recovery of vanadium.[6][14]

Experimental Protocols

Accurate determination of solubility is crucial for process optimization. The most common methods cited in the literature are the isothermal saturation method and the dynamic method.

Isothermal Saturation Method

This is an equilibrium-based method.

  • Preparation: An excess amount of the solid vanadate salt is added to the solvent (e.g., pure water or an aqueous solution of another salt) in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., by rotation or stirring) at a constant temperature for a prolonged period to ensure that equilibrium between the solid and the solution is reached.[12] The time required can range from hours to several days.[12]

  • Sampling: After equilibration, agitation is stopped, and the solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn.

  • Analysis: The concentration of vanadium in the liquid sample is determined using an appropriate analytical technique. This concentration represents the solubility at that specific temperature.[12]

Dynamic Method

This method involves continuous monitoring.

  • Setup: The experiment is typically conducted in a jacketed glass vessel to maintain a constant temperature.[14][15]

  • Procedure: The solid is suspended in the solvent and the system is monitored over time. The concentration of the dissolved species in the solution is measured periodically until it reaches a constant value, indicating saturation.[15]

Analytical Methods for Vanadium Concentration

The final step in any solubility determination is the accurate measurement of the vanadium concentration in the saturated solution.

  • Titration: A common method involves the reduction of Vanadium(V) to Vanadium(IV) using a reducing agent like L-ascorbic acid, followed by a complexometric titration with EDTA.[12]

  • Spectrophotometry: Vanadium(V) can form a colored complex with hydrogen peroxide in an acidic medium, and its concentration can be determined by measuring the absorbance of the solution with a UV-vis spectrophotometer.[19]

Visualization of Precipitation Workflow

The following diagram illustrates the logical workflow and influencing factors in the precipitation of ammonium metavanadate from a sodium vanadate solution.

G cluster_input Inputs cluster_process Precipitation Process cluster_params Process Parameters cluster_output Outputs NaVO3_sol Sodium Vanadate Aqueous Solution Precipitation Mixing & Crystallization NaVO3_sol->Precipitation Precip_agent Precipitating Agent (e.g., NH4Cl, (NH4)2SO4) Precip_agent->Precipitation Filtration Solid-Liquid Separation (Filtration) Precipitation->Filtration Temp Temperature Temp->Precipitation influences pH pH Control pH->Precipitation influences Time Crystallization Time Time->Precipitation influences Ammonium_conc Ammonium Ion Concentration Ammonium_conc->Precipitation influences AMV_precipitate Ammonium Metavanadate (Precipitate) Filtration->AMV_precipitate Filtrate Filtrate (Contains NaCl, etc.) Filtration->Filtrate

Caption: Workflow for ammonium metavanadate precipitation.

References

Spectroscopic Analysis of Sodium Ammonium Vanadate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization of sodium ammonium (B1175870) vanadate (B1173111). It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with vanadium-based compounds. This document details the experimental protocols for Infrared (IR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and ⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy. Quantitative data from these analytical methods are systematically summarized in tabular format to facilitate comparative analysis. Furthermore, a detailed experimental workflow for the synthesis and subsequent spectroscopic analysis of sodium ammonium vanadate is presented visually using a Graphviz diagram.

Introduction

This compound is an inorganic compound of interest due to the versatile chemistry of vanadium, which can exist in multiple oxidation states.[1] This property makes it a candidate for various applications, including catalysis and as a precursor for advanced materials. A thorough spectroscopic analysis is crucial for understanding its structure, bonding, and purity, which are critical parameters for its application. This guide outlines the primary spectroscopic methods employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with precipitation from aqueous solutions being a common approach.

Experimental Protocol: Precipitation Method

A prevalent method for synthesizing this compound involves the reaction of a sodium vanadate solution with an ammonium salt, such as ammonium chloride.[1][2]

Materials:

  • Sodium metavanadate (NaVO₃)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Prepare an aqueous solution of sodium metavanadate by dissolving a known quantity in deionized water. Heating may be required to facilitate dissolution.

  • In a separate vessel, prepare a concentrated solution of ammonium chloride.

  • Slowly add the ammonium chloride solution to the sodium vanadate solution with constant stirring.

  • Monitor and adjust the pH of the mixture to a range of 7-8 using dilute HCl or NaOH. The precipitation of ammonium metavanadate is favored under neutral conditions.[2]

  • Continue stirring for a defined period to ensure complete precipitation.

  • Collect the resulting precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate with cold deionized water to remove any soluble impurities.

  • Dry the purified this compound product in an oven at a controlled temperature (e.g., 60-80 °C) to remove residual moisture.

An alternative approach involves the electrolytic conversion of a sodium vanadate solution to sodium polyvanadate, followed by the addition of ammonia (B1221849) water to precipitate high-purity this compound.[3][4]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing insights into the functional groups and bonding within a compound.

Experimental Protocol:

  • Sample Preparation: Solid samples of this compound are typically prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two KBr or NaCl plates.[5][6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[7]

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.

Data Presentation:

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretching (of NH₄⁺)> 2800[8]
V=O Stretching900-1000[1]
V-O-V Asymmetric Stretching~837-860, 803-833[9]
V-related vibration711[8]
O-V-O Bending~404-458[9]

Table 1: Characteristic Infrared Absorption Bands for Vanadates.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also investigates vibrational modes. It is particularly sensitive to non-polar bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered this compound sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., He-Ne laser at 633 nm or a frequency-doubled Nd:YAG laser at 532 nm) is typically used.[2][10] The scattered light is collected and analyzed by a spectrometer with a CCD detector.

  • Data Acquisition: Spectra are recorded as the Raman shift in wavenumbers (cm⁻¹) relative to the excitation laser line.

Data Presentation:

Vibrational ModeRaman Shift (cm⁻¹)Reference
V=O Symmetric Stretching~991, 965[9]
V-O-V Antisymmetric Stretching~815-837[2]
V-O Bending Modes~530-620[9]

Table 2: Characteristic Raman Shifts for Vanadates.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements within the top few nanometers of a material's surface.[1]

Experimental Protocol:

  • Sample Preparation: The powdered this compound sample is mounted on a sample holder using double-sided adhesive tape. The sample should be free of surface contamination.

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) is used. The analysis is performed under ultra-high vacuum conditions.

  • Data Acquisition: A survey scan is first acquired to identify all elements present. High-resolution spectra are then recorded for the V 2p, O 1s, N 1s, and Na 1s core levels. The binding energies are typically calibrated using the adventitious carbon C 1s peak at 284.8 eV.

Data Presentation:

Element and OrbitalOxidation StateBinding Energy (eV)Reference
V 2p₃/₂V⁵⁺~517.2 - 517.5[11][12]
V 2p₁/₂V⁵⁺~524.7 - 525.0[11]
O 1sV-O~530.0 - 530.5[9][12]
N 1sNH₄⁺~401.5 - 402.5
Na 1sNa⁺~1071 - 1072

Table 3: Typical Binding Energies for Elements in this compound.

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR spectroscopy is a powerful tool for studying the coordination environment and structure of vanadium compounds in solution and the solid state. The ⁵¹V nucleus is a quadrupolar nucleus with a spin of I = 7/2 and has a high natural abundance (99.75%).[13][14]

Experimental Protocol:

  • Sample Preparation: For solution-state NMR, the this compound is dissolved in a suitable solvent, often D₂O. For solid-state NMR, the powdered sample is packed into a zirconia rotor.

  • Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is used.[15] VOCl₃ is often used as an external reference (0 ppm).[13]

  • Data Acquisition: For solution NMR, a simple one-pulse experiment is typically sufficient. For solid-state NMR, magic-angle spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.

Data Presentation:

Vanadium SpeciesIsotropic Chemical Shift (δ, ppm)Reference(s)
Orthovanadate [VO₄]³⁻-541[14]
[HVO₄]²⁻-534[14]
Decavanadate [V₁₀O₂₈]⁶⁻-422, -502, -519[14]

Table 4: ⁵¹V NMR Chemical Shifts for Common Vanadate Species in Aqueous Solution.

Experimental Workflow and Data Integration

The synthesis and characterization of this compound follow a logical workflow, ensuring the material's identity, purity, and structural integrity are confirmed.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation start Start Materials (NaVO₃, NH₄Cl) dissolution Dissolution in H₂O start->dissolution precipitation Precipitation Reaction (pH control) dissolution->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product This compound Powder drying->product ir IR Spectroscopy product->ir raman Raman Spectroscopy product->raman xps XPS Analysis product->xps nmr ⁵¹V NMR Spectroscopy product->nmr structure Structural Elucidation ir->structure bonding Bonding Analysis ir->bonding raman->structure raman->bonding purity Purity Assessment xps->purity xps->bonding nmr->structure final_report Final Characterization Report structure->final_report purity->final_report bonding->final_report

Figure 1: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound through a combination of IR, Raman, XPS, and ⁵¹V NMR spectroscopy provides a comprehensive understanding of its chemical and physical properties. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers and scientists. The integrated workflow ensures a systematic approach to the synthesis and characterization of this and related vanadate materials, which is essential for quality control and the development of new applications.

References

An In-depth Technical Guide on the Vanadium Oxidation States in Sodium Ammonium Vanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vanadium oxidation states in sodium ammonium (B1175870) vanadate (B1173111), a compound of interest for various applications, including energy storage and catalysis. This document details the synthesis, characterization, and biological interactions of this class of polyoxovanadates, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Sodium Ammonium Vanadate

This compound refers to a family of inorganic compounds containing sodium, ammonium, and vanadate ions. These compounds are classified as polyoxometalates (POMs), which are complex metal-oxygen anion clusters. The specific stoichiometry can vary, leading to different crystalline structures and properties. One notable example is the sodium-doped ammonium vanadium oxide, Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O, which has garnered attention as a high-performance cathode material for aqueous zinc-ion batteries.[1] The ability of vanadium to exist in multiple oxidation states is a key feature of these materials, profoundly influencing their electrochemical and catalytic behavior.

Vanadium Oxidation States

Vanadium is a transition metal known for its ability to adopt a range of stable oxidation states, most commonly +2, +3, +4, and +5. In this compound compounds, vanadium predominantly exists in a mixed-valence state, typically a combination of V⁵⁺ and V⁴⁺. The precise ratio of these oxidation states is highly dependent on the synthesis conditions and any subsequent processing, such as thermal treatment or electrochemical cycling.

The presence of mixed oxidation states is crucial for applications like batteries, where the reversible transition between V⁵⁺ and V⁴⁺ facilitates charge storage. The general understanding is that in most as-synthesized vanadate compounds, the +5 oxidation state is the most prevalent.

Experimental Determination of Vanadium Oxidation States

The quantification of vanadium oxidation states is critical for understanding and optimizing the properties of this compound. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES) spectroscopy are powerful surface-sensitive techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis provides information on the elemental composition and chemical states of the constituent elements. For vanadium oxides, the V 2p core level spectrum is of particular interest. This spectrum typically shows two main peaks, V 2p₃/₂ and V 2p₁/₂, which can be deconvoluted into multiple components corresponding to different oxidation states.

Quantitative XPS Data for Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O

The following table summarizes the binding energies for the V⁵⁺ and V⁴⁺ oxidation states observed in a pristine Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O electrode.[1] The presence of both states confirms the mixed-valence nature of this material.

Oxidation StateV 2p₃/₂ Binding Energy (eV)V 2p₁/₂ Binding Energy (eV)
V⁵⁺517.6525.2
V⁴⁺516.2523.6

Table 1: V 2p binding energies for different vanadium oxidation states in Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O.[1]

Experimental Protocol for XPS Analysis

A detailed protocol for acquiring and analyzing XPS data for this compound is as follows:

  • Sample Preparation: The this compound powder is pressed into a pellet or mounted on a sample holder using conductive carbon tape. For air-sensitive samples, the preparation should be carried out in an inert atmosphere (e.g., a glovebox) and transferred to the XPS chamber under vacuum.

  • Instrumentation: A high-resolution X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Data Acquisition:

    • A survey scan is first performed to identify all elements present on the surface.

    • High-resolution spectra of the V 2p, O 1s, Na 1s, and N 1s regions are then acquired. A pass energy of 20-40 eV is commonly used for high-resolution scans to achieve good energy resolution.

    • The take-off angle is typically set to 90° relative to the sample surface.

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution V 2p spectrum is fitted with multiple Gaussian-Lorentzian peaks after a Shirley background subtraction.

    • The peaks are assigned to V⁵⁺ and V⁴⁺ based on their characteristic binding energies.

    • The relative percentage of each oxidation state is determined from the integrated area of the corresponding fitted peaks.

X-ray Absorption Near-Edge Structure (XANES)

XANES is another powerful technique that provides information about the oxidation state and coordination environment of the absorbing atom. The energy of the absorption edge is sensitive to the oxidation state; a higher oxidation state results in a shift of the absorption edge to higher energies.

Experimental Protocol for XANES Analysis

  • Sample Preparation: The powdered sample is uniformly spread on sulfur-free tape and mounted on a sample holder.

  • Instrumentation: Measurements are typically performed at a synchrotron radiation facility using a beamline equipped with a double-crystal monochromator.

  • Data Acquisition:

    • Data is collected in transmission or fluorescence mode, depending on the sample concentration.

    • The energy is scanned across the vanadium K-edge (around 5465 eV).

    • A reference vanadium foil spectrum is often collected simultaneously for energy calibration.

  • Data Analysis:

    • The pre-edge region is normalized, and the background is subtracted.

    • The energy of the absorption edge (often defined at half the height of the edge jump) is determined and compared to that of vanadium standards with known oxidation states (e.g., V₂O₅ for V⁵⁺, VO₂ for V⁴⁺).

    • Linear combination fitting using spectra of the standards can be employed to quantify the proportions of different oxidation states in the sample.

Synthesis of this compound

A common method for synthesizing this compound, specifically Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O nanorods, is through a hydrothermal route.

Experimental Protocol for Hydrothermal Synthesis

  • Precursor Solution: A solution of ammonium metavanadate (NH₄VO₃) is prepared in deionized water.

  • Addition of Sodium Salt: A stoichiometric amount of a sodium salt, such as sodium chloride (NaCl), is added to the ammonium metavanadate solution.

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).

  • Product Recovery: After the autoclave cools down to room temperature, the precipitate is collected by filtration, washed several times with deionized water and ethanol, and finally dried in a vacuum oven.

Biological Interactions: Decavanadate (B1236424) and the Insulin (B600854) Signaling Pathway

Decavanadate ([V₁₀O₂₈]⁶⁻), a prominent polyoxovanadate species, has been shown to interact with biological systems, notably mimicking some of the effects of insulin. Vanadium compounds, in general, are known to inhibit protein tyrosine phosphatases (PTPs), which are key negative regulators of the insulin signaling pathway. By inhibiting PTPs, vanadates can enhance and prolong the phosphorylation of the insulin receptor and its downstream substrates, leading to increased glucose uptake.[2] Decavanadate, in particular, has been shown to stimulate glucose uptake in adipocytes, in some cases more effectively than other vanadium compounds or even insulin itself.[3]

Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound and the interaction of decavanadate with the insulin signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Solution (NH4VO3 + H2O) s2 Addition of Sodium Salt (NaCl) s1->s2 s3 Hydrothermal Reaction s2->s3 s4 Product Recovery (Filtration, Washing, Drying) s3->s4 c1 X-ray Diffraction (XRD) (Phase Identification) s4->c1 c2 X-ray Photoelectron Spectroscopy (XPS) (Oxidation State Analysis) s4->c2 c3 X-ray Absorption Spectroscopy (XANES) (Oxidation State & Coordination) s4->c3 c4 Scanning Electron Microscopy (SEM) (Morphology) s4->c4

Caption: Experimental workflow for the synthesis and characterization of this compound.

insulin_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IR Insulin Receptor IRS IRS (pY) IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to Membrane Insulin Insulin Insulin->IR Binds Decavanadate Decavanadate PTP PTP Decavanadate->PTP Inhibits Glucose Glucose Glucose->GLUT4 Uptake PI3K PI3K IRS->PI3K Activates Akt Akt (p) PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation PTP->IR Dephosphorylates

References

An In-depth Technical Guide to the Polyoxometalate Chemistry of Sodium Ammonium Vanadate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxometalates (POMs) are a diverse class of inorganic metal-oxygen cluster compounds, primarily formed by early transition metals in high oxidation states, such as vanadium, molybdenum, and tungsten.[1] Among these, polyoxovanadates (POVs) have garnered significant attention due to their fascinating structural diversity, versatile redox activity, and broad range of applications in catalysis, materials science, and medicine.[2] A key member of this family is the decavanadate (B1236424) anion, [V₁₀O₂₈]⁶⁻, a robust and well-characterized isopolyoxovanadate.[3][4]

This technical guide focuses on the polyoxometalate chemistry of sodium ammonium (B1175870) vanadates, compounds that incorporate both sodium (Na⁺) and ammonium (NH₄⁺) cations with the decavanadate core. The ability to tune the cationic composition allows for the modification of solubility, crystal packing, and ultimately, the material's properties. These mixed-cation vanadates are emerging as important precursors and functional materials in their own right, with applications ranging from high-performance energy storage systems to promising biomedical agents with anticancer and antimicrobial activities.[5][6] This document provides a comprehensive overview of their synthesis, structural characterization, and key applications, complete with detailed experimental protocols and quantitative data to support advanced research and development.

Synthesis and Formation

The formation of decavanadate from simpler vanadate (B1173111) species, such as orthovanadate ([VO₄]³⁻), is a complex self-assembly process highly dependent on pH and vanadium concentration.[7] The decavanadate anion is typically favored in the pH range of 4-7.[4] The synthesis of sodium ammonium vanadate involves the controlled precipitation of this anion from a solution containing both sodium and ammonium ions.

Experimental Protocols

Protocol 1: Synthesis by Controlled Precipitation

This method relies on the double displacement reaction in an aqueous solution where ammonium ions replace some of the sodium ions associated with the vanadate, leading to the precipitation of the less soluble mixed salt.[5]

  • Preparation of Sodium Vanadate Solution: Prepare a stock solution of sodium vanadate (e.g., from sodium orthovanadate, Na₃VO₄, or by dissolving V₂O₅ in a stoichiometric amount of NaOH solution). The vanadium concentration can range from 1 g/L to higher concentrations.[5]

  • pH Adjustment: Carefully acidify the sodium vanadate solution using an acid like acetic acid or sulfuric acid to bring the pH into the 4-7 range, which favors the formation of the [V₁₀O₂₈]⁶⁻ polyanion.[4] The solution will typically turn a distinct orange color.

  • Precipitation: While stirring vigorously, add a solution of an ammonium salt, such as ammonium chloride (NH₄Cl), to the orange decavanadate solution. The amount of precipitating agent influences the efficiency; for example, a 2.5% NH₄Cl concentration can achieve high vanadium recovery.[5]

  • Crystallization and Isolation: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) to promote crystallization.

  • Product Recovery: Collect the resulting orange precipitate by filtration.

  • Washing and Drying: Wash the product with cold deionized water to remove soluble impurities, followed by a solvent like ethanol (B145695) to aid in drying. Dry the final this compound product under vacuum or in a low-temperature oven.

Protocol 2: Synthesis by Ionic Membrane Electrolysis

This advanced electrochemical method offers a sustainable pathway to produce high-purity material by first forming sodium polyvanadate, which then reacts with ammonia (B1221849).[5][8]

  • Electrolytic Cell Setup: Utilize a two or three-chamber electrolytic cell where chambers are separated by ion-exchange membranes. The anolyte is a sodium vanadate solution, and the catholyte is a dilute NaOH solution.[8]

  • Electrolysis: Apply an electric current with a density of 700-1200 A/m². Under the electric field, sodium ions migrate from the anode chamber through a cation-exchange membrane. This decreases the pH in the anolyte, causing the vanadate ions to polymerize into polyvanadate species.[8]

  • Reaction with Ammonia: After electrolysis, transfer the anolyte containing the sodium polyvanadate solution to a separate reaction vessel.

  • Precipitation: Add ammonia water to the solution. The polyvanadate reacts with the ammonia to precipitate high-purity this compound.[8]

  • Product Recovery: Isolate, wash, and dry the product as described in Protocol 1. A key advantage of this method is that the byproducts (NaOH, H₂, O₂) can be recycled or used in other process steps.[8]

G General Synthesis Workflow for this compound cluster_precursors Precursors cluster_process Process NaVO3 Sodium Vanadate Solution pH_adjust pH Adjustment (4-7) NaVO3->pH_adjust NH4Cl Ammonium Salt Solution precipitate Precipitation & Crystallization NH4Cl->precipitate pH_adjust->precipitate [V₁₀O₂₈]⁶⁻ formation isolate Filtration & Washing precipitate->isolate product Sodium Ammonium Vanadate Product isolate->product

Caption: General workflow for the synthesis of this compound via precipitation.

Structural and Physicochemical Properties

The core of this compound is the decavanadate anion, [V₁₀O₂₈]⁶⁻. This structure consists of ten edge-sharing vanadium-oxygen octahedra (VO₆) fused together, resulting in a highly condensed and stable polyanion with D₂h symmetry.[4] The vanadium atoms within the cluster exist in the +5 oxidation state.[5] The sodium and ammonium cations are situated around this anionic core, balanced by water molecules of hydration. The exact stoichiometry, such as in (NH₄)₄Na₂V₁₀O₂₈·10H₂O, can vary based on the synthesis conditions.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data from the characterization of decavanadate salts.

Table 1: Crystallographic Data for a Representative Decavanadate Salt (Data for Na₃(CH₆N)₃[V₁₀O₂₈]·(CH₅N)·14H₂O, a closely related methylammonium (B1206745) sodium decavanadate)[9]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.1584(11)
b (Å)10.8123(5)
c (Å)11.1582(7)
α (°)107.723(4)
β (°)106.811(5)
γ (°)94.238(7)

Table 2: Spectroscopic Characterization of Decavanadates

TechniqueFeatureWavelength/Wavenumber/ShiftReference
UV-Visible Charge-Transfer Band200 - 500 nm (general)[7]
Strong Absorption~300 nm[9]
FT-IR V=O stretch (terminal)~954 cm⁻¹[9]
V-O-V stretch (bridging)800, 732, 580 cm⁻¹[9]
⁵¹V NMR Decavanadate Signals-424, -500, -514 ppm[10]

Table 3: Electrochemical Properties and Performance

ApplicationParameterValueReference
Redox Chemistry Reversible Redox Process 1 (V⁵⁺ → V⁴⁺)-105 mV[9]
Reversible Redox Process 2 (V⁵⁺ → V⁴⁺)335 mV[9]
Zinc-Ion Battery Cathode MaterialNa₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O[5]
Specific Capacity400.2 mAh g⁻¹[5]
Long-term Stability97.2% capacity retention after 2000 cycles[5]
Sodium-Ion Battery Anode MaterialNa₆[V₁₀O₂₈][11]
Reversible Capacity~276 mAh g⁻¹[11]
Average Discharge Potential0.4 V vs. Na/Na⁺[11]

Applications in Drug Development and Biomedical Research

Polyoxovanadates, and decavanadate in particular, exhibit a remarkable range of biological activities, making them attractive candidates for metallodrug development.[12] Their actions are often attributed to their ability to interact with biological macromolecules and interfere with key cellular processes. Vanadates are known to be structural and electronic analogues of phosphate (B84403), allowing them to inhibit enzymes involved in phosphate metabolism, such as ATPases and phosphatases.[7]

Key Biomedical Activities:

  • Anticancer: POVs have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[3][6] The mechanisms include the generation of reactive oxygen species (ROS), interference with ion transport systems, and inhibition of signaling pathways.[3]

  • Antimicrobial: Decavanadate and its derivatives have demonstrated efficacy against various bacteria.[2]

  • Antiviral: Studies have reported that POVs can inhibit viral replication by interfering with viral mRNA polymerase or preventing the virus from binding to host cells.[3][6]

  • Antidiabetic: As phosphate mimics, certain POMs, including decavanadate, have shown insulin-mimetic effects, which is a subject of ongoing research.[6][13]

G Simplified Apoptosis Pathway Induced by Decavanadate POV Decavanadate ([V₁₀O₂₈]⁶⁻) Cell Cancer Cell POV->Cell Enters Cell ROS Generation of Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp Caspase Activation Mito->Casp Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis

Caption: A potential mechanism of decavanadate-induced anticancer activity.

Applications in Materials Science

The unique structure of sodium ammonium vanadates, characterized by a stable polyanionic framework and intercalated cations, makes them highly suitable for electrochemical applications, particularly in next-generation battery technologies.

  • Aqueous Zinc-Ion Batteries (AZIBs): Na-doped this compound nanorods (Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O) have been successfully employed as a high-performance cathode material.[5] The pre-intercalated sodium and ammonium ions act as "pillars" that stabilize the layered structure and widen the diffusion channels for zinc ions. This structural reinforcement leads to enhanced reaction kinetics, high specific capacity, and exceptional long-term cycling stability.[5]

  • Sodium-Ion Batteries (NIBs): Sodium decavanadate has been investigated as a new anode material for NIBs.[10][11] Unlike traditional intercalation materials, the charge storage mechanism is believed to involve the insertion of Na⁺ ions between the discrete [V₁₀O₂₈]⁶⁻ polyanions. This process minimizes structural strain during charging and discharging, contributing to excellent cycling stability.[11]

  • Catalysis and Pigments: Due to the multiple oxidation states of vanadium, these compounds can serve as catalysts in various organic reactions.[5][14] They are also used in the manufacturing of dyes, pigments (e.g., vanadium black), and indelible inks.[5][15]

G Workflow for Battery Electrode Fabrication and Testing start Synthesized Na-NH₄-Vanadate Powder mix Mix with Conductive Carbon and Binder start->mix slurry Form Homogeneous Slurry mix->slurry cast Cast Slurry onto Current Collector (e.g., Cu/Al foil) slurry->cast dry Dry Electrode under Vacuum cast->dry assemble Assemble Coin Cell (vs. Na or Zn anode) dry->assemble test Electrochemical Testing (CV, GCD, EIS) assemble->test

Caption: Standard procedure for preparing and evaluating battery electrodes.

Conclusion

The polyoxometalate chemistry of this compound is a rich and rapidly evolving field. These compounds, built around the robust decavanadate anion, offer a unique combination of structural stability, redox activity, and compositional tunability. The detailed synthesis protocols and quantitative characterization data provided herein serve as a foundation for further exploration. With demonstrated high performance in advanced energy storage systems and a wide spectrum of promising biomedical activities, sodium ammonium vanadates represent a versatile platform for the development of next-generation functional materials and therapeutics. Continued research into their structure-property relationships will undoubtedly unlock even more innovative applications in science and technology.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Sodium Ammonium Vanadate Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of sodium ammonium (B1175870) vanadate (B1173111) nanostructures. The potential applications of these materials in drug development are highlighted, with a focus on their insulin-mimetic and anticancer properties.

Application Notes

Sodium ammonium vanadate nanostructures are of growing interest in the biomedical field due to the diverse biological activities exhibited by vanadium compounds. The ability to synthesize these materials with controlled morphologies, such as nanobelts and nanowires, through hydrothermal methods opens up possibilities for their use as therapeutic agents or as components of drug delivery systems.

1. Insulin-Mimetic Properties for Diabetes Treatment:

Vanadate, the oxyanion of vanadium, is well-documented to mimic many of the metabolic actions of insulin (B600854).[1][2][3] This insulin-mimetic effect is primarily attributed to the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, vanadate compounds can lead to the prolonged phosphorylation of the insulin receptor and its downstream substrates, ultimately resulting in enhanced glucose uptake and metabolism.[1][4] The high surface area of this compound nanostructures could potentially enhance their interaction with cellular components, making them potent candidates for the development of novel anti-diabetic therapies.

2. Anticancer Potential:

Vanadium compounds have demonstrated significant anticancer activity against various cancer cell lines.[5][6] The proposed mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[7][8][9] Vanadate nanoparticles have been shown to inhibit the proliferation and migration of cancer cells.[7] The nanostructured nature of this compound could facilitate its uptake by cancer cells, leading to enhanced therapeutic efficacy. Furthermore, the ability to tune the morphology of these nanostructures may allow for targeted delivery to tumor sites.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Nanostructures

This protocol describes a general method for the synthesis of this compound nanostructures. The morphology of the final product can be controlled by adjusting the pH of the precursor solution.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sodium hydroxide (B78521) (NaOH)

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve V₂O₅ in a solution of NaOH and NH₄OH in deionized water with vigorous stirring to form a clear solution of sodium and ammonium vanadate precursors.

  • pH Adjustment:

    • Carefully adjust the pH of the precursor solution using HCl to the desired value. The pH is a critical parameter for controlling the morphology of the resulting nanostructures (see Table 1).

  • Hydrothermal Reaction:

    • Transfer the final solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200 °C) for a designated period (e.g., 24-72 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60-80 °C for several hours.

Table 1: Influence of pH on the Morphology of Vanadate Nanostructures

pH of Precursor SolutionResulting Nanostructure Morphology
Acidic (e.g., pH 2-4)Nanobelts or Nanoribbons
Near-Neutral (e.g., pH 5-7)Nanowires
Basic (e.g., pH 8-10)Nanorods or Nanoparticles

Note: The exact pH values for specific morphologies may vary depending on other reaction parameters such as temperature, reaction time, and precursor concentrations. Optimization of these parameters is recommended for achieving desired results.

Protocol 2: Characterization of this compound Nanostructures

A thorough characterization of the synthesized nanostructures is essential to confirm their morphology, crystal structure, and composition.

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystal structure and phase purity of the synthesized material.

  • Procedure:

    • Prepare a powder sample of the dried nanostructures.

    • Mount the sample on the XRD sample holder.

    • Perform the XRD scan over a suitable 2θ range (e.g., 10-80°) with a specific X-ray source (e.g., Cu Kα radiation).

    • Analyze the resulting diffraction pattern to identify the crystalline phases present by comparing with standard diffraction data.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology and surface features of the nanostructures.

  • Procedure:

    • Disperse a small amount of the powder sample in a suitable solvent (e.g., ethanol) and drop-cast it onto an SEM stub.

    • Allow the solvent to evaporate completely.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

    • Image the sample using an SEM instrument at various magnifications.

3. Transmission Electron Microscopy (TEM):

  • Purpose: To obtain high-resolution images of the nanostructures, including their internal structure, dimensions, and crystallographic details.

  • Procedure:

    • Disperse the powder sample in a solvent and drop-cast a small volume onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate.

    • Analyze the sample using a TEM instrument. High-resolution TEM (HRTEM) can be used to visualize lattice fringes.

4. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present in the synthesized material and to confirm the presence of vanadate and ammonium ions.

  • Procedure:

    • Mix a small amount of the powder sample with potassium bromide (KBr) and press it into a pellet.

    • Alternatively, use an attenuated total reflectance (ATR) accessory.

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the characteristic absorption bands to identify the chemical bonds.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start Start: Precursor Preparation (V₂O₅, NaOH, NH₄OH) ph_adjust pH Adjustment (HCl) start->ph_adjust hydrothermal Hydrothermal Reaction (180-200°C, 24-72h) ph_adjust->hydrothermal collection Product Collection (Centrifugation/Filtration) hydrothermal->collection purification Purification (Washing with H₂O & Ethanol) collection->purification drying Drying (Vacuum Oven) purification->drying end_synthesis Final Product: This compound Nanostructures drying->end_synthesis product Synthesized Nanostructures xrd XRD (Crystal Structure, Phase Purity) product->xrd sem SEM (Morphology, Surface Features) product->sem tem TEM (Internal Structure, Dimensions) product->tem ftir FTIR (Functional Groups) product->ftir

Figure 1. Experimental workflow for the synthesis and characterization of this compound nanostructures.

G cluster_pathway Insulin-Mimetic Signaling Pathway of Vanadate vanadate Sodium Ammonium Vanadate Nanostructures ptp1b PTP1B (inactivated) vanadate->ptp1b inhibits ir Insulin Receptor (IR) (Phosphorylated) ptp1b->ir cannot dephosphorylate irs Insulin Receptor Substrate (IRS) (Phosphorylated) ir->irs pi3k PI3K-Akt Pathway irs->pi3k glut4 GLUT4 Translocation to Cell Membrane pi3k->glut4 glucose Increased Glucose Uptake glut4->glucose

Figure 2. Simplified signaling pathway of the insulin-mimetic action of vanadate nanostructures.

G cluster_pathway Anticancer Signaling Pathway of Vanadate vanadate Sodium Ammonium Vanadate Nanostructures ros Increased ROS Production vanadate->ros mapk MAPK/ERK Pathway (Modulation) vanadate->mapk pi3k_akt PI3K/Akt Pathway (Modulation) vanadate->pi3k_akt apoptosis Apoptosis ros->apoptosis mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest pi3k_akt->apoptosis pi3k_akt->cell_cycle_arrest

Figure 3. Potential anticancer signaling pathways modulated by vanadate nanostructures.

References

Precipitating High-Purity Sodium Ammonium Vanadate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the precipitation of high-purity sodium ammonium (B1175870) vanadate (B1173111). The methodologies outlined are based on established chemical precipitation techniques, offering scalable procedures for laboratory and potential pilot-plant production.

Sodium ammonium vanadate serves as a critical precursor in the synthesis of various vanadium compounds, including high-purity vanadium pentoxide (V₂O₅), which is essential in catalytic applications, specialty alloys, and the development of energy storage systems.[1] The purity of the initial this compound directly impacts the quality and performance of these final products. The following protocols emphasize control over key reaction parameters to achieve high purity and yield.

Key Precipitation Methodologies

Two primary methods for the precipitation of high-purity this compound are detailed:

  • Direct Precipitation Method: This widely practiced industrial method involves the addition of an ammonium salt to a purified sodium vanadate solution, inducing the precipitation of this compound under controlled pH and temperature.[1]

  • Ionic Membrane Electrolysis Method: An advanced and sustainable approach that utilizes an electrolytic cell to convert a sodium vanadate solution into sodium polyvanadate, which is then precipitated as high-purity this compound by the addition of ammonia (B1221849) water. This method offers the advantage of recycling byproducts.[1][2]

Data Presentation: Comparative Summary of Precipitation Methods

The following tables summarize quantitative data associated with the different precipitation methods for this compound, providing a clear comparison of their effectiveness and the conditions employed.

Table 1: Purity and Yield of this compound

Precipitation MethodPurity AchievedVanadium Precipitation Rate / YieldReference
Direct Precipitation (Acidic Conditions)> 99.3% (as V₂O₅ after calcination)> 99.38%[3][4]
Direct Precipitation (Alkaline Conditions)Not specified> 90%[5][6]
Ionic Membrane Electrolysis> 99%Not specified[1][2]
Purification via Flocculant99.21%Not specified[7]

Table 2: Critical Parameters for Direct Precipitation

ParameterAcidic PrecipitationAlkaline PrecipitationReference
pH 2.0 - 2.59.1 - 9.5[3][4]
Temperature > 95°C15 - 27°C[3][4]
Precipitating Agent Ammonium Salt (e.g., (NH₄)₂SO₄)Ammonium Bicarbonate / Carbonate[3][8]
Reaction Time 2 hours> 3 hours[3][4]

Table 3: Parameters for Ionic Membrane Electrolysis Precipitation

ParameterValueReference
Current Density 700 - 1200 A/m²[2][9]
Temperature 10 - 50°C[2]
Electrolysis Time 3 - 8 hours[2]
N:V Molar Ratio 1:1 to 4:3[2]

Experimental Protocols

Protocol 1: Direct Precipitation from Vanadium-Bearing Solutions (Acidic Conditions)

This protocol is designed to achieve a high precipitation rate and purity of this compound from a purified sodium vanadate solution.

Materials:

  • Purified sodium vanadate solution

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄) or Ammonium chloride (NH₄Cl)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Deionized water

  • Ethanol (B145695) for washing

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter

  • Heating mantle or water bath

  • Buchner funnel and vacuum flask

  • Drying oven

Procedure:

  • Preparation of Vanadate Solution:

    • Start with a purified sodium vanadate solution, typically obtained from the leaching of vanadium-containing ores or slags.[1] Ensure that impurities such as silicon, phosphorus, and arsenic have been minimized through prior purification steps like ion-exchange or selective precipitation with flocculants.[1][7]

  • Precipitation:

    • Transfer the sodium vanadate solution to the jacketed glass reactor.

    • Heat the solution to the target temperature of > 95°C while stirring continuously.[4]

    • Slowly add the ammonium salt (e.g., ammonium sulfate) to the heated solution.

    • Carefully adjust the pH of the solution to between 2.0 and 2.5 by the dropwise addition of sulfuric acid.[4]

    • Maintain the reaction at the specified temperature and pH for a duration of 2 hours to ensure complete precipitation.[4]

  • Filtration and Washing:

    • After the precipitation period, allow the slurry to cool to room temperature.

    • Separate the precipitate from the mother liquor by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate with a 2.5% ammonium chloride solution, followed by a wash with ethanol to remove residual soluble impurities.[10]

  • Drying:

    • Dry the washed precipitate in a drying oven at a temperature of 80-100°C until a constant weight is achieved.

  • Characterization:

    • The final product can be characterized by X-ray diffraction (XRD) to confirm the phase of this compound.[2]

Protocol 2: Ionic Membrane Electrolysis for High-Purity this compound

This protocol describes a more advanced method for producing high-purity this compound with the benefit of recyclable byproducts.[1][2]

Materials:

  • Sodium vanadate solution (anolyte)

  • Sodium hydroxide (B78521) solution (catholyte)

  • Ammonia water (NH₃·H₂O)

  • Deionized water

Equipment:

  • Two or three-chamber electrolytic cell with a cation-exchange membrane

  • DC power supply

  • Stirring mechanism for the anolyte chamber

  • Reaction vessel for precipitation

  • Filtration and drying equipment as in Protocol 1

Procedure:

  • Electrolysis:

    • Prepare the electrolytic cell by filling the anode chamber with the sodium vanadate solution and the cathode chamber with a sodium hydroxide solution.[2]

    • Apply a direct current with a density in the range of 700-1200 A/m².[2] During electrolysis, sodium ions will migrate from the anode to the cathode chamber, resulting in a decrease in the pH of the anolyte and the formation of sodium polyvanadate.[1]

    • Conduct the electrolysis for a period of 3 to 8 hours at a controlled temperature between 10°C and 50°C.[2]

  • Precipitation:

    • After electrolysis, transfer the anolyte containing sodium polyvanadate to a separate reaction vessel.[2]

    • Slowly add ammonia water to the anolyte while stirring. The addition of ammonia water will cause the precipitation of high-purity this compound.[1][2] The molar ratio of NH₄⁺ to V can be controlled, for example, between 1:1 and 4:3.[2]

  • Filtration, Washing, and Drying:

    • Follow the same filtration, washing, and drying procedures as outlined in Protocol 1 to recover the purified this compound.

  • Byproduct Recycling:

    • The sodium hydroxide solution formed in the cathode chamber can be collected and reused for leaching vanadium raw materials.[1][2]

    • Ammonia can be recovered from the filtrate by heating and recycled back into the process.[2]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the precipitation of high-purity this compound.

Direct_Precipitation_Workflow cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_recovery Product Recovery start Start with Vanadium-Bearing Solution purification Purification (e.g., Ion Exchange) start->purification heating Heat to > 95°C purification->heating add_ammonium Add Ammonium Salt heating->add_ammonium ph_adjust Adjust pH to 2.0-2.5 add_ammonium->ph_adjust react React for 2 hours ph_adjust->react filtration Filtration react->filtration washing Washing filtration->washing drying Drying washing->drying end_product High-Purity this compound drying->end_product

Caption: Workflow for Direct Precipitation of this compound.

Electrolysis_Precipitation_Workflow cluster_electrolysis Ionic Membrane Electrolysis cluster_byproduct Byproduct Recycling cluster_precipitation Precipitation cluster_recovery Product Recovery start Sodium Vanadate Solution (Anolyte) electrolysis Electrolysis (700-1200 A/m²) start->electrolysis polyvanadate Sodium Polyvanadate Solution electrolysis->polyvanadate naoh NaOH Solution (from Cathode) electrolysis->naoh add_ammonia Add Ammonia Water polyvanadate->add_ammonia recycle_naoh Recycle for Leaching naoh->recycle_naoh precipitate Precipitation of this compound add_ammonia->precipitate filtration Filtration precipitate->filtration washing Washing filtration->washing drying Drying washing->drying end_product High-Purity this compound drying->end_product

Caption: Workflow for Electrolysis-Based Precipitation.

References

Application Notes and Protocols for the Electrolytic Synthesis of Sodium Ammonium Vanadate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the electrolytic synthesis of high-purity sodium ammonium (B1175870) vanadate (B1173111) from a sodium vanadate solution. The process involves the conversion of sodium vanadate to sodium polyvanadate via ionic membrane electrolysis, followed by precipitation with ammonia (B1221849) water. This method offers a clean and efficient route for the production of sodium ammonium vanadate, yielding a product with a purity exceeding 99%.[1] The by-products, such as sodium hydroxide (B78521) and the gases oxygen and hydrogen, have the potential for recycling and use in other industrial processes, highlighting the green chemistry aspects of this synthesis.[1] This protocol includes a summary of reaction parameters, detailed experimental procedures, and safety guidelines.

Introduction

This compound is a vanadium compound with applications in catalysis, battery materials, and as a precursor for other vanadium chemicals. The electrolytic method presented here provides a controlled and efficient means of synthesis. The core of this process is an electrochemical step where a sodium vanadate solution is used as the anolyte in an electrolytic cell equipped with a cation exchange membrane.[2] During electrolysis, sodium ions migrate from the anode chamber to the cathode chamber, leading to a decrease in the pH of the anolyte. This pH shift induces the polymerization of vanadate ions into polyvanadate ions. The resulting sodium polyvanadate solution is then treated with ammonia water to precipitate this compound, which has been identified as (NH₄)₄Na₂V₁₀O₂₈·10H₂O.[1]

Principle of the Method

The synthesis is a two-stage process:

  • Electrolytic Conversion: In a membrane electrolytic cell, the sodium vanadate solution (anolyte) and a sodium hydroxide solution (catholyte) are separated by a cation exchange membrane. When a direct current is applied, the following processes occur:

    • Anode Chamber: Water is oxidized at the anode, producing oxygen gas and protons (H⁺), which lowers the pH of the anolyte.

      • Anode Reaction: 2H₂O → O₂(g) + 4H⁺ + 4e⁻

    • The decrease in pH causes the vanadate ions (primarily VO₃⁻ or more complex forms depending on the initial pH) to polymerize into decavanadate (B1236424) ions (V₁₀O₂₈⁶⁻).

      • Polymerization Reaction: 10VO₃⁻ + 4H⁺ → V₁₀O₂₈⁶⁻ + 2H₂O

    • Simultaneously, sodium ions (Na⁺) migrate from the anolyte through the cation exchange membrane into the cathode chamber.

    • Cathode Chamber: Water is reduced at the cathode, producing hydrogen gas and hydroxide ions (OH⁻).

      • Cathode Reaction: 2H₂O + 2e⁻ → H₂(g) + 2OH⁻

    • The migrating Na⁺ ions combine with the newly formed OH⁻ ions to produce a more concentrated sodium hydroxide solution.

  • Precipitation: The sodium polyvanadate solution from the anode chamber is reacted with ammonia water. The ammonium ions react with the sodium polyvanadate to form the less soluble this compound, which precipitates out of the solution.

    • Precipitation Reaction: 2Na⁺ + 4NH₄⁺ + V₁₀O₂₈⁶⁻ + 10H₂O → (NH₄)₄Na₂V₁₀O₂₈·10H₂O(s)

Experimental Data

The following tables summarize the quantitative data from various experimental runs described in the literature.

Table 1: Electrolysis Parameters and Conditions

ParameterExample 1Example 2Example 3Example 4
Anolyte Composition
Sodium (Na) Conc. (g/L)80706045
Vanadium (V) Conc. (g/L)30282215
Catholyte Composition
Sodium Hydroxide (NaOH) Conc. (g/L)200160120100
Electrolysis Conditions
Current Density (A/m²)70011201000900
Temperature (°C)20101050
Duration (hours)8765
Electrolytic Cell
Anode MaterialStainless SteelRuthenium-plated TitaniumStainless SteelStainless Steel
Cathode MaterialNickelNickelCarbon SteelNickel
Cation Exchange MembraneDuPont N117DuPont 2050DuPont 2050Asahi Glass F8080

Data compiled from patent CN108928851A.

Table 2: Precipitation and Product Characteristics

ParameterExample 1Example 2Example 3Example 4
Precipitation
N:V Molar Ratio3:11:14:33:2
Product
Purity (%)99.899.299.499.1
Identified Formula(NH₄)₄Na₂V₁₀O₂₈·10H₂O(NH₄)₄Na₂V₁₀O₂₈·10H₂O(NH₄)₄Na₂V₁₀O₂₈·10H₂O(NH₄)₄Na₂V₁₀O₂₈·10H₂O

Data compiled from patent CN108928851A.

Experimental Protocols

Materials and Reagents
  • Sodium Vanadate (NaVO₃)

  • Sodium Hydroxide (NaOH)

  • Ammonia Water (NH₃·H₂O, 25-28%)

  • Deionized Water

  • Cation Exchange Membrane (e.g., DuPont Nafion™ series or similar)

  • Anode Material (e.g., Stainless Steel, Ruthenium-plated Titanium)

  • Cathode Material (e.g., Nickel, Carbon Steel)

  • Two-chamber electrolytic cell

  • DC Power Supply

  • pH meter

  • Stirring plate and stir bars

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Preparation of Solutions
  • Anolyte Preparation: Prepare the sodium vanadate solution by dissolving the required amount of NaVO₃ in deionized water to achieve the concentrations specified in Table 1. Adjust the initial pH if necessary with a dilute NaOH solution.

  • Catholyte Preparation: Prepare the sodium hydroxide solution by dissolving NaOH pellets in deionized water to the desired concentration as listed in Table 1.

Electrolysis Procedure
  • Assemble the two-chamber electrolytic cell, ensuring the cation exchange membrane is properly sealed between the anode and cathode compartments.

  • Fill the anode chamber with the prepared sodium vanadate solution (anolyte) and the cathode chamber with the sodium hydroxide solution (catholyte).

  • Place the anode and cathode in their respective chambers and connect them to the DC power supply.

  • Set the desired temperature using a water bath or heating mantle.

  • Turn on the DC power supply and adjust the current to achieve the target current density (e.g., 700-1200 A/m²).

  • Carry out the electrolysis for the specified duration (e.g., 5-8 hours). Monitor the cell voltage and temperature throughout the process.

  • After the electrolysis is complete, turn off the power supply and transfer the anolyte (now a sodium polyvanadate solution) to a separate beaker for the precipitation step.

  • The catholyte, now enriched with NaOH, can be collected for recycling.

Precipitation of this compound
  • Place the collected anolyte in a beaker and begin stirring.

  • Slowly add ammonia water to the stirred solution. The amount of ammonia water to be added should be calculated to achieve the desired molar ratio of ammonium ions to vanadium (N:V), as indicated in Table 2.

  • Continue stirring for a period of 1-2 hours to ensure complete precipitation. The temperature during precipitation is typically maintained at ambient conditions.

  • Monitor the pH of the solution during and after the addition of ammonia water.

Product Isolation and Purification
  • Separate the precipitated this compound solid from the mother liquor by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining soluble impurities. Repeat the washing step 2-3 times.

  • Dry the purified solid in a drying oven at a temperature of 60-80°C until a constant weight is achieved.

  • The filtrate can be heated to remove ammonia, which can be recovered, leaving a sodium hydroxide solution that can be recycled.

Characterization
  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the final product.

  • Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition and assess the purity of the this compound.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized crystals.

  • Thermogravimetric Analysis (TGA): To determine the water of hydration content in the final product.

Visualizations

Electrolytic Synthesis Workflow

Electrolytic_Synthesis_Workflow cluster_prep Solution Preparation cluster_electro Electrolysis cluster_precip Precipitation & Purification cluster_product Final Product & By-products NaVO3_sol Prepare Sodium Vanadate Anolyte electrolysis Ionic Membrane Electrolysis (700-1200 A/m²) NaVO3_sol->electrolysis Anolyte NaOH_sol Prepare Sodium Hydroxide Catholyte NaOH_sol->electrolysis Catholyte add_ammonia Add Ammonia Water to Anolyte electrolysis->add_ammonia Polyvanadate Solution byproduct_naoh NaOH Solution (for recycling) electrolysis->byproduct_naoh byproduct_gas O₂ and H₂ Gas (for collection) electrolysis->byproduct_gas precipitate Precipitation of This compound add_ammonia->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Product filter_wash->dry final_product High-Purity This compound dry->final_product

Caption: Workflow for the electrolytic synthesis of this compound.

Schematic of the Electrolytic Cell

Electrolytic_Cell cluster_cell Electrolytic Cell cluster_anode Anode (+) Chamber cluster_cathode Cathode (-) Chamber anode Anode (e.g., Stainless Steel) membrane Cation Exchange Membrane anode_label e⁻ anode->anode_label anolyte Anolyte: NaVO₃ Solution Reactions: 2H₂O → O₂(g) + 4H⁺ + 4e⁻ 10VO₃⁻ + 4H⁺ → V₁₀O₂₈⁶⁻ cathode Cathode (e.g., Nickel) catholyte Catholyte: NaOH Solution Reaction: 2H₂O + 2e⁻ → H₂(g) + 2OH⁻ ion_na_out ion_na_out membrane->ion_na_out → Na⁺ ion_na Na⁺ → ion_na->membrane power DC Power Supply anode_label->power External Circuit power->cathode e⁻

Caption: Ion movement and reactions in the electrolytic cell.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.

  • Ventilation: Conduct the electrolysis and ammonia addition in a well-ventilated fume hood. The electrolysis process generates hydrogen and oxygen gas, which can form an explosive mixture. Ammonia is a corrosive and toxic gas with a pungent odor.[3]

  • Handling Vanadium Compounds: Vanadium compounds are toxic if inhaled or ingested.[4][5] Avoid creating dust. In case of skin contact, wash the affected area thoroughly with soap and water.[4]

  • Handling Ammonia: Ammonia water is corrosive and can cause severe skin burns and eye damage.[3] Handle with care and avoid inhaling the vapors.

  • Electrical Safety: Use a properly grounded DC power supply. Ensure all electrical connections are secure and insulated. Do not touch the electrodes or the electrolyte solution while the power is on.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: Sodium Ammonium Vanadate as a Cathode Material for Aqueous Zinc-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of sodium ammonium (B1175870) vanadate (B1173111) and related compounds as high-performance cathode materials for aqueous zinc-ion batteries (AZIBs). It includes a summary of key performance data, detailed experimental protocols for material synthesis and electrochemical characterization, and visualizations of the experimental workflows.

Introduction

Aqueous zinc-ion batteries are a promising energy storage technology due to their inherent safety, low cost, and the natural abundance of zinc.[1] Vanadium-based compounds, particularly layered vanadates, are attractive cathode materials owing to their high specific capacity and versatile structures.[1][2] However, challenges such as structural instability and sluggish diffusion kinetics of divalent zinc ions hinder their practical application.[1][3] A key strategy to overcome these limitations is the pre-intercalation of cations like sodium (Na⁺) and ammonium (NH₄⁺) into the vanadate layers. These ions act as "pillars," enhancing structural stability and improving electrochemical performance.[1][4][5] This document focuses on sodium ammonium vanadate and similar co-intercalated vanadates as promising cathode materials for next-generation AZIBs.

Data Presentation: Electrochemical Performance

The following table summarizes the key electrochemical performance metrics of various sodium and ammonium vanadate-based cathode materials in aqueous zinc-ion batteries.

Cathode MaterialSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycling StabilityReference
Na₀.₃(NH₄)₀.₆V₄O₁₀·₀.₄H₂O (NVO-Na)400.20.197.2% retention after 2000 cycles[1]
3D flower-like NH₄V₄O₁₀ (3D-NVO)4850.1Stable for 3000 cycles[6][7]
Vacancy-rich Na₀.₇₆V₆O₁₅ (NaNVO)4560.188% retention after 140 cycles[2]
PVP-modified NH₄V₄O₁₀432.30.191.6% retention after 1000 cycles[8]
Mo-doped NH₄V₄O₁₀335.00.1Superior to undoped NH₄V₄O₁₀[5]
NaV₃O₈·₁.₅H₂O (NVO)380Not Specified82% retention after 1000 cycles[9][10]
Na₇V₇.₆O₂₀·₄H₂O (NVO)309.40.3Stable for 10000 cycles[11]
Al₂O₃ coated Na₂V₆O₁₆·₃H₂O (NVO@Al₂O₃)228468% retention after 1000 cycles[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound cathode materials and their subsequent electrochemical evaluation.

Protocol 1: Synthesis of 3D Flower-like NH₄V₄O₁₀ (3D-NVO)

This protocol is adapted from a microwave-assisted hydrothermal method.[6][7]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Oxalic acid (H₂C₂O₄)

  • Deionized (DI) water

  • Ethanol

  • Liquid nitrogen

Equipment:

  • Magnetic stirrer

  • 50 mL autoclave

  • Microwave oven

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • In a typical synthesis, dissolve 2 mmol of ammonium metavanadate (NH₄VO₃) and 2 mmol of oxalic acid (H₂C₂O₄) in 30 mL of deionized water under magnetic stirring to form a kelly green solution.[6]

  • Transfer the solution into a 50 mL autoclave.[6]

  • Place the autoclave in a microwave oven and heat at 180 °C for 30 minutes.[6]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the product by centrifugation and wash it thoroughly with deionized water and ethanol.[6]

  • Freeze the washed product using liquid nitrogen and then subject it to a vacuum drying process for approximately 48 hours to obtain the final 3D-NVO material.[6]

Protocol 2: Cathode Preparation and Coin Cell Assembly

Materials:

  • Synthesized this compound active material

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Zinc foil (anode)

  • Glass fiber separator

  • Electrolyte (e.g., 3 M Zn(CF₃SO₃)₂)

  • CR2032 coin cell components (casings, spacers, springs)

Equipment:

  • Mortar and pestle or planetary ball mill

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

  • Coin cell crimper

Procedure:

  • Prepare a cathode slurry by mixing the active material, conductive carbon black, and PVDF binder in a weight ratio of 7:2:1 in NMP.

  • Grind the mixture thoroughly to ensure a homogeneous slurry.

  • Coat the slurry onto a current collector (e.g., stainless steel foil or titanium foil) using a doctor blade with a typical thickness of 100-200 µm.

  • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to remove the NMP solvent.

  • Punch the dried electrode into circular discs of a desired diameter (e.g., 12 mm).

  • Assemble CR2032 coin cells in an argon-filled glovebox.

  • The cell consists of the prepared cathode, a glass fiber separator soaked in the electrolyte, and a zinc foil anode.

Protocol 3: Electrochemical Measurements

Equipment:

  • Battery testing system (e.g., Neware)

  • Electrochemical workstation with frequency response analyzer (for CV and EIS)

A. Cyclic Voltammetry (CV):

  • Perform CV tests to investigate the electrochemical reaction kinetics.

  • Scan the cell at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV s⁻¹) within a voltage window of 0.3–1.5 V (vs. Zn²⁺/Zn).[6][13]

B. Galvanostatic Charge-Discharge (GCD):

  • Conduct GCD tests to evaluate the specific capacity, rate capability, and cycling stability.

  • Cycle the cells at various current densities (e.g., from 0.1 A g⁻¹ to 10 A g⁻¹) within the same voltage window as the CV tests.[1][6]

  • For long-term cycling tests, a higher current density (e.g., 5 A g⁻¹ or 10 A g⁻¹) is typically used.[1][7]

C. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS to analyze the charge transfer resistance and ion diffusion kinetics.

  • Apply a sinusoidal AC voltage of small amplitude (e.g., 5 mV) over a frequency range of 100 kHz to 0.01 Hz.

Visualizations

The following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_synthesis Material Synthesis cluster_cathode Cathode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing precursors Precursors (NH4VO3, H2C2O4) mixing Mixing in DI Water precursors->mixing hydrothermal Microwave-Assisted Hydrothermal Reaction mixing->hydrothermal washing Washing & Centrifugation hydrothermal->washing drying Vacuum Drying washing->drying final_product Sodium Ammonium Vanadate Powder drying->final_product slurry Slurry Preparation (Active Material, Carbon, PVDF) final_product->slurry coating Doctor Blade Coating slurry->coating drying2 Vacuum Drying coating->drying2 punching Electrode Punching drying2->punching assembly Coin Cell Assembly (Cathode, Separator, Anode) punching->assembly testing CV, GCD, EIS assembly->testing

Caption: Experimental workflow for the synthesis and electrochemical testing of this compound cathodes.

logical_relationship cluster_features Key Structural & Chemical Features cluster_performance Performance Enhancement Mechanisms cluster_outcome Electrochemical Outcomes core This compound Cathode pillars Na+ / NH4+ 'Pillars' core->pillars conductivity Increased Ionic Conductivity core->conductivity spacing Expanded Interlayer Spacing pillars->spacing stability Enhanced Structural Stability spacing->stability kinetics Improved Zn2+ Diffusion Kinetics spacing->kinetics stability->kinetics repulsion Reduced Electrostatic Repulsion stability->repulsion cycling Excellent Cycling Stability stability->cycling capacity High Specific Capacity kinetics->capacity rate Good Rate Capability kinetics->rate repulsion->capacity conductivity->rate

Caption: Logical relationships illustrating the benefits of sodium and ammonium co-intercalation in vanadate cathodes.

References

Application Notes and Protocols: Sodium Ammonium Vanadate as a Catalyst in Desulfurization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium ammonium (B1175870) vanadate (B1173111), and more broadly vanadium-based compounds, as catalysts in oxidative desulfurization (ODS) and extractive-catalytic oxidative desulfurization (ECODS) processes. The information is intended to guide researchers in developing and implementing efficient desulfurization strategies.

Introduction

The removal of sulfur-containing compounds from fuels is a critical process for environmental protection and for preventing catalyst poisoning in various industrial applications. Oxidative desulfurization (ODS) has emerged as a promising alternative to traditional hydrodesulfurization (HDS) due to its milder operating conditions and high efficiency in removing refractory sulfur compounds.[1] Vanadium-based catalysts, including those derived from sodium ammonium vanadate, have shown significant potential in ODS due to their strong oxidizing capabilities.[2] These catalysts facilitate the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which can then be easily removed by extraction or adsorption.[3]

Catalytic Performance Data

The following tables summarize the quantitative data from various studies on vanadium-based catalysts in desulfurization processes. While direct use of this compound as a catalyst is not extensively reported, it serves as an excellent precursor for vanadium oxides and polyoxometalates, which are highly effective. The data presented here is for vanadium-based catalysts, often prepared from precursors like ammonium metavanadate, which is chemically similar to this compound.

Table 1: Performance of Vanadium-Based Catalysts in Oxidative Desulfurization (ODS)

CatalystSulfur CompoundTemperature (°C)Time (h)Oxidant (O/S molar ratio)Desulfurization Efficiency (%)Reference
VM/SBA-15Dibenzothiophene (B1670422) (DBT)601H₂O₂ (6)~95[2]
V₂O₅/TiO₂Model Diesel601H₂O₂ (variable)Up to 100[4]
VanadosilicateLight OilNot specifiedNot specifiedH₂O₂>88 (from 425 to <50 ppm)[5]
(CTA)PMo₄V₈DBT, BT, 4,6-DMDBT1006-11O₂100[6]

Table 2: Performance of Vanadium-Based Catalysts in Extractive-Catalytic Oxidative Desulfurization (ECODS)

CatalystSulfur CompoundTemperature (°C)Time (min)Oxidant (O/S molar ratio)SolventDesulfurization Efficiency (%)Reference
VM/SBA-15Dibenzothiophene (DBT)6060H₂O₂ (6)Acetonitrile (B52724)100[2]
K-PV₂@APTES–MGODibenzothiophene (DBT)4530H₂O₂ (7)Not specified100[7]
[cetronium]₁₁P₂W₁₃V₅O₆₂Fuel7045H₂O₂ (4)Ionic Liquid>90[5]

Experimental Protocols

Protocol 1: Preparation of a Supported Vanadium Oxide Catalyst from a Vanadate Precursor

This protocol describes the synthesis of a vanadium oxide catalyst supported on mesoporous silica (B1680970) (SBA-15), using ammonium metavanadate as the precursor.[2] this compound can be used as an alternative precursor in a similar procedure.

Materials:

  • SBA-15 mesoporous silica

  • Ammonium metavanadate (or this compound)

  • Distilled water

  • Evaporator flask

  • Stirrer

  • Drying oven

  • Calcination furnace

Procedure:

  • Preparation of the Impregnation Solution: Dissolve a calculated amount of ammonium metavanadate in distilled water to achieve the desired vanadium loading (e.g., 2 wt.%) on the SBA-15 support.

  • Impregnation: Add the SBA-15 support material to the impregnation solution.

  • Mixing and Heating: Stir the mixture in an evaporator flask at 80°C for 1 hour to ensure uniform distribution of the precursor.

  • Drying: Dry the resulting powder at 110°C for 18 hours.[2]

  • Calcination: Calcine the dried powder at 500°C for 6 hours in air with a heating rate of 5°C/min to convert the vanadate precursor to vanadium oxide.[2]

  • Catalyst Storage: Store the final catalyst in a desiccator until use.

Protocol 2: Catalytic Oxidative Desulfurization (ODS) of a Model Fuel

This protocol details the procedure for a catalytic oxidative desulfurization experiment using a prepared vanadium-based catalyst.[2]

Materials:

  • Model fuel (e.g., 500 ppm dibenzothiophene in dodecane)

  • Prepared vanadium-based catalyst (e.g., VM/SBA-15)

  • Hydrogen peroxide (H₂O₂)

  • Glass reactor (e.g., EasyMax Workstation)

  • Magnetic stirrer

  • Heating system

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Pre-treatment: Heat the catalyst at 400°C for 8 hours to remove any adsorbed moisture.[2]

  • Reaction Setup: Place the dried catalyst (e.g., 1 wt.% of the fuel mass) into the glass reactor.

  • Addition of Fuel: Add the model fuel (e.g., 5 mL of 500 ppm DBT in dodecane) to the reactor.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60°C) with stirring.[2]

  • Initiation of Oxidation: Once the temperature is stable, add the required amount of hydrogen peroxide (e.g., H₂O₂/DBT molar ratio of 6:1).[2]

  • Reaction Monitoring: Take samples of the oil phase at regular intervals for analysis.

  • Analysis: Analyze the sulfur concentration in the collected samples using GC-FID to determine the desulfurization efficiency over time.

Protocol 3: Extractive-Catalytic Oxidative Desulfurization (ECODS) of a Model Fuel

This protocol describes the ECODS process, which combines oxidation and extraction in a single step.[2]

Materials:

  • Model fuel (e.g., 500 ppm dibenzothiophene in dodecane)

  • Prepared vanadium-based catalyst (e.g., VM/SBA-15)

  • Hydrogen peroxide (H₂O₂)

  • Extraction solvent (e.g., acetonitrile)

  • Glass reactor

  • Magnetic stirrer

  • Heating system

  • GC-FID for analysis

Procedure:

  • Catalyst Pre-treatment: Dry the catalyst at 400°C for 8 hours.[2]

  • Reaction Setup: Add the dried catalyst (e.g., 1 wt.% of the fuel mass) to the glass reactor.

  • Addition of Fuel and Solvent: Add the model fuel (e.g., 5 mL) and the extraction solvent (e.g., 5 mL of acetonitrile) to the reactor.[2]

  • Heating: Heat the biphasic mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[2]

  • Initiation of Oxidation: Add the required amount of hydrogen peroxide (e.g., H₂O₂/DBT molar ratio of 6:1).[2]

  • Reaction and Extraction: Allow the reaction to proceed for the desired time (e.g., 60 minutes). The oxidized sulfur compounds will be extracted into the acetonitrile phase.

  • Phase Separation and Analysis: After the reaction, stop stirring and allow the phases to separate. Collect a sample from the oil phase and analyze its sulfur content using GC-FID to determine the desulfurization efficiency.

Visualizations

Catalytic Cycle of Vanadium in Oxidative Desulfurization

G V5_catalyst V⁵⁺ Catalyst peroxometal Peroxometallic Species [V⁵⁺-OOH] V5_catalyst->peroxometal Activation H2O H₂O peroxometal->V5_catalyst Regeneration oxidized_sulfur Oxidized Sulfur (R₂SO/R₂SO₂) peroxometal->oxidized_sulfur sulfur_compound Sulfur Compound (R₂S) sulfur_compound->oxidized_sulfur H2O2 H₂O₂ H2O2->peroxometal

Caption: Catalytic cycle of vanadium in ODS.

Experimental Workflow for Catalyst Preparation

G start Start dissolve Dissolve Vanadate Precursor in Water start->dissolve impregnate Impregnate Support (e.g., SBA-15) dissolve->impregnate mix_heat Mix and Heat (e.g., 80°C, 1h) impregnate->mix_heat dry Dry (e.g., 110°C, 18h) mix_heat->dry calcine Calcine (e.g., 500°C, 6h) dry->calcine end End calcine->end

Caption: Workflow for supported vanadium catalyst preparation.

Logical Relationship in ECODS Process

G cluster_oil Oil Phase cluster_solvent Solvent Phase S_compound Sulfur Compound catalyst V-Catalyst S_compound->catalyst Mass Transfer oxidized_S Oxidized Sulfur catalyst->oxidized_S Catalytic Oxidation H2O2 H₂O₂ H2O2->catalyst

Caption: Key relationships in the ECODS process.

References

Application Notes and Protocols for the Preparation of Sodium Ammonium Vanadate Solutions for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ammonium (B1175870) vanadate (B1173111) is a crucial precursor and catalyst in various industrial chemical processes, including desulfurization and denitrification.[1] Its catalytic efficacy is intrinsically linked to its purity and physicochemical properties, which are determined by the synthesis method. These application notes provide detailed protocols for the preparation of sodium ammonium vanadate solutions, primarily focusing on precipitation and ionic membrane electrolysis methods.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes key quantitative data from various preparation methods for this compound, offering a comparative overview of the operational parameters and outcomes.

ParameterConventional PrecipitationIonic Membrane Electrolysis Method 1Ionic Membrane Electrolysis Method 2Ionic Membrane Electrolysis Method 3
Starting Materials Sodium vanadate solution, Ammonium salt (e.g., NH4Cl)Sodium vanadate solution (from vanadium slag)Sodium vanadate solution (from stone coal)Sodium vanadate solution (from stone coal)
Anolyte Composition -Na: 70 g/L, V: 28 g/LNa: 45 g/L, V: 15 g/LNa: 30 g/L, V: 10 g/L
Catholyte Composition -NaOH: 160 g/LNaOH: 100 g/LNaOH: 75 g/L
Ammonification (N:V Molar Ratio) -1:13:21:1
pH Control Critical for high purity[2]---
Temperature Elevated temperature for dissolution, followed by cooling for crystallization[2]10°C50°C30°C
Current Density N/A1120 A/m²900 A/m²800 A/m²
Electrolysis Time N/A7 hours5 hours3 hours
Product Purity -99.2%99.4%99.7%
By-product Recycling Not specifiedNaOH and ammonia (B1221849) water recycled[1]NaOH and ammonia water recycled[1]NaOH and ammonia water recycled[1]

Experimental Protocols

Protocol 1: Conventional Precipitation Method

This protocol outlines the traditional method for synthesizing this compound via precipitation from a sodium vanadate solution using an ammonium salt.[2]

Materials:

  • Vanadium-bearing solution (e.g., sodium vanadate)

  • Ammonium salt (e.g., ammonium chloride)

  • Deionized water

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

Equipment:

  • Reaction vessel

  • Stirrer

  • Heating mantle or water bath

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Preparation of Vanadium Solution: Prepare a sodium vanadate solution of the desired concentration from a suitable vanadium source.

  • Temperature Adjustment: Heat the solution to an elevated temperature to ensure the complete dissolution of reactants.

  • pH Adjustment: Carefully adjust the pH of the vanadium solution. The pH is a critical parameter influencing the purity and yield of the final product.[2]

  • Addition of Precipitating Agent: Slowly add a solution of the ammonium salt to the heated vanadium solution while stirring continuously.

  • Precipitation: Continue stirring for a defined period to allow for the formation of the this compound precipitate.

  • Crystallization: Gradually cool the solution to promote the crystallization and precipitation of the product.[2]

  • Filtration: Separate the precipitate from the mother liquor by filtration.

  • Washing: Wash the collected crystals with deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound crystals in an oven at a suitable temperature.

Protocol 2: Ionic Membrane Electrolysis Method

This advanced method utilizes an electrolytic cell to produce high-purity this compound and allows for the recycling of by-products.[1][2]

Materials:

  • Sodium vanadate solution (anolyte)

  • Sodium hydroxide (B78521) solution (catholyte)

  • Ammonia water

Equipment:

  • Two or three-chamber electrolytic cell with a cation-exchange membrane

  • Anode (e.g., ruthenium-plated titanium or stainless steel)

  • Cathode (e.g., nickel or carbon steel)

  • DC power supply

  • Reaction vessel for precipitation

  • Filtration apparatus

  • Drying oven

Procedure:

  • Electrolytic Cell Setup: Assemble the electrolytic cell, placing the sodium vanadate solution in the anode chamber and the sodium hydroxide solution in the cathode chamber.

  • Electrolysis: Apply a direct current at a specified density (e.g., 700-1200 A/m²) and temperature. During electrolysis, sodium ions migrate from the anolyte to the catholyte, leading to the formation of sodium polyvanadate in the anolyte.[1][2]

  • Anolyte Treatment: After electrolysis, transfer the anolyte containing sodium polyvanadate to a separate reaction vessel.

  • Precipitation: Add ammonia water to the anolyte to precipitate high-purity this compound. The molar ratio of ammonium to vanadium is controlled to achieve the desired product stoichiometry.[1]

  • Filtration and Drying: Filter the precipitate, wash it with deionized water, and dry it to obtain the final product.

  • By-product Recycling: The catholyte (NaOH solution) can be concentrated and reused. The filtrate from the precipitation step can be heated to remove ammonia, which is then reabsorbed to create fresh ammonia water for recycling.[1]

Mandatory Visualization

experimental_workflow cluster_precipitation Conventional Precipitation cluster_electrolysis Ionic Membrane Electrolysis prep_vanadate Prepare Sodium Vanadate Solution heat_solution Heat Solution prep_vanadate->heat_solution adjust_ph Adjust pH heat_solution->adjust_ph add_ammonium Add Ammonium Salt adjust_ph->add_ammonium precipitate Precipitation & Stirring add_ammonium->precipitate cool_crystallize Cool & Crystallize precipitate->cool_crystallize filter_wash_dry_p Filter, Wash & Dry cool_crystallize->filter_wash_dry_p product_p This compound filter_wash_dry_p->product_p setup_cell Setup Electrolytic Cell (Anolyte: Na Vanadate, Catholyte: NaOH) electrolysis Apply Current (Formation of Polyvanadate) setup_cell->electrolysis transfer_anolyte Transfer Anolyte electrolysis->transfer_anolyte add_ammonia Add Ammonia Water transfer_anolyte->add_ammonia precipitate_e Precipitate add_ammonia->precipitate_e filter_wash_dry_e Filter, Wash & Dry precipitate_e->filter_wash_dry_e product_e High-Purity Sodium Ammonium Vanadate filter_wash_dry_e->product_e recycle Recycle By-products (NaOH, Ammonia) filter_wash_dry_e->recycle

Caption: Comparative workflow for the synthesis of this compound.

References

Application Notes and Protocols: Vanadate Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific applications of sodium ammonium (B1175870) vanadate (B1173111) in organic synthesis are not extensively documented in scientific literature, the closely related and readily accessible ammonium metavanadate (NH₄VO₃) serves as a versatile and efficient catalyst for a variety of organic transformations. Vanadate catalysts are valued for their ability to exist in multiple oxidation states, primarily V(V) and V(IV), which facilitates their role in redox reactions.[1] This document provides detailed application notes and protocols for the use of ammonium metavanadate as a surrogate for sodium ammonium vanadate in key organic reactions, reflecting its utility for researchers, scientists, and professionals in drug development. The protocols herein focus on practical, laboratory-scale syntheses.

Oxidation of Alcohols

Vanadium compounds are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. Vanadium(V) oxide (V₂O₅), which can be formed in situ from ammonium metavanadate, catalyzes the oxidation of both primary and secondary alcohols using atmospheric oxygen, presenting a green and economically viable method that avoids harsh or stoichiometric oxidants.[2]

Application: Selective Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

This protocol describes the selective oxidation of a primary alcohol to its corresponding aldehyde. The addition of a base like potassium carbonate is crucial to prevent the over-oxidation or side reactions, such as ester formation, which can occur via a hemiacetal intermediate.[2]

Quantitative Data Summary

EntrySubstrateCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1Benzyl AlcoholV₂O₅ (from NH₄VO₃)O₂ (atmospheric)Toluene (B28343)100695
24-Methoxybenzyl AlcoholV₂O₅ (from NH₄VO₃)O₂ (atmospheric)Toluene100598
3CyclohexanolV₂O₅ (from NH₄VO₃)O₂ (atmospheric)Toluene100892

Experimental Protocol: Oxidation of Benzyl Alcohol

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add benzyl alcohol (1.0 mmol, 108 mg), ammonium metavanadate (0.02 mmol, 2.3 mg), and potassium carbonate (0.2 mmol, 27.6 mg).

  • Add toluene (10 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an air atmosphere (open to the air via the condenser).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated NaHCO₃ solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford pure benzaldehyde.

Workflow and Catalytic Cycle

G Experimental Workflow: Alcohol Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Benzyl Alcohol, NH4VO3, K2CO3 in Toluene B Heat at 100°C under Air Atmosphere A->B C Monitor by TLC B->C D Cool and Filter C->D Upon Completion E Aqueous Wash (NaHCO3, Brine) D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Final Product: Benzaldehyde G Proposed Catalytic Cycle for Alcohol Oxidation cluster_legend Legend V5 V(V)=O V_alkoxide V(V)-OCH2R V5->V_alkoxide + RCH2OH - H2O V4 V(IV)-OH V4->V5 + 1/2 O2 - H2O V_alkoxide->V4 β-Hydride Elimination RCHO RCHO V_alkoxide->RCHO - RCHO V5_leg Vanadium(V) species V4_leg Vanadium(IV) species G Logical Pathways in Hantzsch Synthesis cluster_dhp Pathway A: 1,4-DHP Synthesis cluster_pyr Pathway B: Pyridine Synthesis Start Aldehyde + Ethyl Acetoacetate + Ammonium Acetate DHP_Cat NH4VO3 (Low Loading) in Ethanol Start->DHP_Cat PYR_Cat NH4VO3 (High Loading) in Acetic Acid Start->PYR_Cat DHP_Product 1,4-Dihydropyridine DHP_Cat->DHP_Product Oxidation Oxidative Aromatization DHP_Product->Oxidation Further Oxidation PYR_Product Pyridine PYR_Cat->PYR_Product Oxidation->PYR_Product G Catalytic Cycle for Sulfide Oxidation cluster_legend Legend V5 L-V(V)=O Peroxo L-V(V)(O2) V5->Peroxo + H2O2 - H2O Peroxo->V5 + R-S-R' - R-S(O)-R' V5_leg Vanadium(V) Oxo Species Peroxo_leg Vanadium(V) Peroxo Species

References

Application Notes and Protocols: Sodium Ammonium Vanadate as a Precursor for Vanadium Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sodium ammonium (B1175870) vanadate (B1173111) serves as a versatile precursor system for the synthesis of various vanadium oxides, including vanadium pentoxide (V₂O₅), vanadium dioxide (VO₂), and other mixed-valence species. The presence of both sodium and ammonium ions in the precursor solution allows for fine control over the morphology, crystal structure, and electrochemical properties of the resulting vanadium oxide nanomaterials. This document provides detailed application notes and experimental protocols for the synthesis of vanadium oxides using sodium and ammonium vanadate precursors through hydrothermal, solvothermal, and thermal decomposition methods.

I. Synthesis Methodologies

Hydrothermal Synthesis of Vanadium Oxides

The hydrothermal method is a widely employed technique for the synthesis of crystalline vanadium oxides from sodium and ammonium vanadate precursors. This method involves heating an aqueous solution of the precursors in a sealed vessel (autoclave) at elevated temperatures and pressures. The morphology and phase of the resulting vanadium oxide can be controlled by tuning reaction parameters such as temperature, pH, reaction time, and the use of structure-directing agents.[1][2]

Experimental Protocol: Hydrothermal Synthesis of V₂O₅ Nanostructures

This protocol is adapted from methodologies described for the synthesis of V₂O₅ nanostructures using ammonium metavanadate in the presence of sodium ions or other modifying agents.[3][4]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Sodium hydroxide (B78521) (NaOH) or Sodium metavanadate (NaVO₃)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Surfactant (optional, e.g., CTAB, SDS, P123)[4]

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with heating plate

  • Oven or furnace for drying and calcination

  • Centrifuge

  • pH meter

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of ammonium metavanadate (e.g., 10 mmol) in deionized water (e.g., 60 mL) with continuous stirring.[4]

    • If starting from separate precursors, add the desired molar ratio of a sodium vanadate source.

    • If using a surfactant, dissolve it in the solution at this stage.[4]

  • pH Adjustment:

    • Slowly add an acid (e.g., 1 M HCl or H₂SO₄) dropwise to the precursor solution to adjust the pH to the desired level (e.g., pH 4).[3][4] The pH is a critical parameter influencing the final morphology.[1][2]

  • Hydrothermal Reaction:

    • Transfer the final solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160-200 °C) for a designated duration (e.g., 24 hours).[3][4]

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed product in an oven at a moderate temperature (e.g., 80 °C) for several hours.

    • To obtain the desired crystalline phase, the dried powder can be calcined in a furnace at a higher temperature (e.g., 500-700 °C) in an air atmosphere.[2]

Workflow Diagram for Hydrothermal Synthesis:

Hydrothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing A Dissolve NH4VO3 & Na+ source in H2O B Add Surfactant (Optional) A->B C Adjust pH with Acid B->C D Transfer to Autoclave C->D E Hydrothermal Treatment (e.g., 180°C, 24h) D->E F Cool to Room Temp. E->F G Centrifuge & Wash F->G H Dry in Oven G->H I Calcination H->I J J I->J Final Vanadium Oxide Product

Caption: Workflow for the hydrothermal synthesis of vanadium oxides.

Thermal Decomposition

Thermal decomposition is a direct method to produce vanadium oxides by heating sodium ammonium vanadate or related precursors in a controlled atmosphere. The composition of the final product is highly dependent on the temperature, heating rate, and the surrounding atmosphere (e.g., air, inert gas, or a reducing environment).[5][6]

Experimental Protocol: Thermal Decomposition to V₂O₅

This protocol describes the general procedure for the thermal decomposition of ammonium vanadate, which can be adapted for precursors containing sodium.

Materials:

  • Ammonium metavanadate (NH₄VO₃) or a co-precipitated this compound precursor.

Equipment:

  • Tube furnace with temperature and atmosphere control

  • Crucible (e.g., alumina)

  • Gas flow controller

Procedure:

  • Sample Preparation:

    • Place a known amount of the precursor powder into a crucible.

  • Thermal Decomposition:

    • Place the crucible in the center of the tube furnace.

    • Purge the furnace with the desired gas (e.g., air for V₂O₅, or an inert gas like nitrogen or argon for reduced oxides).

    • Heat the furnace to the target temperature (e.g., 350-550 °C for V₂O₅) at a controlled rate.[7]

    • Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition.[8]

  • Cooling and Collection:

    • Allow the furnace to cool down to room temperature under the controlled atmosphere.

    • Collect the resulting vanadium oxide powder.

Workflow Diagram for Thermal Decomposition:

Thermal_Decomposition A Place Precursor in Crucible B Insert into Tube Furnace A->B C Set Atmosphere (e.g., Air, N2) B->C D Ramp to Target Temp. (e.g., 400°C) C->D E Hold for Set Time (e.g., 4h) D->E F Cool to Room Temperature E->F G Collect Final Vanadium Oxide F->G

Caption: General workflow for thermal decomposition synthesis.

II. Data Presentation

Table 1: Summary of Synthesis Parameters and Resulting Vanadium Oxide Properties.

Precursor SystemSynthesis MethodTemperature (°C)Time (h)pHResulting PhaseMorphologyParticle SizeRef.
NH₄VO₃Hydrothermal18015-V₂O₅Nanoparticles61-167 nm diameter[9]
NH₄VO₃Hydrothermal160244V₂O₅Nanosheets, Nanorods-[3]
NaVO₃ + NH₄ClChemical Synthesis85 (synthesis), 600 (anneal)1 (synthesis), 4 (anneal)6-7V₂O₅Nanorods~9 nm diameter[10]
NH₄VO₃Thermal Decomposition225--(NH₄)₂O·V₂O₅--[7]
NH₄VO₃Thermal Decomposition350-5502-V₂O₅Nanorods-[7][9]
Na vanadate + (NH₄)₂SO₄Precipitation & Calcination400-8003-41.8-2.5V₂O₅->99% purity[8]
NH₄VO₃ + Oxalic AcidHydrothermal18024-V₂O₅·0.9H₂ONanobelts-[11]

Table 2: Electrochemical Performance of Vanadium Oxides Synthesized from Ammonium/Sodium Vanadate Precursors.

Cathode MaterialApplicationSpecific CapacityCurrent DensityCycle LifeRef.
Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂OAqueous Zn-ion Battery400.2 mAh g⁻¹-97.2% retention after 2000 cycles[12]
NH₄V₄O₁₀ nanorodsNa-ion Battery~121 mAh g⁻¹ (initial)200 mA g⁻¹Stable after initial loss[13]
V₂O₅ (from NH₄VO₃)-286 F g⁻¹ (specific capacitance)-Stable after 500 cycles[14]
V₃O₇·H₂O nanobeltsLi-ion Battery296 mAh g⁻¹ (initial)0.2 mA cm⁻²-[15]
VO₂(B) nanobeltsLi-ion Battery247 mAh g⁻¹ (initial)0.2 mA cm⁻²-[15]

III. Characterization of Synthesized Vanadium Oxides

The synthesized vanadium oxide materials are typically characterized by a suite of analytical techniques to determine their crystal structure, morphology, and purity.

  • X-ray Diffraction (XRD): To identify the crystalline phase of the vanadium oxide (e.g., V₂O₅, VO₂, etc.) and estimate the crystallite size.[9][10]

  • Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the synthesized materials, such as nanoparticles, nanorods, nanosheets, or nanoflowers.[3][9]

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures, providing detailed information on their size, shape, and crystallinity.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of V-O and V-O-V bonds in the vanadium oxide lattice.[10]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition process of the precursor and the thermal stability of the final product.[6][7]

IV. Applications of Synthesized Vanadium Oxides

Vanadium oxides synthesized from this compound precursors exhibit a wide range of properties that make them suitable for various applications:

  • Energy Storage: As cathode materials in rechargeable batteries, including lithium-ion batteries (LIBs), sodium-ion batteries (SIBs), and aqueous zinc-ion batteries (AZIBs), due to their layered structure that facilitates ion intercalation.[12][13][15] They are also used as electrode materials for supercapacitors.[3][14]

  • Catalysis: Vanadium oxides are well-known catalysts for various industrial processes. The nanostructured forms synthesized via these methods offer high surface areas, which can enhance catalytic activity.

  • Sensors: Their electrical properties, which are sensitive to the surrounding atmosphere, make them suitable for gas sensing applications.

  • Electrochromic Devices: The ability of vanadium oxides to change color upon the application of a voltage makes them useful in smart windows and displays.[14]

V. Logical Relationships

Diagram of Precursor-Method-Product Relationships:

Synthesis_Logic cluster_methods Synthesis Methods cluster_products Vanadium Oxide Products precursor {this compound Precursor System | (NaVO3, NH4VO3, (NH4)2SO4, etc.)} hydro Hydrothermal precursor->hydro thermal Thermal Decomposition precursor->thermal solvo Solvothermal precursor->solvo electro Electrodeposition precursor->electro v2o5 V2O5 hydro->v2o5 vo2 VO2 hydro->vo2 mixed Mixed Valence Oxides (e.g., V3O7, V6O13) hydro->mixed bronze Vanadium Bronzes (e.g., Nax(NH4)yVzO) hydro->bronze thermal->v2o5 thermal->vo2 thermal->mixed solvo->vo2 electro->v2o5

Caption: Relationship between precursors, methods, and products.

References

Application Notes and Protocols: Electrochemical Performance of Sodium Ammonium Vanadate in Sodium-Ion Batteries (NIBs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the electrochemical performance of sodium ammonium (B1175870) vanadate (B1173111) (NH₄V₄O₁₀) as a cathode material for sodium-ion batteries (NIBs). It includes summaries of key performance data, comprehensive experimental protocols for material synthesis and electrochemical characterization, and visualizations of the experimental workflow and the proposed sodium-ion intercalation mechanism.

Introduction

Sodium ammonium vanadate has emerged as a promising cathode material for NIBs due to its high theoretical capacity, layered crystal structure, and the stabilizing effect of the ammonium ions. The large interlayer spacing facilitates the insertion and extraction of sodium ions, leading to potentially high rate capability and long cycle life. These application notes are designed to provide researchers with the necessary information to synthesize, characterize, and evaluate the electrochemical performance of this material.

Data Presentation: Electrochemical Performance

The following tables summarize the key quantitative electrochemical performance data for this compound cathodes in NIBs as reported in the literature.

Table 1: Galvanostatic Charge-Discharge Performance of this compound

ParameterValueCurrent RateVoltage Window (V vs. Na/Na⁺)ElectrolyteReference
Initial Discharge Capacity190 mAh g⁻¹200 mA g⁻¹1.5 - 3.51 M NaClO₄ in EC:PC (1:1 v/v)[1]
Stable Capacity after 50 Cycles>120 mAh g⁻¹1000 mA g⁻¹1.5 - 3.51 M NaClO₄ in EC:PC (1:1 v/v)[1]
Doped (Zr) Discharge Capacity255 mAh g⁻¹200 mA g⁻¹1.4 - 3.7Not specified[2]
Doped (Zr) Capacity Retention95% after 100 cycles200 mA g⁻¹1.4 - 3.7Not specified[2]

Table 2: Rate Capability of this compound

Current RateDischarge CapacityVoltage Window (V vs. Na/Na⁺)Reference
200 mA g⁻¹190 mAh g⁻¹1.5 - 3.5[1]
1000 mA g⁻¹>120 mAh g⁻¹1.5 - 3.5[1]

Experimental Protocols

Synthesis of this compound (NH₄V₄O₁₀) Nanobelts

This protocol describes a hydrothermal method for synthesizing NH₄V₄O₁₀ nanobelts.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • Deionized (DI) water

Procedure:

  • Dissolve appropriate amounts of ammonium metavanadate and oxalic acid in deionized water.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 140-180°C for 24-48 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration.

  • Wash the product several times with deionized water and ethanol.

  • Dry the final product in a vacuum oven at 60-80°C for 12 hours.

Cathode Slurry Preparation and Electrode Fabrication

Materials:

  • Synthesized this compound (active material)

  • Carbon black (conductive agent, e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

Procedure:

  • Prepare the cathode slurry by mixing the active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 in NMP solvent.

  • Stir the mixture overnight at room temperature to form a homogeneous slurry.

  • Cast the slurry onto an aluminum foil current collector using a doctor blade.

  • Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the solvent.

  • Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried foil.

  • Press the electrodes under a pressure of ~10 MPa.

Coin Cell Assembly

Materials:

  • Prepared this compound cathode

  • Sodium metal foil (anode)

  • Glass fiber separator

  • Electrolyte: 1 M NaClO₄ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).[2]

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • Assemble the coin cells in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Place the this compound cathode in the positive casing.

  • Add a few drops of electrolyte to wet the cathode.

  • Place the glass fiber separator on top of the cathode.

  • Add more electrolyte to saturate the separator.

  • Place the sodium metal anode on the separator.

  • Complete the assembly with a spacer and a spring, and then seal the cell using a crimping machine.

Electrochemical Measurements

Objective: To investigate the redox reactions and electrochemical reversibility of the this compound cathode.

Protocol:

  • Connect the assembled coin cell to a potentiostat.

  • Set the potential window, typically between 1.5 V and 3.5 V vs. Na/Na⁺.

  • Apply a scan rate of 0.1 mV s⁻¹.[2]

  • Record the cyclic voltammograms for several cycles to observe the stabilization of the redox peaks. The CV curves may show reduction peaks around 2.3 V, 2.5 V, 2.75 V, and 3.25 V, with corresponding oxidation peaks at approximately 2.55 V, 2.7 V, 2.9 V, and 3.4 V, which are attributed to stepwise phase transformations during sodium insertion and deinsertion.[3]

Objective: To determine the specific capacity, rate capability, and cycling stability of the cathode material.

Protocol:

  • Connect the coin cell to a battery testing system.

  • Set the voltage window, for instance, between 1.5 V and 3.5 V vs. Na/Na⁺.[1]

  • For capacity and cycling stability tests, apply a constant current density (e.g., 200 mA g⁻¹) for charging and discharging.

  • For rate capability tests, cycle the cell at various current densities (e.g., from 100 mA g⁻¹ to 2000 mA g⁻¹).

  • Record the charge and discharge capacities for each cycle.

Objective: To study the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface.

Protocol:

  • Connect the coin cell to a potentiostat equipped with a frequency response analyzer.

  • Set the frequency range, typically from 1 MHz to 100 mHz.[2]

  • Apply a small AC voltage amplitude of 5-10 mV.

  • Perform the measurement at the open-circuit potential of the cell.

  • Analyze the resulting Nyquist plot to determine the values of solution resistance, charge transfer resistance, and Warburg impedance.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and characterization of a this compound cathode for NIBs.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_char Electrochemical Characterization synthesis Hydrothermal Synthesis of NH4V4O10 slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis->slurry Active Material coating Doctor Blade Coating on Al Foil slurry->coating drying Vacuum Drying coating->drying punching Electrode Punching drying->punching assembly Coin Cell Assembly (in Glovebox) punching->assembly Cathode cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis

Experimental Workflow Diagram
Proposed Sodium-Ion Intercalation Mechanism

The diagram below illustrates the proposed mechanism of sodium ion intercalation and deintercalation in the layered structure of this compound during the discharge and charge processes of a sodium-ion battery. The ammonium ions act as pillars, stabilizing the structure.

intercalation_mechanism cluster_discharge Discharge Process (Sodiation) cluster_charge Charge Process (De-sodiation) Discharge_Start Pristine NH4V4O10 Cathode (Layered Structure with NH4+ Pillars) Na_Insertion Na+ ions from electrolyte insert into interlayer space Discharge_Start->Na_Insertion Na+ movement V_Reduction Vanadium ions (V5+/V4+) are reduced to lower oxidation states (V4+/V3+) Na_Insertion->V_Reduction Electron gain Discharge_End Sodiated Cathode (NaxNH4V4O10) V_Reduction->Discharge_End Charge_Start Sodiated Cathode (NaxNH4V4O10) Na_Extraction Na+ ions are extracted from the interlayer space Charge_Start->Na_Extraction Na+ movement V_Oxidation Vanadium ions are oxidized to higher oxidation states Na_Extraction->V_Oxidation Electron loss Charge_End Restored NH4V4O10 Cathode V_Oxidation->Charge_End

Sodium-Ion Intercalation Mechanism

References

Application Notes and Protocols for Vanadium-Based Catalysts in the Selective Catalytic Reduction (SCR) of NOx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Catalytic Reduction (SCR) is a cornerstone technology for the abatement of nitrogen oxides (NOx), significant air pollutants contributing to acid rain, smog, and respiratory ailments.[1][2] This process utilizes a catalyst to selectively reduce NOx to harmless nitrogen (N₂) and water (H₂O) using a reducing agent, typically ammonia (B1221849) (NH₃).[1][2] Vanadium-based catalysts, particularly those supported on titanium dioxide (TiO₂), are widely employed in industrial applications due to their high catalytic activity, thermal stability, and resistance to sulfur poisoning.[3][4]

These application notes provide a comprehensive overview of the role and application of vanadium-based catalysts in the SCR of NOx. While the initial query specified sodium ammonium (B1175870) vanadate (B1173111), extensive research indicates that ammonium metavanadate is the standard precursor for synthesizing these catalysts. The presence of alkali metals like sodium is generally considered detrimental to catalyst performance, as it can poison the active sites.[5] Therefore, the protocols and data presented herein will focus on the established use of ammonium metavanadate in the preparation of highly efficient V₂O₅-WO₃/TiO₂ catalysts.

Principle of Operation

The fundamental principle of SCR technology involves the catalytic reaction of NOx with ammonia. The vanadium-based catalyst provides active sites that facilitate this reaction, lowering the activation energy required for the conversion of NOx.[6] The overall chemical reactions involved in the SCR process can be summarized as follows:

  • Standard SCR: 4NO + 4NH₃ + O₂ → 4N₂ + 6H₂O

  • Fast SCR: NO + NO₂ + 2NH₃ → 2N₂ + 3H₂O

  • NO₂ SCR: 8NH₃ + 6NO₂ → 7N₂ + 12H₂O

The "fast SCR" reaction is particularly noteworthy as it proceeds at a much higher rate than the standard SCR reaction, especially at lower temperatures.[7]

The catalytic activity of vanadium-based catalysts is attributed to the presence of both Brønsted and Lewis acid sites on the catalyst surface.[8] Brønsted acid sites are involved in the adsorption of ammonia (as NH₄⁺ ions), while Lewis acid sites also play a crucial role in the reaction mechanism.[8] The redox properties of vanadium (cycling between V⁴⁺ and V⁵⁺ states) are essential for the catalytic cycle.[1]

Experimental Protocols

Protocol 1: Synthesis of V₂O₅-WO₃/TiO₂ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a V₂O₅-WO₃/TiO₂ catalyst, a standard formulation for SCR applications, using ammonium metavanadate and ammonium metatungstate as precursors.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)

  • Oxalic acid (C₂H₂O₄)

  • Titanium dioxide (TiO₂, anatase)

  • Deionized water

Procedure:

  • Preparation of Impregnation Solution:

    • Calculate the required amounts of ammonium metavanadate and ammonium metatungstate to achieve the desired weight percentage of V₂O₅ and WO₃ on the TiO₂ support (e.g., 2% V₂O₅ and 5% WO₃).

    • Dissolve the calculated amount of oxalic acid in deionized water. The molar ratio of oxalic acid to ammonium metavanadate is typically 2:1.

    • Add the ammonium metavanadate to the oxalic acid solution and stir until fully dissolved. The solution should turn blue.

    • Add the ammonium metatungstate to the solution and continue stirring until a clear solution is obtained.

    • Add deionized water to achieve a final volume equal to the pore volume of the TiO₂ support to be used.

  • Impregnation:

    • Place the TiO₂ support in a rotary evaporator flask.

    • Slowly add the impregnation solution to the TiO₂ support under constant rotation to ensure even distribution.

    • Continue rotating the flask at a slightly elevated temperature (e.g., 60-80 °C) under vacuum to evaporate the solvent.

  • Drying and Calcination:

    • Dry the impregnated catalyst in an oven at 110-120 °C overnight.

    • Calcine the dried catalyst in a muffle furnace. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 5 hours in a flow of air.

    • Cool the catalyst to room temperature. The catalyst is now ready for characterization and testing.

Protocol 2: Evaluation of Catalytic Activity for NOx Reduction

This protocol outlines the procedure for testing the performance of the synthesized catalyst in a laboratory-scale fixed-bed reactor.

Apparatus:

  • Fixed-bed quartz reactor

  • Temperature controller and furnace

  • Mass flow controllers for individual gases (NO, NH₃, O₂, N₂)

  • Gas mixing chamber

  • NOx analyzer (chemiluminescence or other suitable detector)

  • Data acquisition system

Procedure:

  • Catalyst Loading:

    • Load a known amount of the catalyst (e.g., 0.5 g) into the quartz reactor, securing it with quartz wool plugs.

  • Pre-treatment:

    • Heat the catalyst to 500 °C in a flow of N₂ or air for 1 hour to remove any adsorbed impurities.

    • Cool the catalyst to the desired starting reaction temperature (e.g., 150 °C).

  • Reaction Gas Introduction:

    • Introduce the simulated flue gas mixture into the reactor. A typical composition is:

      • NO: 500 ppm

      • NH₃: 500 ppm (NH₃/NO ratio of 1)

      • O₂: 5%

      • N₂: Balance

    • Set the total flow rate to achieve a desired gas hourly space velocity (GHSV), for example, 30,000 h⁻¹.

  • Data Collection:

    • Allow the reaction to stabilize at each temperature setpoint for at least 30 minutes.

    • Measure the concentration of NO and NO₂ at the reactor outlet using the NOx analyzer.

    • Increase the temperature in a stepwise manner (e.g., every 25 °C) up to the desired final temperature (e.g., 450 °C) and record the NOx concentrations at each step.

  • Calculation of NOx Conversion:

    • The NOx conversion is calculated using the following formula:

      • NOx Conversion (%) = [ ( [NOx]in - [NOx]out ) / [NOx]in ] * 100

      • where [NOx]in is the inlet NOx concentration and [NOx]out is the outlet NOx concentration.

Data Presentation

The performance of SCR catalysts is typically evaluated based on their NOx conversion efficiency at different temperatures, N₂ selectivity, and stability. The following tables summarize representative data for V₂O₅-WO₃/TiO₂ catalysts.

Temperature (°C)NOx Conversion (%)N₂ Selectivity (%)
15020>98
20045>98
25075>98
30095>97
350>98>95
40095>90
45085<90

Table 1: Typical NOx Conversion and N₂ Selectivity of a V₂O₅-WO₃/TiO₂ Catalyst as a Function of Temperature.

Catalyst ModificationTemperature for 90% NOx Conversion (°C)
Standard V₂O₅-WO₃/TiO₂~280
Ammonium Nitrate Promoted V₂O₅-WO₃/TiO₂~220

Table 2: Effect of Ammonium Nitrate Promotion on the Low-Temperature Activity of a V₂O₅-WO₃/TiO₂ Catalyst. [1]

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Activity Testing s1 Precursor Solution Preparation (Ammonium Metavanadate + Ammonium Metatungstate) s2 Incipient Wetness Impregnation (with TiO₂ support) s1->s2 s3 Drying (110-120°C) s2->s3 s4 Calcination (500°C) s3->s4 t1 Catalyst Loading in Reactor s4->t1 Synthesized Catalyst t2 Pre-treatment (500°C in N₂) t1->t2 t3 Introduction of Reaction Gases (NO, NH₃, O₂, N₂) t2->t3 t4 Data Collection (NOx Analyzer) t3->t4 end Performance Evaluation t4->end NOx Conversion Data

Caption: Experimental workflow for the synthesis and performance evaluation of a V₂O₅-WO₃/TiO₂ SCR catalyst.

scr_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products NOx NOx (NO, NO₂) catalyst V⁵⁺=O (Lewis Acid Site) V-OH (Brønsted Acid Site) NOx->catalyst:f0 Reaction with adsorbed NH₃ NH3 NH₃ NH3->catalyst:f1 Adsorption of NH₃ on Brønsted acid sites catalyst:f0->catalyst:f1 Redox Cycle V⁵⁺ ↔ V⁴⁺ N2 N₂ catalyst->N2 H2O H₂O catalyst->H2O

Caption: Simplified reaction mechanism for the selective catalytic reduction of NOx over a vanadium-based catalyst.

Conclusion

Vanadium-based catalysts prepared from ammonium metavanadate are highly effective for the selective catalytic reduction of NOx. The protocols and data presented provide a foundation for researchers and scientists to synthesize and evaluate these catalysts. Understanding the underlying reaction mechanisms and the factors influencing catalyst performance, such as the role of acid sites and redox properties, is crucial for the development of next-generation SCR catalysts with improved low-temperature activity and durability. While sodium ammonium vanadate is not a conventional precursor for SCR catalysts due to the poisoning effect of sodium, the principles and protocols outlined here for standard vanadium-based catalysts are central to the field of NOx emission control.

References

Troubleshooting & Optimization

Technical Support Center: Sodium Ammonium Vanadate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of sodium ammonium (B1175870) vanadate (B1173111).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating ammonium metavanadate from a sodium vanadate solution?

The optimal pH for precipitating ammonium metavanadate is generally in the alkaline range of 8-9.[1] Operating within this pH window favors the formation of ammonium metavanadate, leading to higher purity of the final product.[1] Some studies have shown that a pH range of 9.1-9.5 can improve the crystallization rate.[2]

Q2: What happens if the pH deviates from the optimal range during precipitation?

Deviation from the optimal pH range can lead to the formation of other vanadate species and co-precipitation of impurities, thus reducing the purity of the final product.[1]

  • Acidic Conditions (pH < 8): At a pH below 8, there is a risk of precipitating sodium polyvanadate.[1] As the pH decreases from 5.0 to 2.0, the precipitate can transform into other ammonium vanadate species.[1] For instance, at a pH of 2, polyvanadate structures are observed.[3]

  • Highly Alkaline Conditions (pH > 10): While a moderately alkaline environment is beneficial, excessively high pH values might affect the precipitation efficiency and introduce other impurities. A method for purifying crude ammonium metavanadate involves adjusting the pH to between 8 and 10 to precipitate anionic impurities.[4]

Q3: How does temperature affect the precipitation of ammonium metavanadate?

Temperature plays a crucial role in the precipitation process. Lower temperatures generally favor a higher recovery yield due to the decreased solubility of ammonium metavanadate.[5][6] However, the reaction kinetics are slower at lower temperatures. One study suggests that while the precipitation rate increases with temperature, the effect is not significant above 35°C.[6] For high-purity products, a temperature range of 15-27°C has been used successfully.[2]

Q4: What is the role of the ammonium salt concentration?

The concentration of the ammonium salt, such as ammonium chloride (NH₄Cl), directly influences the precipitation rate and yield. Increasing the ammonium chloride concentration generally leads to an increased vanadium recovery.[3][7] An excess of ammonium chloride is often required to decrease the solubility of ammonium vanadate in the solution.[3] However, an excessive amount may lead to the inclusion of sodium ions in the metavanadate crystals, impacting purity.[7]

Q5: Which ammonium salt should I use for the precipitation?

Various ammonium salts can be used, including ammonium chloride (NH₄Cl), ammonium sulfate (B86663) ((NH₄)₂SO₄), and ammonium bicarbonate (NH₄HCO₃).[1][2][8] Ammonium chloride is widely used in industrial applications due to its cost-effectiveness.[3] The choice of salt can influence the process and the final product characteristics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Precipitation Yield Suboptimal pH.Adjust the pH to the 8-9 range using a suitable acid (e.g., HCl, H₂SO₄) or base.[1]
High reaction temperature.Lower the precipitation temperature. A range of 15-27°C is often effective.[2]
Insufficient ammonium salt.Increase the concentration of the ammonium salt. An ammonium addition coefficient of at least 2.9 has been shown to be effective.[2]
Insufficient reaction time.Increase the crystallization time. A duration of over 3 hours is recommended for higher crystallization rates.[2]
Low Product Purity Incorrect pH leading to co-precipitation of other vanadate species.Maintain a stable pH within the 8-9 range to specifically target ammonium metavanadate precipitation.[1] Deviating to a pH below 8 can cause the formation of sodium polyvanadate.[1]
High concentration of impurities in the initial solution.Purify the initial sodium vanadate solution before precipitation. This can involve techniques like adjusting the pH to precipitate certain impurities.[4]
Inadequate washing of the precipitate.Wash the filtered precipitate with a 2.5% ammonium chloride solution (w/v) to remove residual impurities.[3]
Inconsistent Particle Size Method of ammonium chloride addition.The particle size of the precipitate is affected by the rate of precipitation. Adding liquid ammonium chloride results in a slower precipitation rate and larger particles, while adding solid ammonium chloride leads to faster precipitation and smaller particles.[5]

Experimental Protocols

Protocol 1: General Precipitation of Ammonium Metavanadate

This protocol is a general guideline based on common laboratory practices.

  • Preparation of Sodium Vanadate Solution: Dissolve sodium metavanadate (NaVO₃) in deionized water to achieve the desired vanadium concentration (e.g., 10,000 mg/L).[5]

  • pH Adjustment (Initial): If necessary, adjust the initial pH of the sodium vanadate solution.

  • Addition of Precipitating Agent: While stirring, add a solution of an ammonium salt (e.g., 2 equivalents of ammonium chloride) to the sodium vanadate solution.[5]

  • pH Control and Adjustment: Monitor the pH of the solution continuously. Adjust the pH to the target range of 8-9 by slowly adding a mineral acid like HCl or H₂SO₄.[1][3]

  • Precipitation and Crystallization: Maintain the reaction at room temperature with continuous stirring for a specified duration, typically 2 to 3 hours, to allow for complete precipitation.[2][5]

  • Filtration and Washing: Filter the resulting precipitate. Wash the collected solid with a dilute solution of ammonium chloride (e.g., 2.5% w/v) to remove soluble impurities.[3]

  • Drying: Dry the final product at room temperature.[3]

Quantitative Data Summary

Parameter Optimal Range/Value Effect Reference
pH 8 - 9Favors precipitation of ammonium metavanadate, enhancing purity.[1]
9.1 - 9.5Can improve the crystallization rate.[2]
Temperature 15 - 27 °CHigher crystallization rate and purity.[2]
Room TemperatureEffective for achieving over 90% precipitation yield.[5]
Ammonium Addition Coefficient ≥ 2.9Leads to a higher crystallization rate (>85%).[2]
Crystallization Time > 3 hoursHigher crystallization rate.[2]
Vanadium Concentration 10,000 mg/LA baseline for achieving >90% precipitation yield under specific conditions.[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing start Start: Sodium Vanadate Solution add_nh4 Add Ammonium Salt (e.g., NH4Cl) start->add_nh4 ph_control pH Control & Adjustment (Target: pH 8-9) add_nh4->ph_control precipitation Stirring & Crystallization (e.g., 2-3 hours at RT) ph_control->precipitation filtration Filtration precipitation->filtration washing Washing with dilute NH4Cl solution filtration->washing drying Drying washing->drying end End: Ammonium Metavanadate Product drying->end

Caption: Experimental workflow for ammonium metavanadate precipitation.

ph_effect cluster_ph Effect of pH on Precipitate ph_node Solution pH acidic Acidic (pH < 8) ph_node->acidic Decrease optimal Optimal (pH 8-9) ph_node->optimal Maintain alkaline Alkaline (pH 9.1-9.5) ph_node->alkaline Slight Increase polyvanadate Sodium Polyvanadate Formation (Reduced Purity) acidic->polyvanadate metavanadate Ammonium Metavanadate (High Purity) optimal->metavanadate increased_rate Improved Crystallization Rate alkaline->increased_rate

Caption: Logical relationship between pH and precipitate identity.

References

Technical Support Center: Synthesis of Sodium Ammonium Vanadate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of sodium ammonium (B1175870) vanadate (B1173111), with a specific focus on the influence of temperature. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the precipitation of ammonium vanadate from a sodium vanadate solution?

A1: Temperature has a dual effect on the precipitation process. Increasing the temperature can lead to a higher precipitation rate.[1][2] However, the solubility of ammonium metavanadate also increases with temperature, which can negatively impact the overall vanadium recovery yield; therefore, lower temperatures are often favored for better yield.[1] For instance, one study noted that the effect of temperature on the precipitation yield was not significant above 35°C.[1]

Q2: How does temperature influence the purity of the final sodium ammonium vanadate product?

A2: Temperature, in conjunction with pH, plays a crucial role in product purity. At lower pH values (e.g., below 8), there is a risk of precipitating sodium polyvanadate, which can reduce the purity of the final product.[1] In acidic ammonium salt precipitation, elevating the reaction temperature to over 95°C can promote the conversion of sodium and potassium polyvanadates into ammonium polyvanadate, thereby reducing sodium and potassium impurities in the final product.[3]

Q3: Can different phases of ammonium vanadate be synthesized by controlling the temperature?

A3: Yes, the phase and morphology of the resulting ammonium vanadate can be controlled by adjusting the synthesis temperature and pH, particularly in hydrothermal synthesis methods.[4]

Q4: What is the role of temperature in the thermal decomposition of the ammonium vanadate precursor?

A4: The thermal decomposition of ammonium metavanadate is a complex, multi-step process that is highly sensitive to temperature and the surrounding atmosphere.[5][6][7] Different vanadium oxides, such as V₂O₅, V₆O₁₃, and V₃O₇, can be formed depending on the decomposition temperature and conditions.[5] For example, roasting ammonium metavanadate at 225°C results in the formation of an intermediate compound, (NH₄)₂O·V₂O₅.[7]

Troubleshooting Guides

Problem 1: Low Yield of Precipitated Product

  • Q: My precipitation yield is lower than expected. Could temperature be the cause?

    • A: Yes, an inappropriate temperature is a likely cause. If the precipitation temperature is too high, the increased solubility of ammonium metavanadate can lead to a lower yield.[1] Conversely, if the temperature is too low, the precipitation kinetics may be very slow. For solutions with a vanadium content of 10,000 mg/L, temperature significantly affects the precipitation rate, whereas at higher concentrations (above 30,000 mg/L), its influence is less pronounced.[2] Consider performing the precipitation at room temperature or slightly below to optimize the yield.[2]

Problem 2: Product Contamination with Sodium or Other Impurities

  • Q: My final product shows significant sodium contamination. How can I reduce this?

    • A: This could be due to the co-precipitation of sodium polyvanadate. This is more likely to occur at a pH below 8.[1] In acidic precipitation methods, increasing the reaction temperature to above 95°C can help convert sodium polyvanadate to the desired ammonium polyvanadate, thus reducing sodium content.[3]

Problem 3: Formation of an Unexpected Precipitate Phase

  • Q: The XRD analysis of my product does not match the expected this compound. Why might this be?

    • A: The reaction temperature and pH are critical for phase control. Different ammonium vanadate species can form under varying conditions.[4] For example, in one study, the main phase of the precipitate was (NH₄)₄Na₂V₁₀O₂₈·10H₂O at 75°C, while at a lower pH and higher temperature, NH₄V₃O₈·0.5H₂O was formed.[3] It is also important to control the thermal decomposition of the precursor, as different vanadium oxides can form at various temperatures.[5][7]

Quantitative Data

Table 1: Effect of Temperature on Ammonium Metavanadate Precipitation

Temperature (°C)Vanadium Content (mg/L)Effect on Precipitation RateEffect on YieldReference
>35Not specifiedNot significant-[1]
Room Temperature10,000InfluentialOptimal for >90% yield (with other conditions met)[2]
> Room Temperature30,000Not significant-[2]
75Not specified-Main phase: (NH₄)₄Na₂V₁₀O₂₈·10H₂O[3]
>95Not specified-Main phase: NH₄V₃O₈·0.5H₂O (at pH 2.0-2.5)[3]

Table 2: Temperature Parameters in Different Synthesis Protocols

Synthesis MethodStepTemperature (°C)Reference
Ionic Membrane ElectrolysisElectrolysis10[8]
Ionic Membrane ElectrolysisElectrolysis20[8]
Ionic Membrane ElectrolysisElectrolysis50[9]
Acidic PrecipitationAmmonium Salt Addition35-65[3]
Acidic PrecipitationReaction75-95+[3]
CrystallizationCooling<25[10]
Hot FiltrationFiltration40-50[10]

Experimental Protocols

Protocol 1: Precipitation of Ammonium Metavanadate with Ammonium Chloride

  • Leaching: Prepare a sodium vanadate solution by leaching vanadium pentoxide with an excess of sodium carbonate. For concentrations up to 50 g V₂O₅/L, this can be done at room temperature. For higher concentrations (e.g., 100 g V₂O₅/L), heating to boiling and agitating for about one hour is necessary.[11]

  • Filtration: Filter the slurry under a vacuum to remove any undissolved solids.[11]

  • Precipitation: Add crystalline ammonium chloride to the stirred sodium vanadate solution at room temperature.[2][11] The optimal amount is typically 2 equivalents.[2]

  • Stirring and Settling: Stir the resulting slurry for 15 minutes and then allow it to settle for 24 hours.[11]

  • Filtration and Drying: Vacuum filter the precipitate, wash it, and then dry it to obtain ammonium metavanadate.[11]

Protocol 2: Synthesis via Ionic Membrane Electrolysis

  • Electrolyte Preparation: Prepare an anolyte of sodium vanadate solution (e.g., Na 45g/L, V 15g/L) and a catholyte of NaOH solution (e.g., 100g/L).[9]

  • Electrolysis: Perform electrolysis in a two-chamber cell separated by a cation exchange membrane. Use a stainless steel electrode as the anode and a nickel electrode as the cathode. Conduct the electrolysis at a controlled temperature (e.g., 50°C) and current density (e.g., 900A/m²) for a specified duration (e.g., 5 hours).[9]

  • Precipitation: After electrolysis, transfer the anolyte solution and add ammonia (B1221849) water to precipitate this compound. Control the molar ratio of NH₄⁺ to V (e.g., 3:2).[9]

  • Separation and Drying: Filter the resulting crystals and dry them to obtain the final this compound product.[9]

Visualizations

experimental_workflow Experimental Workflow: Precipitation Method cluster_leaching Leaching cluster_separation1 Separation cluster_precipitation Precipitation cluster_separation2 Final Product Isolation V2O5 V₂O₅ Leach Leaching (Room Temp to Boiling) V2O5->Leach Na2CO3 Na₂CO₃ Solution Na2CO3->Leach Filter1 Vacuum Filtration Leach->Filter1 NaVO3_sol Sodium Vanadate Solution Filter1->NaVO3_sol Precipitate Precipitation (Room Temperature) NaVO3_sol->Precipitate NH4Cl Ammonium Chloride (Crystalline) NH4Cl->Precipitate Filter2 Vacuum Filtration Precipitate->Filter2 Dry Drying Filter2->Dry FinalProduct Sodium Ammonium Vanadate Dry->FinalProduct

Caption: Workflow for this compound synthesis via precipitation.

temp_effect_logic Effect of Temperature on Synthesis Outcome cluster_increase Temperature Increase cluster_decrease Temperature Decrease cluster_outcome Synthesis Outcome Temp Temperature Inc_Rate Increased Precipitation Rate Temp->Inc_Rate Directly Proportional Inc_Sol Increased Solubility Temp->Inc_Sol Directly Proportional Inc_Decomp Increased NH₄⁺ Decomposition Temp->Inc_Decomp Directly Proportional Phase_Conv Phase Conversion (e.g., Na-polyvanadate to NH₄-polyvanadate) Temp->Phase_Conv Enables (at high temps) Dec_Yield Higher Vanadium Recovery Yield Temp->Dec_Yield Inversely Proportional (generally) Yield Product Yield Inc_Rate->Yield + (Faster reaction) Inc_Sol->Yield - (More product remains in solution) Purity Product Purity Inc_Decomp->Purity - Phase_Conv->Purity + Phase Product Phase Phase_Conv->Phase Determines Dec_Yield->Yield +

Caption: Logical relationship between temperature and synthesis outcomes.

References

"minimizing impurities in sodium ammonium vanadate production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of sodium ammonium (B1175870) vanadate (B1173111).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in sodium ammonium vanadate, and where do they originate?

A1: Common impurities in this compound typically originate from the raw vanadium-containing feed materials, such as ores, slags, or spent catalysts.[1][2] These impurities can include:

  • Metallic impurities: Iron (Fe), Silicon (Si), Molybdenum (Mo), Chromium (Cr), and Nickel (Ni) are frequently observed.[1]

  • Anionic impurities: Phosphate (PO₄³⁻), silicate (B1173343) (SiO₃²⁻), and arsenate (AsO₄³⁻) are also common, especially when processing certain types of ores or industrial slags.[2]

The presence and concentration of these impurities are highly dependent on the source of the vanadium.[2]

Q2: How does pH influence the purity of the final this compound product?

A2: pH is a critical parameter in the selective precipitation and purity of this compound.[1]

  • Optimal pH Range: A pH range of 8-9 is generally favored for the precipitation of ammonium metavanadate, a common precursor.[1][2]

  • Low pH (acidic): At a pH below 8, there is a risk of precipitating other vanadate species, such as sodium polyvanadate, which reduces the purity of the final product. As the pH decreases from 5.0 to 2.0, the precipitate can transform into other ammonium vanadate species.[1]

  • High pH (alkaline): While alkaline conditions are necessary, excessively high pH can also lead to the formation of undesirable byproducts.

Careful control of pH using mineral acids (like sulfuric or hydrochloric acid) or bases is essential for maximizing the yield of the desired high-purity product.[1]

Q3: What analytical techniques are recommended for detecting impurities in this compound?

A3: Several analytical techniques can be employed to determine the level of impurities in this compound. The choice of method often depends on the specific impurity and the required detection limit.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique well-suited for determining ultra-trace metallic impurities.[1]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is also used for the determination of various impurity elements.[3]

  • ⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique is powerful for studying the speciation of vanadate ions in solution, which can influence the final product's composition.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity of Final Product Co-precipitation of impurities: Impurities from the initial vanadium-bearing solution may precipitate along with the this compound.[2]Purify the vanadium solution before precipitation: Employ techniques like ion exchange or chemical precipitation with flocculants (e.g., polyaluminum sulfate) to remove impurities such as phosphates, silicates, and arsenates.[1][2]
Incorrect pH during precipitation: Deviation from the optimal pH range can lead to the formation of other less pure vanadate species.[1]Strict pH control: Maintain the pH of the solution within the optimal range (typically 8-9) during the precipitation process using appropriate acids or bases.[1][2]
Low Yield of this compound Sub-optimal precipitant concentration: An insufficient amount of the ammonium salt (e.g., ammonium chloride) will result in incomplete precipitation.[1]Optimize precipitant addition: Ensure the correct stoichiometric amount of the ammonium salt is added. For example, a 98% vanadium recovery can be achieved from a 1000 mg/L vanadium solution with 2.5% ammonium chloride.[1]
Inappropriate temperature control: Temperature affects the solubility of this compound and the kinetics of precipitation.[1][4]Control temperature during precipitation and cooling: Carry out the reaction at an elevated temperature to facilitate dissolution and control crystallization, followed by a controlled cooling process to promote precipitation.[1]
Product Discoloration (e.g., green or blue tint) Presence of reduced vanadium species: The yellow V⁵⁺ can be reduced to blue V⁴⁺ (vanadyl ion, VO²⁺) or green V³⁺. A green color can indicate a mixture of V⁵⁺ and V⁴⁺.[1]Ensure complete oxidation: Use an oxidizing agent if necessary during the initial solution preparation to ensure all vanadium is in the +5 oxidation state.
Inconsistent Crystal Morphology Fluctuations in precipitation conditions: Rapid changes in temperature, pH, or reactant concentration can lead to poor crystal formation.Maintain stable precipitation conditions: Ensure slow and controlled addition of reactants, constant stirring, and a gradual cooling profile to promote the growth of uniform crystals.

Quantitative Data Summary

Table 1: Typical Trace Impurities in this compound Determined by ICP-MS

ElementTypical Concentration Range (µg/g)
Iron (Fe)5 - 20
Silicon (Si)< 10
Molybdenum (Mo)< 5
Chromium (Cr)< 2
Nickel (Ni)< 1
Data sourced from Benchchem.[1]

Table 2: Purity of this compound from Different Sources via Ionic Membrane Electrolysis

Vanadium SourceFinal Purity
Vanadium Slag99.1%
Vanadium-Titanium Magnetite99.2%
Stone Coal99.4%
Data extracted from a patent describing the process.[5]

Table 3: Efficiency of Impurity Removal from Vanadate Solution using Polyaluminum Sulfate (PAS)

ImpurityRemoval Efficiency
Phosphorus93.39%
Silicon97.11%
Arsenic88.31%
Optimal conditions: 50 g/L PAS, 60°C, 60 min precipitation time.[2]

Experimental Protocols

1. Conventional Precipitation of this compound

This method relies on the precipitation of this compound from a vanadium-bearing solution by the addition of an ammonium salt.

  • Procedure:

    • Prepare a vanadium-rich solution from a suitable source (e.g., by leaching vanadium-containing ore or slag).

    • If necessary, purify the solution to remove major impurities using ion exchange or chemical precipitation.[1][2]

    • Heat the solution to an elevated temperature to facilitate the dissolution of reactants.[1]

    • Add a solution of an ammonium salt, typically ammonium chloride or ammonium sulfate, to the vanadium-rich solution while stirring.[1]

    • Carefully adjust and maintain the pH of the solution within the optimal range (e.g., 8-9) using a suitable acid or base.[1][2]

    • Allow the solution to cool slowly to promote the crystallization and precipitation of this compound.[1]

    • Separate the precipitate by filtration.

    • Wash the precipitate with deionized water or ethanol (B145695) to remove any remaining soluble impurities.[6]

    • Dry the final product.

2. High-Purity Synthesis via Ionic Membrane Electrolysis

This advanced method can yield a product with a purity exceeding 99%.[1][5]

  • Procedure:

    • Use a sodium vanadate solution as the anolyte in an electrolytic cell with two or three chambers separated by ion-exchange membranes.[1]

    • Apply an electric current (e.g., 700-1200 A/m²). Sodium ions will migrate from the anode chamber through a cation-exchange membrane to the cathode chamber.[5][7]

    • This migration leads to a decrease in the pH of the anolyte, promoting the formation of polyvanadate species.[1]

    • After electrolysis, transfer the anolyte to a separate vessel.

    • Add ammonia (B1221849) water to the anolyte to precipitate high-purity this compound.[1][5]

    • Separate the precipitate by solid-liquid separation.[5][7]

    • The byproducts, such as sodium hydroxide (B78521) from the cathode chamber and ammonia from the filtrate, can be recovered and recycled.[1][5]

Visualizations

Experimental_Workflow_Conventional_Precipitation A Vanadium-Bearing Solution (from ore, slag, etc.) B Optional: Solution Purification (Ion Exchange / Flocculation) A->B C Heating B->C D Addition of Ammonium Salt (e.g., NH4Cl) C->D E pH Adjustment (pH 8-9) D->E F Controlled Cooling & Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J High-Purity This compound I->J

Caption: Workflow for Conventional Precipitation.

Experimental_Workflow_Ionic_Membrane_Electrolysis A Sodium Vanadate Solution (Anolyte) B Ionic Membrane Electrolysis A->B C Formation of Polyvanadate in Anolyte B->C D Addition of Ammonia Water C->D E Precipitation D->E F Solid-Liquid Separation E->F G High-Purity This compound (>99%) F->G H Byproduct Recycling (NaOH, Ammonia) F->H

Caption: Workflow for Ionic Membrane Electrolysis.

Troubleshooting_Logic Start Low Product Purity Q1 Check pH during precipitation Start->Q1 A1_correct pH is optimal (8-9) Q1->A1_correct Yes A1_incorrect pH is outside optimal range Q1->A1_incorrect No Q2 Analyze raw material for impurities A1_correct->Q2 Action1 Adjust and maintain pH A1_incorrect->Action1 End Purity Improved Action1->End A2_high High impurity content in source solution Q2->A2_high Yes A2_low Source solution is pure Q2->A2_low No Action2 Implement pre-purification step (e.g., flocculation) A2_high->Action2 Action2->End

Caption: Troubleshooting Logic for Low Purity.

References

Technical Support Center: Preventing Polyvanadate Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges with polyvanadate byproduct formation in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to ensure the use of active, monomeric vanadate (B1173111) in your work.

Troubleshooting Guide

Q1: My sodium orthovanadate solution has turned yellow or orange. What does this mean and what should I do?

A yellow or orange hue in your sodium orthovanadate solution is a clear indicator of the formation of polymeric vanadates, such as decavanadate.[1][2][3] This polymerization occurs at neutral or acidic pH and compromises the efficacy of the solution, particularly when used as a phosphatase inhibitor, as the monomeric form (orthovanadate) is the active species.[1][4]

To revert the solution to its active, colorless, monomeric state, you must perform an "activation" procedure. This involves adjusting the pH to 10.0 and heating the solution to facilitate the depolymerization of the polyvanadate species.[1][3][5][6]

Q2: I have followed the activation protocol, but my solution turns yellow again after cooling or upon pH readjustment. What is going wrong?

This common issue arises when the depolymerization process is incomplete. It may require several cycles of pH adjustment and boiling to ensure the complete conversion of polyvanadates to monomeric orthovanadate.[1][5] The pH of the solution should remain stable at 10.0 after a boiling and cooling cycle; if it drops, it indicates that residual acidic polyvanadate species are still present.[5]

Q3: Can I prepare a stock solution of sodium orthovanadate at a neutral pH (e.g., 7.4) for direct use in my cell culture or assay?

Preparing a concentrated stock solution of sodium orthovanadate at a neutral pH is not recommended. At pH values below 8.0, monomeric vanadate ions will polymerize, leading to the formation of inactive polyvanadate species and potentially causing precipitation.[7] It is strongly advised to prepare a concentrated stock solution at pH 10.0, where the monomeric form is stable, and then dilute it to the final working concentration in your neutral pH buffer immediately before use.

Frequently Asked Questions (FAQs)

Why is the "activation" of sodium orthovanadate necessary?

The activation process is crucial to ensure the maximum inhibitory activity of sodium orthovanadate as a phosphatase inhibitor.[1] Commercially available sodium orthovanadate often exists as a mixture of monomeric and polymeric species. The activation procedure, which involves repeated cycles of pH adjustment to 10.0 and boiling, effectively breaks down the less active polymeric forms (like decavanadate) into the active monomeric orthovanadate.[1][4]

What are the key factors that influence the formation of polyvanadate byproducts?

The primary factors influencing polyvanadate formation are:

  • pH: This is the most critical factor. Acidic to neutral pH (below 8.0) strongly favors the polymerization of vanadate into various polyvanadate species.[1][7][8] Monomeric orthovanadate is the predominant species at a pH of 12-14.[9]

  • Concentration: Higher concentrations of vanadate promote polymerization, especially at suboptimal pH.[9][10]

  • Temperature: While boiling is used to depolymerize polyvanadates at alkaline pH, prolonged heating at neutral or acidic pH can accelerate their formation.[11][12]

  • Ionic Strength: The ionic strength of the solution can also influence the equilibrium between different vanadate species.

How should I properly store my activated sodium orthovanadate solution?

Once activated, the sodium orthovanadate stock solution (at pH 10.0) should be aliquoted into smaller, sterile tubes and stored at -20°C to maintain its stability and prevent repeated freeze-thaw cycles.[1] For short-term storage (up to two weeks), the solution can be kept at 4°C.[5]

What is the visual difference between the active and inactive forms of vanadate?

The active monomeric orthovanadate solution is colorless.[1][5] The presence of inactive polymeric species, such as decavanadate, will impart a yellow to orange color to the solution.[1][2][3]

Data Presentation

Table 1: Influence of pH on Vanadate Speciation

pH RangePredominant Vanadate SpeciesSolution AppearanceEfficacy as Phosphatase Inhibitor
2-4Decavanadate ([V₁₀O₂₈]⁶⁻) and other polyvanadatesYellow to OrangeLow
4-6[H₂VO₄]⁻, trimers, and tetramers at higher concentrationsYellowishModerate
7-9Polynuclear anionic speciesColorless to YellowishVariable, risk of polymerization
10-12Monomeric Orthovanadate ([HVO₄]²⁻)ColorlessHigh
12-14Monomeric Orthovanadate ([VO₄]³⁻)ColorlessHigh

Data compiled from multiple sources.[1][8][9]

Experimental Protocols

Protocol: Preparation of Activated Sodium Orthovanadate Solution (100 mM Stock)

This protocol details the procedure for activating sodium orthovanadate to ensure a solution of active, monomeric orthovanadate.

Materials:

  • Sodium Orthovanadate (Na₃VO₄)

  • High-purity water (e.g., Milli-Q)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Sterile conical tubes

  • Heating source (e.g., boiling water bath or hot plate)

Procedure:

  • Dissolve the appropriate amount of sodium orthovanadate in high-purity water to achieve the desired stock concentration (e.g., 1.84 g in a final volume of 100 mL for a 100 mM solution).

  • Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.[1][2]

  • Heat the solution to boiling and maintain it at a boil until it becomes colorless (approximately 10 minutes).[5][6]

  • Remove the solution from the heat and allow it to cool to room temperature.

  • Once cooled, re-measure the pH. It will likely have dropped.

  • Readjust the pH to 10.0 with 1 M NaOH.

  • Repeat the boiling and cooling cycles (steps 3-6) until the pH of the solution stabilizes at 10.0 after cooling.[1][5] This indicates that the depolymerization is complete.

  • Bring the solution to the final desired volume with high-purity water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquot the activated solution into smaller volumes in sterile tubes and store at -20°C.[1]

Mandatory Visualizations

Vanadate_Speciation_pH cluster_pH pH Scale cluster_Species Predominant Vanadate Species pH2 pH 2-4 Decavanadate Decavanadate (Polymeric) pH2->Decavanadate Favors Polymerization pH6 pH 4-6 Polyvanadates Other Polyvanadates pH6->Polyvanadates pH8 pH 7-9 Monomeric_H2VO4 Monomeric [H₂VO₄]⁻ pH8->Monomeric_H2VO4 pH10 pH 10-12 Monomeric_HVO4 Monomeric [HVO₄]²⁻ (Active Orthovanadate) pH10->Monomeric_HVO4 Favors Active Monomer pH13 pH 12-14 Monomeric_VO4 Monomeric [VO₄]³⁻ (Active Orthovanadate) pH13->Monomeric_VO4

Caption: Vanadate speciation as a function of solution pH.

Activation_Workflow start Start: Sodium Orthovanadate Powder dissolve Dissolve in Water start->dissolve adjust_pH_10 Adjust pH to 10.0 (Solution turns yellow) dissolve->adjust_pH_10 boil Boil until Colorless adjust_pH_10->boil cool Cool to Room Temperature boil->cool check_pH Check pH cool->check_pH stable_pH pH is stable at 10.0 check_pH->stable_pH Yes unstable_pH pH < 10.0 check_pH->unstable_pH No final_volume Adjust to Final Volume stable_pH->final_volume unstable_pH->adjust_pH_10 Repeat Cycle filter_sterilize Filter Sterilize (0.22 µm) final_volume->filter_sterilize store Aliquot and Store at -20°C filter_sterilize->store

Caption: Experimental workflow for sodium orthovanadate activation.

Troubleshooting_Flowchart start Problem: Vanadate Solution is Yellow/Orange cause Cause: Polyvanadate Formation start->cause solution Solution: Activate the Solution cause->solution protocol Follow Activation Protocol: 1. Adjust pH to 10.0 2. Boil until colorless 3. Cool 4. Repeat until pH is stable at 10.0 solution->protocol check Is the solution now colorless and at a stable pH of 10.0? solution->check success Problem Resolved: Use activated solution or store at -20°C check->success Yes failure Issue Persists: - Ensure accurate pH measurement - Check purity of reagents - Repeat activation cycles check->failure No

Caption: Troubleshooting flowchart for yellow vanadate solutions.

References

Technical Support Center: Improving the Yield of Sodium Ammonium Vanadate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of sodium ammonium (B1175870) vanadate (B1173111). Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the sodium ammonium vanadate precipitation process.

Q1: What are the most critical factors influencing the yield of this compound precipitation?

A1: The primary factors that significantly impact the precipitation yield are:

  • pH of the solution: The pH level is a crucial parameter. In the acidic region, ammonium polyvanadate is the main precipitate, while neutral to slightly alkaline conditions favor the formation of ammonium metavanadate.[1] For ammonium metavanadate, a pH range of 7.5 to 8.5 is often used, though lower pH values around 5 to 7 can also yield good results.[2][3] However, at a pH of 8 or lower, there is a risk of precipitating sodium polyvanadate, which can reduce the purity of the final product.[4][5]

  • Temperature: Temperature affects both the solubility of ammonium metavanadate and the decomposition of ammonium ions.[4][5] Lower temperatures generally favor a higher recovery yield due to the decreased solubility of ammonium metavanadate.[4][5]

  • Concentration of Reactants: The concentrations of both the sodium vanadate solution and the ammonium salt (e.g., ammonium chloride) are directly related to the precipitation rate and yield.[6][7] Higher concentrations of vanadium and the precipitating agent typically lead to a higher recovery of vanadium.[1][2]

  • Precipitation Time: Sufficient time must be allowed for the crystallization process to complete. A typical duration is around 2 hours to achieve a high precipitation yield.[6][7]

  • Presence of Impurities: Impurities such as silicon, phosphorus, and excess sodium can co-precipitate or interfere with the crystallization process, affecting both yield and purity.[8][9]

Q2: My precipitation yield is consistently low. What should I check first?

A2: If you are experiencing low yields, we recommend the following troubleshooting steps in order:

  • Verify and Adjust pH: Incorrect pH is a common cause of low yield. Ensure your pH is within the optimal range for the desired vanadate species. For ammonium metavanadate, aim for a neutral to slightly alkaline pH.[1]

  • Control the Temperature: As lower temperatures reduce the solubility of ammonium metavanadate, ensure your precipitation is carried out at or below room temperature for optimal yield.[6][7]

  • Increase Reactant Concentration: If possible, increasing the initial concentration of the vanadium solution and the amount of ammonium salt added can significantly improve the precipitation rate.[6][7]

  • Allow Sufficient Precipitation Time: Ensure the reaction is allowed to proceed for an adequate amount of time, typically at least 2 hours.[6][7]

Q3: How does the method of adding the ammonium salt affect the precipitate?

A3: The form in which the ammonium salt is added (solid vs. liquid) can influence the precipitation rate and the particle size of the resulting crystals. Adding solid ammonium chloride generally leads to a faster precipitation rate and smaller particle sizes.[6][7] Conversely, adding a liquid ammonium chloride solution results in a slower precipitation rate and larger particles, as the new precipitate tends to deposit on the surface of existing crystals.[6][7]

Q4: I am observing impurities in my final product. How can I improve the purity?

A4: To enhance the purity of your this compound precipitate, consider the following:

  • pH Control: Avoid highly acidic conditions (below pH 8) if you are targeting ammonium metavanadate, as this can lead to the co-precipitation of sodium polyvanadate.[4][5]

  • Washing the Precipitate: After filtration, wash the precipitate with a dilute solution of ammonium chloride (e.g., 2%) to remove soluble impurities, particularly sodium ions.[8]

  • Control of Sodium Ion Concentration: A high concentration of sodium ions in the initial solution can lead to the formation of sodium vanadate crystals within the precipitate.[1][3][8] If possible, start with a solution that has a higher vanadium-to-sodium ratio.[10]

  • Initial Purification of the Vanadate Solution: If the starting solution contains significant impurities like silicates, phosphates, or arsenates, consider a purification step using flocculants like polyaluminum sulfate (B86663) before precipitation.[9]

Q5: What is the effect of stirring during the precipitation process?

A5: Stirring is important to ensure a homogenous mixture of the reactants and to facilitate the precipitation process. Continuous stirring for the initial 30-40 minutes after adding the ammonium salt helps to ensure the reaction goes to completion.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a quick reference for optimizing your experimental parameters.

Table 1: Optimal Conditions for >90% Precipitation Yield of Ammonium Metavanadate

ParameterRecommended ValueSource
Vanadium Concentration>10,000 mg/L[6][7]
Ammonium Chloride Addition2 equivalents (solid)[6][7]
Precipitation TemperatureRoom Temperature[6][7]
Precipitation Time2 hours[6][7]
pH5 - 7[2]

Table 2: Effect of Ammonium Chloride Concentration on Vanadium Recovery

Vanadium ConcentrationNH4Cl Concentration (% w/v)Vanadium RecoverySource
2100 mg/L6 - 14>95%[2]
1000 mg/L2.598%[2]
1000 mg/L10>95%[2]
Not Specified12>97%[1]

Table 3: Influence of pH and Temperature on Vanadium Precipitation

pH RangeTemperature (°C)Precipitate PhaseVanadium Precipitation RateSource
2.0 - 5.075(NH4)4Na2V10O28·10H2O-[12]
2.0 - 3.0>95NH4V3O8·0.5H2O>99.38%[12]
9.1 - 9.515 - 27Ammonium Metavanadate>85%[13]
9.345Ammonium Metavanadate- (Decomposition of NH4+ >81%)[4][5]

Experimental Protocols

This section provides a detailed methodology for a standard this compound precipitation experiment.

Objective: To precipitate ammonium metavanadate from a sodium vanadate solution with high yield.

Materials:

  • Sodium vanadate (NaVO₃) solution (e.g., 10,000 mg/L Vanadium)

  • Ammonium chloride (NH₄Cl), solid

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of the Sodium Vanadate Solution:

    • Prepare a sodium vanadate solution of the desired concentration (e.g., 10,000 mg/L V) in a beaker.

    • Place the beaker on a magnetic stirrer and begin stirring.

  • pH Adjustment:

    • Calibrate and use a pH meter to monitor the solution's pH.

    • Adjust the pH to the desired range (e.g., 7.5-8.5) using dilute HCl or NaOH as needed.

  • Precipitation:

    • While stirring, slowly add solid ammonium chloride to the solution. A common ratio is 2 equivalents relative to the vanadium content.[6][7]

    • Continue stirring for at least 30-40 minutes to ensure complete mixing and reaction.[11]

  • Crystallization:

    • Turn off the stirrer and allow the solution to stand undisturbed for a minimum of 2 hours at room temperature to allow for complete precipitation and crystallization.[6][7]

  • Filtration and Washing:

    • Set up the filtration apparatus.

    • Carefully decant the supernatant and then transfer the precipitate to the filter.

    • Wash the precipitate with a small amount of cold, dilute ammonium chloride solution (e.g., 2% w/v) to remove any remaining soluble impurities.[8]

  • Drying:

    • Carefully transfer the filtered precipitate to a pre-weighed drying dish.

    • Dry the precipitate in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Yield Calculation:

    • Weigh the dried precipitate.

    • Calculate the yield based on the initial amount of vanadium in the solution.

Visualizations

The following diagrams illustrate key relationships and workflows in the this compound precipitation process.

Precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing cluster_output Final Product Start Start: Sodium Vanadate Solution Adjust_pH Adjust pH (7.5-8.5) Start->Adjust_pH Add_NH4Cl Add Solid NH4Cl (2 eq.) Adjust_pH->Add_NH4Cl Stir Stir (30-40 min) Add_NH4Cl->Stir Precipitate Allow to Precipitate (2 hrs) Stir->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with dilute NH4Cl Filter->Wash Dry Dry Precipitate (40-50°C) Wash->Dry End This compound Dry->End

Caption: Experimental workflow for this compound precipitation.

Factors_Affecting_Yield cluster_increase Factors that Increase Yield cluster_decrease Factors that Decrease Yield Yield Precipitation Yield High_V_Conc High Vanadium Concentration High_V_Conc->Yield High_NH4_Conc High Ammonium Salt Concentration High_NH4_Conc->Yield Optimal_pH Optimal pH (Neutral/Slightly Alkaline) Optimal_pH->Yield Sufficient_Time Sufficient Precipitation Time Sufficient_Time->Yield Low_Temp Lower Temperature Low_Temp->Yield High_Temp High Temperature (Increased Solubility) High_Temp->Yield Incorrect_pH Incorrect pH Incorrect_pH->Yield Impurities Presence of Impurities Impurities->Yield Insufficient_Time Insufficient Precipitation Time Insufficient_Time->Yield

Caption: Key factors influencing the yield of this compound.

References

"addressing structural instability of ammonium vanadate cathodes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) vanadate (B1173111) (NVO) cathodes, particularly in the context of aqueous ion batteries.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, characterization, and cycling of ammonium vanadate cathodes.

Issue 1: Rapid Capacity Fading During Cycling

Question: My ammonium vanadate cathode shows a high initial capacity, but it fades quickly within the first 100 cycles. What are the possible causes and solutions?

Answer:

Rapid capacity fading is a common issue with NVO cathodes and typically points to structural instability. The layered structure of ammonium vanadate is prone to collapse or irreversible phase changes during ion insertion and extraction.

Possible Causes:

  • Structural Collapse: The repeated insertion and de-insertion of large hydrated ions (like Zn²⁺) can cause significant stress on the V-O layers, leading to the collapse of the layered structure.[1]

  • Vanadium Dissolution: The cathode material can partially dissolve into the aqueous electrolyte, leading to a loss of active material.[2] This is often exacerbated by the formation of acidic microenvironments near the electrode surface.

  • Irreversible Phase Transitions: During cycling, the NVO material can undergo phase transitions to other vanadium oxides that are less electrochemically active or have poor structural stability.[1][3]

  • Ammonium Ion (NH₄⁺) Extraction: At higher voltages, the NH₄⁺ pillars that help stabilize the structure can be extracted, leading to irreversible structural degradation.[4][5]

Troubleshooting Steps & Solutions:

  • Structural Stabilization:

    • Ion Pre-intercalation: Introduce other ions (e.g., K⁺, Na⁺, Mg²⁺) into the NVO structure. These ions act as "pillars" to support the layers and prevent collapse.[6]

    • Composite Formation: Synthesize a composite of NVO with conductive and structurally robust materials like carbon nanotubes (CNTs) or graphene oxide (GO). These materials can buffer the volume changes during cycling and improve electronic conductivity.

  • Mitigating Vanadium Dissolution:

    • Electrolyte Modification: Adding salts like Li₂SO₄ to the ZnSO₄ electrolyte can sometimes improve performance.[7]

    • Surface Coating: Applying a thin protective layer of a stable material (e.g., a polymer or another metal oxide) on the NVO surface can reduce its direct contact with the electrolyte and suppress dissolution.

  • Post-Synthesis Annealing: A controlled heat treatment can remove some of the interlayer water and partially decompose the ammonium ions, creating oxygen vacancies that can enhance ion diffusion and structural stability.[8]

  • Morphology Control: Synthesizing NVO with a specific nanostructure, such as nanobelts or hierarchical flower-like structures, can provide shorter ion diffusion paths and better accommodate structural strain.[9]

Issue 2: Low Specific Capacity

Question: The specific capacity of my synthesized ammonium vanadate cathode is much lower than reported values. What could be the reason?

Answer:

Low specific capacity can stem from issues in material synthesis, electrode preparation, or electrochemical testing.

Possible Causes:

  • Incorrect Crystal Phase: The synthesis conditions (e.g., pH, temperature, reaction time) might have resulted in a different, less electrochemically active phase of ammonium vanadate.[10]

  • Poor Electronic Conductivity: Ammonium vanadate has inherently low electronic conductivity, which can limit the access to all active sites.[6]

  • Sluggish Ion Diffusion: The kinetics of ion insertion/extraction might be slow, preventing the full utilization of the material's theoretical capacity, especially at higher current rates.[6]

  • Inactive Material in Electrode: Poor mixing of the active material, conductive additive, and binder can lead to "dead" regions in the electrode that do not contribute to capacity.

  • Thick Electrode: A very thick electrode can lead to poor electrolyte penetration and high ion diffusion resistance, resulting in lower capacity.

Troubleshooting Steps & Solutions:

  • Verify Material Purity and Phase: Use X-ray Diffraction (XRD) to confirm the crystal structure of your synthesized NVO. Compare the pattern with reference patterns for the desired phase (e.g., NH₄V₄O₁₀).

  • Improve Electronic Conductivity:

    • Increase the amount of conductive additive (e.g., carbon black, graphene) in your electrode slurry, typically in a 70:20:10 or 80:10:10 ratio of active material:conductive additive:binder.

    • Synthesize NVO directly on a conductive substrate like carbon cloth.[5]

  • Enhance Ion Diffusion:

    • Create oxygen vacancies through annealing or by using reducing agents during synthesis. These defects can act as additional sites for ion storage and facilitate faster diffusion.

    • Pursue nanostructuring to shorten the ion diffusion pathways.

  • Optimize Electrode Preparation:

    • Ensure a homogeneous slurry by thorough mixing.

    • Control the thickness of the coated electrode. Thinner electrodes generally exhibit higher specific capacity at high rates.

    • Ensure good adhesion of the slurry to the current collector.

Issue 3: Poor Rate Capability

Question: My NVO cathode performs well at low current densities, but the capacity drops significantly at higher rates. How can I improve its rate capability?

Answer:

Poor rate capability is primarily a result of sluggish kinetics, including slow ion diffusion and low electronic conductivity.

Possible Causes:

  • Slow Zn²⁺ Diffusion Kinetics: The strong electrostatic interaction between divalent Zn²⁺ ions and the V-O framework hinders their rapid movement within the cathode structure.[6]

  • Low Intrinsic Electronic Conductivity: The poor conductivity of NVO leads to a large IR drop, especially at high currents, which reduces the operating voltage and delivered capacity.[6]

  • Phase Transformation at High Currents: High current densities can induce more severe structural changes and phase transformations, leading to a rapid decline in performance.

Troubleshooting Steps & Solutions:

  • Expand Interlayer Spacing: Pre-intercalating larger ions or molecules can widen the channels for ion transport, thereby improving diffusion kinetics.[11]

  • Introduce Defects: Defect engineering, such as creating oxygen vacancies, can enhance electronic conductivity and provide more pathways for ion diffusion.

  • Fabricate Nanostructures: One-dimensional nanostructures like nanobelts or nanowires provide direct pathways for electron transport and shorten the diffusion length for ions.[10]

  • Composite with Conductive Materials: Incorporating NVO into a highly conductive matrix like graphene or carbon nanotubes can significantly improve the overall electronic conductivity of the electrode.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of structural instability in ammonium vanadate cathodes?

A1: The primary cause is the large volume change and stress induced by the insertion and extraction of ions (e.g., Zn²⁺, Na⁺, Ca²⁺) into the layered structure. This can lead to the collapse of the vanadium oxide layers, especially when the stabilizing ammonium ions are also partially extracted during cycling.[1][4]

Q2: How can I confirm if vanadium is dissolving into the electrolyte?

A2: You can analyze the electrolyte after cycling using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to detect the presence and concentration of vanadium ions. A color change in the electrolyte can also be an indicator of vanadium dissolution.

Q3: What is the role of ammonium ions in the NVO structure?

A3: The ammonium (NH₄⁺) ions act as "pillars" between the vanadium oxide layers. They increase the interlayer spacing, which facilitates the reversible storage of other ions, and provide structural stability to the host material.[7]

Q4: What are the typical electrochemical signatures of NVO cathodes in cyclic voltammetry?

A4: In a typical cyclic voltammogram for an NVO cathode in an aqueous zinc-ion battery, you will observe multiple redox peaks corresponding to the multi-step insertion/extraction of Zn²⁺ ions and the associated valence changes of vanadium (V⁵⁺/V⁴⁺/V³⁺). The exact peak positions will depend on the specific NVO phase and the electrolyte used.

Q5: Can I use ammonium vanadate cathodes for non-aqueous batteries?

A5: Yes, ammonium vanadate has been investigated as a cathode material for lithium-ion, sodium-ion, and potassium-ion batteries. However, the mechanisms of degradation and strategies for stabilization may differ from those in aqueous systems. For instance, in some organic electrolytes, the dissolution of the cathode material might be less of an issue compared to aqueous electrolytes.

Quantitative Data Summary

Table 1: Electrochemical Performance of Modified Ammonium Vanadate Cathodes

Cathode MaterialElectrolyteCurrent DensitySpecific Capacity (mAh g⁻¹)Cycle LifeCapacity RetentionReference
Mg-NVOv3 M ZnSO₄0.2 A g⁻¹411.443500 cycles at 5 A g⁻¹82.5%[8]
d-NHVO-0.3 A g⁻¹512--[6]
NVO@CC-0.1 A g⁻¹607.110,000 cycles at 5 A g⁻¹81.24%[6]
NHVO-H@GO@CNTCa(TFSI)₂/G420 mA g⁻¹30510,000 cycles-[4]
NH₄V₄O₁₀3 M ZnSO₄0.1 A g⁻¹417.352100 cycles at 5 A g⁻¹90%[7]
3D-NVO-100 mA g⁻¹4853000 cycles at 10 A g⁻¹-[9]
NVO-CO₂-0.8-2 A g⁻¹451.11000 cycles at 10 A g⁻¹-[11]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ammonium Vanadate Nanobelts

  • Precursor Solution: Dissolve ammonium metavanadate (NH₄VO₃) in deionized water to form a saturated solution.

  • pH Adjustment: Adjust the pH of the solution to approximately 4.0 by adding an acid (e.g., HCl or H₂SO₄) dropwise while stirring vigorously. The solution color will change from colorless to orange.

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24-48 hours.

  • Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.

  • Washing: Wash the collected product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60-80°C for 12 hours.

Protocol 2: Cathode Slurry Preparation and Electrode Fabrication

  • Mixing: In a mortar or a planetary mixer, thoroughly mix the synthesized ammonium vanadate powder (active material), a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 7:2:1.

  • Slurry Formation: Add a few drops of N-methyl-2-pyrrolidone (NMP) solvent to the mixture and continue mixing until a homogeneous, viscous slurry is formed.

  • Coating: Use a doctor blade to coat the slurry uniformly onto a current collector (e.g., titanium foil or carbon cloth).

  • Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried sheet. Measure the mass of the active material on each electrode.

Protocol 3: Electrochemical Characterization

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use the prepared NVO electrode as the cathode, a zinc foil as the anode, a glass fiber separator, and an aqueous electrolyte (e.g., 3 M ZnSO₄).

  • Cyclic Voltammetry (CV):

    • Potential Window: Typically 0.2 V to 1.6 V vs. Zn/Zn²⁺.

    • Scan Rates: Start with a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks clearly. Then, perform scans at various rates (e.g., 0.2, 0.5, 1.0, 2.0 mV/s) to study the kinetics.

  • Galvanostatic Charge-Discharge (GCD):

    • Voltage Range: Same as the CV potential window.

    • Current Density: Test at a range of current densities (e.g., from 0.1 A/g to 10 A/g) to evaluate the rate capability. Calculate the applied current based on the mass of the active material.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: Typically from 100 kHz to 0.01 Hz.

    • AC Amplitude: A small AC voltage perturbation, usually 5-10 mV.

    • Measurement Condition: Perform the measurement on a fully charged or discharged cell at its open-circuit voltage.

Visualizations

cluster_degradation Degradation Pathways of NVO Cathodes cluster_causes Primary Causes cluster_effects Resulting Effects NVO Ammonium Vanadate (NVO) Cathode Cycling Ion Insertion/Extraction Cycling NVO->Cycling Structural_Stress Structural Stress & Volume Change Cycling->Structural_Stress V_Dissolution Vanadium Dissolution Cycling->V_Dissolution Phase_Transition Irreversible Phase Transition Cycling->Phase_Transition NH4_Extraction NH4+ Extraction Cycling->NH4_Extraction Collapse Structural Collapse Structural_Stress->Collapse Loss_Active_Material Loss of Active Material V_Dissolution->Loss_Active_Material Impedance_Increase Increased Impedance Phase_Transition->Impedance_Increase NH4_Extraction->Collapse Capacity_Fade Rapid Capacity Fading Collapse->Capacity_Fade Loss_Active_Material->Capacity_Fade Impedance_Increase->Capacity_Fade

Caption: Degradation pathways in ammonium vanadate cathodes.

cluster_workflow Experimental Workflow for NVO Cathode Evaluation cluster_electrochem 5. Electrochemical Testing Synthesis 1. NVO Synthesis (e.g., Hydrothermal) Characterization 2. Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Electrode_Prep 3. Electrode Preparation (Slurry Casting) Characterization->Electrode_Prep Cell_Assembly 4. Coin Cell Assembly (CR2032) Electrode_Prep->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Cell_Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Data_Analysis 6. Data Analysis & Interpretation CV->Data_Analysis GCD->Data_Analysis EIS->Data_Analysis

Caption: Workflow for NVO cathode synthesis and testing.

References

"enhancing the cycling stability of sodium ammonium vanadate in batteries"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to enhance the cycling stability of sodium ammonium (B1175870) vanadate (B1173111) (NVO) and related compounds in battery applications.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium ammonium vanadate cathode exhibiting rapid capacity fading?

A1: Rapid capacity fading in this compound cathodes is often attributed to several factors:

  • Structural Instability: The layered structure of ammonium vanadate can be unstable during repeated ion insertion and extraction. The removal of ammonium ions (NH₄⁺) from the interlayer at high voltages can lead to irreversible structural collapse.[1][2]

  • Vanadium Dissolution: In aqueous electrolytes, vanadium-based cathodes can suffer from dissolution, leading to a loss of active material and reduced cycle life.[3][4] This is a crucial challenge to maintaining the stability of the cathodes.[4]

  • Sluggish Kinetics: The diffusion of large charge carriers like Zn²⁺ or even Na⁺ can be slow within the V-O framework, leading to poor rate capability and capacity decay at higher current densities.

Q2: What is a typical specific capacity and cycling stability for ammonium vanadate cathodes?

A2: The electrochemical performance can vary significantly based on the material's morphology, the electrolyte used, and the testing conditions. For instance, NH₄V₄O₁₀ nanobelts have demonstrated a reversible capacity of 190 mAh g⁻¹ at a current rate of 200 mA g⁻¹.[1][5] At a higher rate of 1000 mA g⁻¹, a stable capacity of over 120 mAh g⁻¹ was maintained for 50 cycles.[1][5] Doping and structural modifications can further enhance stability; for example, a sodium-stabilized NVO cathode delivered 400.2 mAh g⁻¹ and retained 97.2% of its capacity after 2000 cycles at a very high current density of 10 A g⁻¹.[6][7]

Q3: How can I improve the structural stability of my this compound cathode?

A3: Several strategies have proven effective:

  • Cation Pre-intercalation: Introducing "pillar" ions like Na⁺ into the vanadate structure can help stabilize the layered framework. These ions reduce electrostatic repulsion and widen diffusion channels, enhancing structural integrity and reaction kinetics.[6][7]

  • Doping: Doping with elements like Zirconium (Zr) has been shown to enhance specific capacity and rate capability.[1]

  • Electrolyte Additives: Using additives like difluoroethylene carbonate (DFEC) or fluoroethylene carbonate (FEC) can help form a stable cathode-electrolyte interphase (CEI).[8][9] This protective layer suppresses parasitic reactions and electrolyte decomposition, particularly at high voltages.[8]

  • Morphology Control: Synthesizing nanostructures like nanobelts or nanorods can provide shorter ion diffusion paths and better strain accommodation compared to bulk materials, leading to improved performance.[5][9]

Q4: What is the role of carbon coating on the current collector?

A4: Applying a carbon coat onto the aluminum current collector has been shown to significantly improve the electrochemical performance of ammonium vanadate electrodes. This approach leads to a more sustained reversible capacity and outstanding rate capability compared to using a bare aluminum current collector.[1][5]

Troubleshooting Guide for Poor Cycling Stability

If you are experiencing poor cycling stability, this guide provides a logical workflow to diagnose and address the potential root causes.

TroubleshootingWorkflow start Initial Observation: Rapid Capacity Fading cause1 Cause: Structural Degradation? start->cause1 cause2 Cause: Electrolyte/Interphase Issue? start->cause2 cause3 Cause: Poor Material Conductivity? start->cause3 cause4 Cause: Cell Assembly Fault? start->cause4 diag1 Diagnosis: Perform ex-situ XRD/TEM on cycled electrodes to check for phase changes or lattice collapse. cause1->diag1 diag2 Diagnosis: Use EIS to monitor charge transfer resistance (Rct) increase. Analyze electrolyte for dissolved species (ICP). cause2->diag2 diag3 Diagnosis: Compare performance at very low C-rates. High Rct from EIS can also indicate this. cause3->diag3 diag4 Diagnosis: Check for inconsistent results across multiple cells. Review assembly procedure for contamination (air/moisture). cause4->diag4 sol1 Solution: 1. Pre-intercalate stabilizing ions (e.g., Na+). 2. Dope the crystal structure (e.g., Zr). 3. Control morphology (nanorods/belts). diag1->sol1 sol2 Solution: 1. Introduce electrolyte additives (e.g., DFEC, FEC). 2. Optimize electrolyte salt concentration. 3. Ensure ultra-low water content in organic electrolytes. diag2->sol2 sol3 Solution: 1. Improve carbon conductive additive content. 2. Ensure uniform slurry mixing. 3. Use carbon-coated current collectors. diag3->sol3 sol4 Solution: 1. Re-assemble cells in an inert (Argon-filled) glovebox. 2. Ensure proper sealing and separator wetting. 3. Standardize electrode mass loading. diag4->sol4

Caption: Troubleshooting workflow for diagnosing poor cycling stability.

Performance Data Summary

The following tables summarize key performance metrics for ammonium vanadate-based cathodes under various conditions as reported in the literature.

Table 1: Electrochemical Performance of Ammonium Vanadate Cathodes

Material Composition Morphology Current Density Initial Discharge Capacity Cycle Life & Capacity Retention Reference
NH₄V₄O₁₀ Nanobelt 200 mA g⁻¹ 190 mAh g⁻¹ >120 mAh g⁻¹ after 50 cycles (@ 1000 mA g⁻¹) [1][5]

| Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O | Nanorods | 100 mA g⁻¹ | 400.2 mAh g⁻¹ | 97.2% retention after 2000 cycles (@ 10 A g⁻¹) |[6][7] |

Key Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ammonium Vanadate Nanostructures

This protocol is adapted from common hydrothermal methods used to produce crystalline vanadate phases with controlled morphologies.[6][9]

  • Precursor Solution: Dissolve Vanadium pentoxide (V₂O₅) and a reducing agent like oxalic acid in deionized water. Stir the solution at a moderately elevated temperature (e.g., 80°C) until a clear, dark-colored solution is formed.[2]

  • Ammonium Source: After cooling to room temperature, add an ammonium salt, such as ammonium chloride or ammonia (B1221849) water, to the solution. The molar ratio of the reactants is critical and should be carefully controlled.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 160-200°C for 12-24 hours. The precise temperature and time will influence the final morphology.

  • Product Collection: After the autoclave cools down naturally, collect the precipitate by filtration.

  • Washing and Drying: Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.

  • Final Product: Dry the final product in a vacuum oven at 60-80°C for at least 12 hours to obtain the ammonium vanadate nanostructures.

Protocol 2: Cathode Slurry and Electrode Preparation

  • Mixing: In a mortar or planetary mixer, combine the synthesized this compound active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10).

  • Slurry Formation: Add an appropriate solvent, typically N-Methyl-2-pyrrolidone (NMP) for PVDF binder, dropwise while mixing to form a homogeneous, viscous slurry.

  • Coating: Use a doctor blade to cast the slurry onto an aluminum foil current collector (can be pre-coated with carbon for better performance).[5] Ensure a uniform thickness and loading.

  • Drying: Dry the coated electrode in a vacuum oven at a temperature of 80-120°C for 12-24 hours to completely remove the solvent.

  • Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12-15 mm) for coin cell assembly.

Protocol 3: CR2032 Coin Cell Assembly (Half-Cell)

All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.[10]

  • Components: Prepare the punched cathode (working electrode), a sodium metal disc (counter and reference electrode), a glass fiber separator, and the electrolyte.[10]

  • Electrolyte: A common electrolyte is 1 M NaClO₄ or 1 M NaPF₆ dissolved in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).[10]

  • Assembly Stack: Place the components in the CR2032 coin cell casing in the following order: bottom cap, cathode disc, a few drops of electrolyte to wet the electrode, separator, a few more drops of electrolyte to wet the separator, sodium metal disc, a spacer disc, a spring, and finally the top cap.

  • Crimping: Use a coin cell crimper to seal the cell assembly securely. Let the cell rest for several hours to ensure complete electrolyte wetting before testing.

Protocol 4: Galvanostatic Cycling with Potential Limitation (GCPL)

This is the standard method to evaluate cycling stability and capacity.[10]

  • Instrument: Connect the assembled coin cells to a battery cycler.[10]

  • Formation Cycles: For the first 2-5 cycles, apply a low C-rate (e.g., C/20, where 1C corresponds to a full charge/discharge in one hour) within the desired voltage window (e.g., 1.5-3.5 V).[5][10] This allows for the stable formation of the solid electrolyte interphase (SEI).

  • Stability Testing: After formation, cycle the cell at a higher C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-2000+).

  • Data Collection: Record the charge and discharge capacity, coulombic efficiency, and voltage profile for each cycle to evaluate the cycling stability.

Mechanisms and Enhancement Strategies

Stabilization via Cation Pre-intercalation

One of the most effective strategies to enhance the stability of vanadate-based cathodes is the pre-intercalation of ions like Na⁺. These ions act as structural "pillars" within the layers of the material, preventing collapse during the cycling process.

StabilizationMechanism cluster_0 Unstable Host (e.g., NH₄V₄O₁₀) cluster_1 Stabilized Host (e.g., Na-doped NVO) unstable_structure V-O Layer NH₄⁺ V-O Layer NH₄⁺ V-O Layer unstable_cycle Cycling (Ion Insertion/Extraction) unstable_structure->unstable_cycle collapse Structural Collapse (Capacity Fade) unstable_cycle->collapse stable_cycle Cycling (Ion Insertion/Extraction) unstable_cycle->stable_cycle Strategy: Pre-intercalate Na⁺ ions stable_structure V-O Layer Na⁺ (Pillar) V-O Layer Na⁺ (Pillar) V-O Layer stable_structure->stable_cycle stability Maintained Structure (Enhanced Stability) stable_cycle->stability

Caption: Role of Na⁺ pre-intercalation in stabilizing the layered structure.

References

"troubleshooting inconsistent results in sodium ammonium vanadate experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ammonium (B1175870) vanadate (B1173111). Our goal is to help you address common challenges and ensure the consistency and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My sodium ammonium vanadate synthesis is yielding a product with inconsistent color and morphology. What are the likely causes?

A1: Inconsistent color and morphology in synthesized this compound are often due to variations in critical reaction parameters. The most common factors include:

  • pH Control: The pH of the reaction solution is paramount. Different vanadate species precipitate at different pH values. For instance, a pH below 8 can lead to the formation of sodium polyvanadate, altering the purity and appearance of your product.[1] As the pH decreases from 5.0 to 2.0, the precipitate can transform into other ammonium vanadate species.[1]

  • Temperature: Temperature affects both the dissolution of reactants and the crystallization process. Inconsistent temperature control can lead to variations in crystal size and purity.[1]

  • Reactant Concentrations: The concentration of both the vanadium source and the ammonium salt precipitating agent can impact the efficiency of the precipitation and the final product's characteristics.[1]

  • Stirring Rate: Inadequate or inconsistent stirring can lead to localized areas of high concentration, resulting in non-uniform precipitation.

Q2: I am observing a low yield of this compound in my precipitation reaction. How can I improve it?

A2: A low yield can be addressed by optimizing several factors in your experimental protocol:

  • pH Adjustment: Ensure the pH is within the optimal range for the precipitation of this compound. This is typically a critical factor for maximizing yield.[1]

  • Ammonium Salt Concentration: An excess of the ammonium salt, such as ammonium chloride, is often used to drive the precipitation reaction to completion.[2]

  • Cooling Process: Allowing the solution to cool slowly after the addition of the ammonium salt can promote more complete crystallization and precipitation.[1]

  • Vanadium Concentration: The initial concentration of vanadium in the solution can influence the precipitation efficiency. For example, a vanadium recovery of 98% has been achieved from a solution with a vanadium concentration of 1000 mg/L in the presence of 2.5% ammonium chloride.[1]

Q3: The purity of my synthesized this compound is lower than expected. What are the potential sources of contamination and how can I mitigate them?

A3: Low purity is a common issue and can stem from several sources:

  • Co-precipitation of Other Vanadate Species: As mentioned, improper pH control is a primary cause of contamination with other vanadate forms.[1]

  • Impurities in Starting Materials: The initial vanadium source may contain impurities that co-precipitate. Using high-purity starting materials is crucial. Techniques like ion-exchange can be used to purify the initial vanadium-bearing solution.[1]

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting materials may contaminate the final product.

  • Inefficient Washing: The precipitate should be thoroughly washed to remove any soluble impurities.

Q4: My this compound solutions appear unstable and change color over time. What causes this and how can I ensure solution stability?

A4: The instability of vanadate solutions is often related to changes in pH and oxidation state. Vanadium can exist in multiple oxidation states, and its speciation in solution is highly dependent on pH and the presence of oxidizing or reducing agents.[1] To maintain stability:

  • Control pH: Buffer the solution to maintain the desired pH and prevent the interconversion of vanadate species.

  • Store Properly: Store solutions in tightly sealed containers, protected from light and atmospheric CO2, which can alter the pH. For long-term storage, refrigeration may be necessary.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation.

Q5: I am seeing inconsistent biological activity in my cell-based assays with this compound. What could be the reasons?

A5: Inconsistent biological activity is a complex issue with multiple potential causes:

  • Vanadate Speciation: The specific vanadate species present in your culture medium can vary depending on the pH and composition of the medium. Different species may have different biological activities.

  • Interaction with Medium Components: Vanadates can interact with components of the cell culture medium, such as phosphates, which can affect their bioavailability and activity.

  • Dose-Dependent Effects: Vanadium compounds can have biphasic effects, being stimulatory at low concentrations and cytotoxic at higher concentrations.[3] Inconsistent dosing can lead to variable results.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to vanadate compounds.[4]

Troubleshooting Guides

Guide 1: Inconsistent Synthesis Results

This guide provides a systematic approach to troubleshooting common issues during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Product is off-white or yellowish Impurities in starting materials or formation of other vanadate species.Use higher purity reactants. Verify and adjust the pH of the reaction mixture.
Fine, powdery precipitate instead of crystalline solid Rapid precipitation due to high supersaturation or inadequate temperature control.Add the precipitating agent slowly with vigorous stirring. Control the cooling rate of the solution.
Low product yield Suboptimal pH, insufficient precipitating agent, or incomplete precipitation.Optimize the pH of the solution. Increase the concentration of the ammonium salt. Allow for a longer crystallization time at a controlled temperature.
Product is difficult to filter Very fine particle size.Increase the aging time of the precipitate to allow for particle growth. Consider using a different filtration method or filter paper with a smaller pore size.
Guide 2: Inconsistent Analytical Characterization

This guide addresses variability in the analytical results of your synthesized this compound.

Observed Issue Potential Cause Recommended Action
XRD pattern shows unexpected peaks Presence of other crystalline phases (e.g., different vanadate species).Review and optimize the synthesis protocol, paying close attention to pH and temperature control.
Elemental analysis (e.g., ICP-OES) shows incorrect stoichiometry Incomplete reaction or presence of impurities.Ensure the reaction goes to completion. Thoroughly wash the product to remove soluble impurities.
FTIR spectrum shows unexpected vibrational bands Presence of impurities or residual solvent.Ensure the product is properly dried. Compare the spectrum with a reference standard.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes a general method for the synthesis of this compound by precipitation from a sodium vanadate solution.

Materials:

  • Sodium vanadate (NaVO₃)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a solution of sodium vanadate by dissolving a known quantity in deionized water. The concentration can influence the precipitation efficiency.[1]

  • Adjust the pH of the sodium vanadate solution to the desired range (e.g., 4-5) using HCl or NaOH.[1] This step is critical as different vanadate species form at different pH values.[1]

  • Slowly add a solution of ammonium chloride to the sodium vanadate solution while stirring continuously. An excess of ammonium chloride is typically used to ensure complete precipitation.

  • Continue stirring for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for the formation and growth of the precipitate.

  • Allow the solution to cool to room temperature to further promote crystallization.

  • Collect the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with cold deionized water to remove any soluble impurities.

  • Dry the product in an oven at a suitable temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Characterization by X-Ray Diffraction (XRD)

This protocol outlines the steps for analyzing the crystalline structure of the synthesized this compound.

Equipment:

  • X-ray diffractometer

  • Sample holder

  • Mortar and pestle

Procedure:

  • Grind a small amount of the dried this compound sample into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto the sample holder, ensuring a flat and even surface.

  • Place the sample holder in the X-ray diffractometer.

  • Set the instrument parameters, including the 2θ scan range (e.g., 10-80 degrees), step size, and scan speed.

  • Run the XRD scan.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to a reference pattern for this compound to confirm the phase purity and crystalline structure.

Visualizations

Signaling Pathway

Vanadate compounds are known to exhibit insulin-mimetic effects, primarily by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin (B600854) signaling pathway. This diagram illustrates the general mechanism of how vanadate can enhance insulin signaling.

Vanadate_Insulin_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (phosphorylated) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates Vanadate Vanadate Vanadate->PTP1B inhibits PI3K PI3K IRS->PI3K activates Akt Akt (phosphorylated) PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Vanadate enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow

This diagram outlines a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow start Start prep Prepare Reactant Solutions (Sodium Vanadate, Ammonium Chloride) start->prep ph_adjust Adjust pH of Sodium Vanadate Solution prep->ph_adjust precip Precipitation (Add NH4Cl, Stir) ph_adjust->precip filter_wash Filter and Wash Precipitate precip->filter_wash dry Dry Product filter_wash->dry characterize Characterize Product (XRD, FTIR, etc.) dry->characterize end End characterize->end

Caption: Workflow for this compound synthesis.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting inconsistent experimental results.

Troubleshooting_Logic start Inconsistent Results check_synthesis Review Synthesis Protocol start->check_synthesis check_purity Check Purity of Starting Materials start->check_purity check_params Verify Experimental Parameters (pH, Temp, Conc.) start->check_params re_run Re-run Experiment with Tight Control check_synthesis->re_run check_purity->re_run check_params->re_run analyze Analyze Results re_run->analyze

Caption: Logic for troubleshooting inconsistent results.

References

"scaling up sodium ammonium vanadate synthesis for industrial applications"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of sodium ammonium (B1175870) vanadate (B1173111) for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for industrial-scale synthesis of sodium ammonium vanadate?

A1: The most prevalent industrial method is the conventional precipitation from aqueous solutions containing vanadium.[1] This process typically involves the reaction of a sodium vanadate solution with an ammonium salt, such as ammonium chloride or ammonium sulfate.[1] More advanced and sustainable methods, like ionic membrane electrolysis, are also being employed, which can yield a product with purity exceeding 99% and allow for the recycling of by-products.[1][2][3] Hydrothermal synthesis is another method used to produce crystalline vanadate phases with controlled morphologies.[1]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The most critical parameters to control are pH and temperature.[1] The pH of the solution significantly influences the selective precipitation and purity of the final product.[1] Deviations from the optimal pH range can lead to the formation of other vanadate species.[1] Temperature also plays a crucial role in the solubility of this compound and can affect the precipitation rate and particle size.[4] Other important factors include the concentration of vanadium in the solution and the amount of the precipitating agent added.[1]

Q3: What is the expected purity of this compound produced by common industrial methods?

A3: Conventional precipitation methods can achieve high purity, often exceeding 99%.[5] Advanced methods like ionic membrane electrolysis can consistently produce this compound with a purity greater than 99%.[2][3] For instance, one process reports achieving a purity of 99.2%.[3]

Q4: What are the primary industrial applications of this compound?

A4: this compound is a crucial precursor in the production of other vanadium compounds, such as vanadium pentoxide (V2O5).[6] It is widely used as a catalyst in various industrial processes, including desulfurization and denitrification in the chemical industry.[3] It also serves as a raw material for catalysts used in the production of sulfuric acid, polymers, and various organic compounds.[2][3] Additionally, it finds applications in ceramics as a glaze, in the textile industry as a mordant, and as a black dye or pigment.[1][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of Precipitated this compound

Possible Cause Troubleshooting Step
Incorrect pH The pH of the solution is a critical factor. For the precipitation of ammonium metavanadate, a common precursor, a pH of around 8 is often optimal.[5] For other vanadate species, different pH ranges are required. Ensure the pH is maintained within the optimal range for the desired product.
Suboptimal Temperature The solubility of ammonium vanadates is temperature-dependent.[4] For ammonium metavanadate precipitation, a temperature of around 50°C has been shown to yield good results.[5] Lower temperatures can increase solubility and reduce yield.
Insufficient Precipitating Agent An adequate amount of the ammonium salt (e.g., ammonium chloride) is necessary to drive the precipitation reaction to completion.[1] The required amount will depend on the concentration of vanadium in the solution.
High Vanadium Concentration While a higher vanadium concentration can increase the precipitation rate, it may not always lead to a higher overall yield if other parameters are not optimized.[4]

Problem 2: Impure Final Product (Contamination with other Vanadate Species)

Possible Cause Troubleshooting Step
Incorrect pH Control This is the most common cause of impurity. At a pH below 8, there is a risk of precipitating sodium polyvanadate.[1] As the pH decreases from 5.0 to 2.0, the precipitate can transform into other ammonium vanadate species.[1] In alkaline conditions (pH 8-9), the precipitation of ammonium metavanadate is favored.[1] Precise and stable pH control is essential.
Presence of Impurities in the Starting Solution The initial sodium vanadate solution, often derived from leaching vanadium-containing ores or slags, can contain various impurities.[1][8] These impurities can co-precipitate with the desired product. Purification of the initial solution, for example, through the use of flocculants to remove specific ions, may be necessary.[8]

Problem 3: Undesirable Particle Size of the Precipitate

Possible Cause Troubleshooting Step
Precipitation Rate The rate of precipitation can influence the particle size of the final product.[4] A slower precipitation rate, which can be achieved by controlling the addition rate of the precipitating agent, generally leads to larger particle sizes.[4]
Method of Adding Precipitating Agent The way the precipitating agent is introduced can affect particle size. Adding a solid ammonium salt may result in a different particle size distribution compared to adding a concentrated solution of the salt.[4]

Data Presentation

Table 1: Key Parameters for this compound Synthesis

ParameterOptimal Range/ValuePotential Issues Outside this Range
pH 8-9 (for ammonium metavanadate)[1]Formation of other vanadate species (e.g., sodium polyvanadate below pH 8)[1]
Temperature ~50°C (for ammonium metavanadate)[5]Increased solubility at lower temperatures, affecting yield.[4]
V₂O₅ Concentration ~30 g/L (for ammonium metavanadate)[5]Can affect precipitation rate and yield.[4]
Ammonification Coefficient ~2 (for ammonium metavanadate)[5]Insufficient agent leads to low yield.[1]

Table 2: Comparison of Synthesis Methods

Synthesis MethodAdvantagesDisadvantagesPurity
Conventional Precipitation Widely practiced, relatively simple process.[1]Can be less sustainable, potential for impurities if not carefully controlled.>99% achievable.[5]
Ionic Membrane Electrolysis Sustainable, allows for recycling of by-products, high purity.[1][2][3]More complex setup and higher initial investment.>99%.[2][3]
Hydrothermal Synthesis Allows for control of morphology and crystalline phase.[1]May require high pressures and temperatures, potentially higher energy costs.Dependent on specific conditions.

Experimental Protocols

Detailed Methodology for Conventional Precipitation of this compound

This protocol outlines a general procedure for the synthesis of this compound via precipitation from a sodium vanadate solution using an ammonium salt.

1. Preparation of Sodium Vanadate Solution:

  • A vanadium-bearing raw material (e.g., vanadium slag, spent catalyst) is leached to obtain a sodium vanadate solution.[1] The concentration of vanadium in this solution should be determined.

2. pH Adjustment:

  • The pH of the sodium vanadate solution is adjusted to the desired range using a suitable acid (e.g., sulfuric acid, hydrochloric acid).[1][7] For the precipitation of ammonium metavanadate, a pH of approximately 8 is targeted.[5]

3. Precipitation:

  • The temperature of the solution is raised to the optimal precipitation temperature (e.g., 50°C for ammonium metavanadate).[5]

  • An ammonium salt, such as ammonium chloride, is slowly added to the stirred solution.[1][9] The amount of ammonium salt is calculated based on the stoichiometry of the reaction and the concentration of vanadium.

4. Aging:

  • The resulting slurry is stirred for a defined period to allow for complete precipitation and crystal growth.

5. Filtration and Washing:

  • The precipitate is separated from the mother liquor by filtration.

  • The collected solid is washed with deionized water to remove any soluble impurities.

6. Drying:

  • The final product, this compound, is dried in an oven at a suitable temperature to remove residual moisture.

Mandatory Visualization

Experimental_Workflow cluster_preparation Solution Preparation cluster_reaction Precipitation Reaction cluster_separation Product Separation leaching Leaching of Vanadium Source filtration1 Filtration leaching->filtration1 ph_adjustment pH Adjustment filtration1->ph_adjustment Sodium Vanadate Solution heating Heating ph_adjustment->heating precipitation Addition of Ammonium Salt heating->precipitation aging Aging precipitation->aging filtration2 Filtration aging->filtration2 washing Washing filtration2->washing drying Drying washing->drying final_product final_product drying->final_product Final Product

Caption: Experimental workflow for the conventional precipitation of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_ph Check pH start->check_ph check_temp Check Temperature start->check_temp check_reagent Check Reagent Amount start->check_reagent check_impurities Analyze Starting Material for Impurities start->check_impurities adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Incorrect adjust_temp Adjust Temperature to Optimal Range check_temp->adjust_temp Incorrect adjust_reagent Adjust Reagent Concentration check_reagent->adjust_reagent Incorrect purify_solution Purify Initial Solution check_impurities->purify_solution Present

Caption: Logical troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Sodium Ammonium Vanadate and Ammonium Metavanadate as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the synthesis of heterogeneous catalysts, directly influencing the physicochemical properties and, consequently, the catalytic performance of the final material. Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅), are pivotal in numerous industrial chemical processes, including the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and various oxidation reactions. This guide provides an objective comparison of two common precursors for vanadium catalysts: sodium ammonium (B1175870) vanadate (B1173111) and ammonium metavanadate.

Executive Summary

Ammonium metavanadate (NH₄VO₃) is a widely utilized and well-documented precursor for the synthesis of V₂O₅ catalysts. Its thermal decomposition leads to the formation of various vanadium oxide species, ultimately yielding V₂O₅ upon calcination in an oxidizing atmosphere. The resulting catalysts have demonstrated high efficacy in applications such as the SCR of NOx with ammonia.

Sodium ammonium vanadate, a compound containing sodium, ammonium, and vanadate ions, is less commonly employed as a direct precursor for catalysts compared to ammonium metavanadate. However, the presence of sodium can significantly impact the properties of the final vanadium oxide catalyst. Generally, alkali metal doping, including sodium, can alter the catalyst's acidity, thermal stability, and redox properties, which in turn affects its activity and selectivity in catalytic reactions. This guide will delve into the nuanced differences in catalyst characteristics and performance that arise from the choice of these two precursors, supported by experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties and performance of catalysts derived from ammonium metavanadate and the anticipated effects of using a sodium-containing precursor like this compound, based on studies of sodium-doped vanadium catalysts.

Table 1: Physicochemical Properties of V₂O₅ Catalysts Derived from Different Precursors

PropertyCatalyst from Ammonium MetavanadateCatalyst from this compound (Inferred from Sodium Doping Studies)References
Primary Vanadium Species Monomeric and polymeric VOₓ species, crystalline V₂O₅ at higher loadings/temperaturesFormation of sodium vanadate species (e.g., NaV₃O₈, NaV₆O₁₅) alongside V₂O₅[1]
Surface Acidity Predominantly Brønsted and Lewis acid sites, crucial for NH₃ adsorption in SCRPotential decrease in Brønsted acidity due to alkali metal presence[2]
Redox Properties V⁵⁺/V⁴⁺ redox couple is central to catalytic activitySodium can influence the V⁵⁺/V⁴⁺ ratio and the reducibility of vanadium species[3]
Thermal Stability Stable up to certain temperatures, with potential for V₂O₅ volatilization at higher temperaturesMay exhibit altered thermal stability and sintering behavior[4]

Table 2: Catalytic Performance in Selective Catalytic Reduction (SCR) of NOx with NH₃

Performance MetricCatalyst from Ammonium MetavanadateCatalyst from this compound (Inferred from Sodium Doping Studies)References
NOx Conversion High conversion efficiencies, typically in the 300-400 °C temperature windowMay exhibit modified activity, potentially lower at low temperatures due to reduced acidity[3][5]
N₂ Selectivity Generally high selectivity to N₂The effect on N₂ selectivity is not well-documented but could be influenced by changes in surface properties[3]
SO₂ Resistance Susceptible to deactivation by SO₂ through the formation of ammonium bisulfateAlkali metals can sometimes mitigate or exacerbate SO₂ poisoning, depending on the specific formulation[5]

Experimental Protocols

Synthesis of V₂O₅ Catalyst from Ammonium Metavanadate

A common method for preparing a V₂O₅/TiO₂ catalyst, widely used in SCR applications, involves the incipient wetness impregnation of ammonium metavanadate onto a titanium dioxide (TiO₂) support.

Protocol:

  • Preparation of the Impregnation Solution: Dissolve a calculated amount of ammonium metavanadate (NH₄VO₃) in a minimal amount of deionized water, often with the addition of oxalic acid to aid dissolution and form a vanadyl oxalate (B1200264) solution.

  • Impregnation: Add the vanadium-containing solution dropwise to the TiO₂ support until the pores are filled.

  • Drying: Dry the impregnated support in an oven, typically at 100-120 °C, for several hours to remove the solvent.

  • Calcination: Calcine the dried material in a furnace in a flow of air. The temperature is ramped up to a specific temperature (e.g., 400-500 °C) and held for several hours to decompose the precursor and form the active vanadium oxide species on the support.[6]

Anticipated Synthesis of V₂O₅ Catalyst from this compound

The synthesis of a catalyst from this compound would likely follow a similar procedure, but the final composition would include sodium.

Hypothetical Protocol:

  • Precursor Solution: Prepare a solution of this compound in deionized water. The solubility and stability of this precursor in solution would need to be considered.

  • Impregnation: Impregnate a suitable support material (e.g., TiO₂) with the precursor solution.

  • Drying: Dry the material to remove the solvent.

  • Calcination: Calcine the dried solid in air at a temperature sufficient to decompose the precursor and form sodium-containing vanadium oxide species on the support. The presence of sodium could influence the decomposition pathway and the final crystalline phases formed.[7]

Mandatory Visualization

Logical Relationship: Precursor to Catalyst Properties

Precursor_To_Catalyst_Properties cluster_AMV Ammonium Metavanadate Precursor cluster_SAV This compound Precursor cluster_Properties Catalyst Properties AMV Ammonium Metavanadate (NH₄VO₃) Acidity Surface Acidity (Brønsted/Lewis sites) AMV->Acidity High Brønsted Acidity Redox Redox Properties (V⁵⁺/V⁴⁺ couple) AMV->Redox Structure Crystalline Structure (V₂O₅, Na-vanadates) AMV->Structure Forms V₂O₅ SAV This compound SAV->Acidity Reduced Brønsted Acidity SAV->Redox Altered V⁵⁺/V⁴⁺ ratio SAV->Structure Forms Na-vanadates Performance Catalytic Performance (Activity, Selectivity) Acidity->Performance Redox->Performance Structure->Performance

Caption: Influence of precursor choice on key catalyst properties.

Experimental Workflow: Catalyst Synthesis

Catalyst_Synthesis_Workflow start Start: Select Precursor precursor_choice Precursor (Ammonium Metavanadate or This compound) start->precursor_choice dissolution Dissolution in Solvent precursor_choice->dissolution impregnation Impregnation onto Support (e.g., TiO₂) dissolution->impregnation drying Drying (100-120 °C) impregnation->drying calcination Calcination in Air (e.g., 400-500 °C) drying->calcination catalyst Final Catalyst calcination->catalyst

Caption: General experimental workflow for catalyst synthesis.

Discussion and Conclusion

The choice between ammonium metavanadate and this compound as a precursor has significant implications for the final catalyst's properties and performance.

Ammonium Metavanadate: This precursor is the industry standard for producing highly active V₂O₅ catalysts, particularly for SCR applications. The absence of alkali metals ensures the preservation of strong Brønsted acidity, which is crucial for the adsorption of ammonia, a key step in the SCR reaction mechanism. The thermal decomposition of ammonium metavanadate is well-understood, allowing for precise control over the final vanadium oxide species.[8][9]

This compound: The inclusion of sodium in the precursor introduces both potential advantages and disadvantages. The presence of sodium can alter the crystalline structure of the resulting vanadium oxide, potentially forming various sodium vanadate compounds.[1] This can impact the catalyst's thermal stability and the dispersion of the active vanadium species. A key consideration is the effect on surface acidity; alkali metals are known to neutralize Brønsted acid sites, which could be detrimental for reactions like SCR that rely on these sites.[2] However, for other oxidation reactions, the modification of acidity and redox properties by sodium might be beneficial for tuning selectivity towards a desired product. For instance, in some photocatalytic applications, sodium-doped V₂O₅ has shown enhanced performance.[10][11]

References

A Comparative Analysis of Sodium Ammonium Vanadate and Other Vanadate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of sodium ammonium (B1175870) vanadate (B1173111) against other notable vanadate compounds, focusing on their synthesis, performance in key applications, and underlying mechanisms. The information is intended for researchers, scientists, and professionals in drug development and materials science, with an emphasis on objective performance data and experimental reproducibility.

Synthesis and Production

The synthesis method for vanadate compounds is critical as it dictates purity, morphology, and ultimately, performance. While conventional precipitation is common, advanced methods like ionic membrane electrolysis offer significant advantages for producing high-purity sodium ammonium vanadate.

A prevalent advanced synthesis for this compound involves ionic membrane electrolysis.[1][2] This technique uses an electrolytic cell to convert a sodium vanadate solution into sodium polyvanadate.[1] Under an electric current, sodium ions migrate from the anode chamber, reducing the pH and promoting polyvanadate formation.[1] Subsequently, ammonia (B1221849) water is added to precipitate high-purity this compound, which can exceed 99%.[1][2][3] A key benefit of this process is the ability to recycle byproducts, such as sodium hydroxide (B78521) and ammonia, making it a more sustainable pathway.[1][2]

G cluster_anode Anode Chamber cluster_cathode Cathode Chamber anode Sodium Vanadate Solution (Anolyte) polyvanadate Sodium Polyvanadate Formation (↓ pH) anode->polyvanadate membrane Cation-Exchange Membrane anode->membrane Electric Current (Electrolysis) precipitate Add Ammonia Water (NH4OH) polyvanadate->precipitate cathode NaOH Solution (Catholyte) naoh_recycle NaOH for Recycling cathode->naoh_recycle membrane->cathode Na+ Ions Migrate product High-Purity Sodium Ammonium Vanadate (>99%) precipitate->product

Caption: Workflow for high-purity this compound synthesis via ionic membrane electrolysis.

Other vanadates, such as ammonium metavanadate, are typically prepared by adding ammonium salts to vanadate solutions derived from dissolving V₂O₅ in basic solutions like sodium carbonate.[4] Photocatalytic vanadates like BiVO₄ and copper vanadates can be synthesized through methods including hydrothermal processes, solution combustion, and co-precipitation.[5][6][7] The choice of method impacts particle size, surface area, and defect density, which are crucial for catalytic performance.[5][6]

Comparative Performance Data

The application of vanadate compounds spans energy storage, catalysis, and biomedicine. Their performance in these areas is compared below.

Energy Storage

This compound has emerged as a high-performance cathode material for aqueous zinc-ion batteries (AZIBs).[1] The presence of pre-intercalated sodium and ammonium ions acts as structural pillars, stabilizing the layered framework.[1] This widens the diffusion channels for zinc ions, enhancing reaction kinetics and structural integrity during cycling.[1]

Compound/SystemSpecific Capacity (mAh g⁻¹)Current DensityCycle StabilityReference
Na-doped Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O400.2Not Specified97.2% capacity retention after 2000 cycles[1]
α-Cu₂V₂O₇~0.7 mA cm⁻² (photocurrent)1.2 V vs. SCEModerate stability[7]
Photocatalysis

Metal vanadates are recognized for their efficiency in harvesting visible light, high chemical stability, and significant catalytic activity, making them suitable for applications like photocatalytic hydrogen production.[5] Their performance is often dictated by their band gap energy and ability to separate photogenerated electron-hole pairs.[5]

CompoundBand Gap (eV)ApplicationKey Performance Metric/ObservationReference
Ni₃V₂O₈ QDs2.25H₂ ProductionUniform dispersion on g-C₃N₄ increases carrier separation and active sites.[5]
g-C₃N₄ (for comparison)2.86H₂ ProductionServes as a substrate for Ni₃V₂O₈ quantum dots.[5]
Zn₃V₂O₈3.00H₂ ProductionExhibits low intrinsic efficiency; requires a cocatalyst like Au to boost activity.[5]
BiVO₄Not SpecifiedH₂ ProductionDoping with Bi₂O₃ (3%) improves H₂ evolution rate under visible light.[5]

Biomedical Applications

Vanadium compounds have garnered significant interest for their therapeutic properties, largely due to the similarity between vanadate and phosphate, allowing them to interact with various biological pathways.[8] They have shown potential as insulin-mimetic agents for treating diabetes, in osteogenesis, and as anticancer therapeutics.[8][9][10]

The insulin-mimetic effects of vanadates are among the most studied.[9][10] These compounds can stimulate key signaling pathways, such as the PI3K-PKB/Akt pathway, which enhances glucose uptake and metabolism, mimicking the action of insulin.[9][11]

G Vanadate Vanadate Compounds IR Insulin Receptor Vanadate->IR stimulates PI3K PI3K Activation IR->PI3K Akt PKB/Akt Activation PI3K->Akt GSK3 Inactivation of GSK-3 Akt->GSK3 inhibits GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glycogen ↑ Glycogen Synthesis GSK3->Glycogen Glucose ↑ Cellular Glucose Uptake GLUT4->Glucose

References

A Comparative Performance Analysis of Sodium Ammonium Vanadate in Zinc-Ion vs. Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Materials Scientists

Sodium ammonium (B1175870) vanadate (B1173111) (NH₄)ₓNaᵧV₂O₅·nH₂O and its analogues have emerged as promising cathode materials for next-generation energy storage systems. Their unique layered crystal structure, facilitated by the co-insertion of ammonium and alkali metal ions, provides large interlayer spacing conducive to the intercalation and de-intercalation of charge carriers. This guide offers a detailed comparison of the electrochemical performance of sodium ammonium vanadate-based materials when employed as cathodes in aqueous zinc-ion batteries (ZIBs) versus non-aqueous sodium-ion batteries (SIBs).

Comparative Electrochemical Performance

The performance of this compound as a cathode material varies significantly between zinc-ion and sodium-ion battery systems. This is primarily due to the differences in the charge carrier (divalent Zn²⁺ vs. monovalent Na⁺), the electrolyte environment (aqueous vs. organic), and the resulting electrochemical reaction mechanisms.

Performance in Aqueous Zinc-Ion Batteries (ZIBs)

In ZIBs, this compound and its derivatives have demonstrated exceptionally high specific capacities. The presence of pre-intercalated sodium and ammonium ions, along with structural water, helps to stabilize the layered framework and widen the diffusion channels.[1] This reduces the electrostatic repulsion for incoming Zn²⁺ ions, enhancing reaction kinetics.[1][2] Modifications, such as creating ammonium deficiencies or doping with other ions, have been shown to further boost performance by expanding the interlayer spacing.[3][4]

Table 1: Electrochemical Performance of this compound Cathodes in Zinc-Ion Batteries

Material CompositionSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycling StabilityInitial Coulombic Efficiency (%)Reference
Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O400.20.197.2% over 2000 cycles (at 10 A g⁻¹)Not Specified[1][2]
Deficient NH₄V₄O₁₀ (NVO)4570.181% over 1000 cycles (at 2 A g⁻¹)97%[3][4][5]
Acid-Modulated NH₄V₄O₁₀5170.196.8% over 2000 cycles (at 5 A g⁻¹)Not Specified[4]
NaNVO (NH₄⁺ pre-intercalated)4560.188% over 140 cyclesNot Specified[6][7]
Na₇V₇.₆O₂₀·4H₂O309.40.3Stable over 10,000 cycles (at 10 A g⁻¹)Not Specified[8]
NaV₆O₁₅ (in Zn²⁺/Na⁺ electrolyte)221190% over 100 cyclesNot Specified[9]
Performance in Sodium-Ion Batteries (SIBs)

As a cathode for SIBs, ammonium vanadate leverages its layered structure to accommodate the intercalation of sodium ions. While the specific capacities are generally lower than those observed in ZIBs, the material still presents as a viable, low-cost option.[10][11] The electrochemical performance can be enhanced by optimizing the electrode preparation, such as using a carbon coating on the current collector.[10][12]

Table 2: Electrochemical Performance of Ammonium Vanadate Cathodes in Sodium-Ion Batteries

Material CompositionSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycling StabilityReference
NH₄V₄O₁₀ Nanobelts1900.2>120 mAh g⁻¹ retained over 50 cycles (at 1 A g⁻¹)[1][12]
NH₄V₄O₁₀ Nanobelts~1820.295% retention over 50 cycles[12]
NH₄V₄O₁₀2250.2Not Specified[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental procedures for the synthesis of the cathode material and the assembly of coin cells.

Synthesis of this compound

A common method for synthesizing this compound nanostructures is the hydrothermal route.[1][13]

  • Precursor Preparation: A vanadium precursor, such as Vanadium pentoxide (V₂O₅) or Ammonium metavanadate (NH₄VO₃), is dissolved in a solution.

  • Addition of Salts: A sodium-containing salt (e.g., NaCl, Na₂SO₄) and an ammonium-containing salt (e.g., NH₄Cl) are added to the solution. The molar ratios of the precursors are critical for obtaining the desired stoichiometry.

  • Hydrothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 180-200°C) for a duration ranging from 12 to 48 hours.

  • Product Recovery: After the autoclave cools to room temperature, the precipitate is collected by filtration or centrifugation.

  • Washing and Drying: The product is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities. Finally, it is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the final this compound powder.

Some synthesis procedures may involve alternative methods like ionic membrane electrolysis to produce high-purity material.[1][14]

Cathode and Battery Fabrication
  • Slurry Preparation: The active material (this compound), a conductive agent (e.g., Super P or carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 70:20:10). An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to form a homogeneous slurry.

  • Electrode Casting: The slurry is uniformly cast onto a current collector. For aqueous ZIBs, carbon cloth or stainless steel foil is often used. For SIBs, aluminum foil is a common choice.[10]

  • Drying: The coated electrode is dried in a vacuum oven to remove the solvent completely.

  • Coin Cell Assembly: CR2032-type coin cells are typically assembled in a glovebox, especially for SIBs which use moisture-sensitive sodium metal anodes.

    • For Zinc-Ion Batteries (ZIBs): The cell consists of the prepared this compound cathode, a zinc metal foil anode, a glass fiber separator, and an aqueous electrolyte (e.g., 2M ZnSO₄ or a mixed electrolyte like 2M ZnSO₄ + 0.2M Na₂SO₄).[9]

    • For Sodium-Ion Batteries (SIBs): The cell is assembled with the vanadate cathode, a sodium metal disc as the anode, a separator, and a non-aqueous electrolyte (e.g., 1M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)).

Visualizing the Process and Mechanisms

To better understand the experimental process and the fundamental differences in ion storage, the following diagrams are provided.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Evaluation precursors Vanadium, Sodium & Ammonium Precursors hydrothermal Hydrothermal Synthesis (180-200°C) precursors->hydrothermal wash_dry Washing & Drying hydrothermal->wash_dry final_powder Sodium Ammonium Vanadate Powder wash_dry->final_powder slurry Slurry Preparation (Active Material, Carbon, Binder) final_powder->slurry coating Electrode Coating (On Current Collector) slurry->coating assembly Coin Cell Assembly coating->assembly zib_path ZIB Testing Anode: Zn Foil Electrolyte: Aqueous ZnSO₄ assembly->zib_path sib_path SIB Testing Anode: Na Metal Electrolyte: Organic NaClO₄ assembly->sib_path analysis Performance Analysis (Capacity, Stability, Rate) zib_path->analysis sib_path->analysis

Caption: Experimental workflow from material synthesis to battery performance evaluation.

intercalation_mechanism cluster_zib Zinc-Ion Battery (ZIB) cluster_sib Sodium-Ion Battery (SIB) zn_ion Zn²⁺ Ion (Divalent) zib_cathode Layer Interlayer Space Layer zn_ion->zib_cathode:f1 Intercalation zib_text High Capacity Potential for H⁺ co-insertion Stronger electrostatic interaction na_ion Na⁺ Ion (Monovalent) sib_cathode Layer Interlayer Space Layer na_ion->sib_cathode:f1 Intercalation sib_text Lower Capacity Generally stable cycling Weaker electrostatic interaction

Caption: Comparison of Zn²⁺ and Na⁺ intercalation into the vanadate host structure.

Concluding Remarks

The comparative analysis reveals that this compound exhibits distinct electrochemical behavior in zinc-ion and sodium-ion batteries.

  • In Zinc-Ion Batteries: The material delivers a significantly higher specific capacity, often exceeding 400 mAh g⁻¹. This is attributed to the divalent nature of Zn²⁺ ions and the stabilized, expanded interlayer spacing of the host material. The aqueous electrolyte system also offers advantages in terms of safety and cost. However, challenges such as the irreversible extraction of ammonium ions at high voltages can lead to structural degradation over prolonged cycling.[3][4]

  • In Sodium-Ion Batteries: While the specific capacity is more modest (typically around 190-225 mAh g⁻¹), the material demonstrates good rate capability and stable cycling.[10][12] The intercalation of monovalent Na⁺ ions is generally less disruptive to the host structure compared to the insertion of divalent Zn²⁺ ions, which can contribute to better long-term stability.

References

A Comparative Guide to Sodium Ammonium Vanadate Cathodes for High-Performance Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for advanced energy storage systems has propelled the development of sodium-ion batteries (SIBs) as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. A critical component determining the performance of SIBs is the cathode material. This guide provides a comprehensive comparison of sodium ammonium (B1175870) vanadate (B1173111) (Na(NH₄)V₃O₈) with other leading cathode materials, supported by experimental data, to assist researchers in making informed decisions for developing next-generation energy storage solutions.

Performance Benchmark: Sodium Ammonium Vanadate vs. Alternatives

This compound has emerged as a compelling cathode material due to its high specific capacity and stable cycling performance. To provide a clear benchmark, its electrochemical properties are compared against two other widely researched vanadate-based cathodes: Sodium Vanadate (NaV₃O₈) and Sodium Vanadium Phosphate (Na₃V₂(PO₄)₃).

Cathode MaterialReversible CapacityCurrent DensityCycling StabilityVoltage Plateau (V vs. Na⁺/Na)
This compound 190 mAh g⁻¹[1]200 mA g⁻¹[1]>120 mAh g⁻¹ after 50 cycles @ 1000 mA g⁻¹[1]~2.5 - 3.0
Sodium Vanadate (NaV₃O₈) 120 mAh g⁻¹[2]120 mA g⁻¹[2]95 mAh g⁻¹ after 500 cycles @ 120 mA g⁻¹[2]~2.5[3]
Sodium Vanadium Phosphate (Na₃V₂(PO₄)₃) 117.5 mAh g⁻¹[4]1 C[4]~95% capacity retention after 1000 cycles @ 10 C[4]~3.4

Key Insights:

  • Superior Capacity: this compound demonstrates a significantly higher reversible capacity compared to both NaV₃O₈ and Na₃V₂(PO₄)₃ under the specified conditions.[1][2][4]

  • Robust Cycling: While Na₃V₂(PO₄)₃ exhibits exceptional long-term cycling stability at high rates, this compound also maintains a respectable capacity over extended cycles.[1][4]

  • Rate Capability: this compound shows good performance at a relatively high current density, indicating its potential for applications requiring rapid charge and discharge.[1]

Experimental Validation: Protocols for Electrochemical Characterization

To ensure the reproducibility and validity of electrochemical data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate the performance of sodium-ion battery cathodes.

Galvanostatic Cycling with Potential Limitation (GCPL)

Objective: To determine the specific capacity, coulombic efficiency, rate capability, and cycling stability of the cathode material.

Experimental Protocol:

  • Cell Assembly: Coin cells (CR2032) are assembled in an argon-filled glovebox. The working electrode consists of the active material (e.g., this compound), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) coated on an aluminum foil current collector. A sodium metal disc serves as the counter and reference electrode, separated by a glass fiber separator soaked in a suitable electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)).

  • Formation Cycles: The initial cycles are typically performed at a low C-rate (e.g., C/20) to allow for the formation of a stable solid electrolyte interphase (SEI) on the electrode surface.

  • Cycling Protocol: The cell is then cycled between defined voltage limits at various C-rates to evaluate its performance under different charge/discharge speeds.

Data Analysis: The specific capacity is calculated from the discharge time and the mass of the active material. The coulombic efficiency is the ratio of the discharge capacity to the charge capacity in the same cycle. Cycling stability is assessed by plotting the discharge capacity and coulombic efficiency as a function of the cycle number.[5]

Cyclic Voltammetry (CV)

Objective: To investigate the redox reactions and phase transitions occurring during the sodiation and desodiation processes.[6]

Experimental Protocol:

  • Cell Assembly: A three-electrode setup is typically used, with the prepared cathode as the working electrode, and sodium metal as both the counter and reference electrodes.[6] A two-electrode coin cell can also be used.

  • Electrochemical Measurement: The potential of the working electrode is swept linearly with time between defined vertex potentials at a specific scan rate (e.g., 0.1 mV s⁻¹). The resulting current is measured and plotted against the applied potential.[6]

Data Analysis: The positions of the anodic and cathodic peaks provide information about the potentials at which oxidation and reduction reactions occur. The shape and separation of the peaks can indicate the reversibility and kinetics of the reactions.[6]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the different resistive and capacitive components within the battery, including electrolyte resistance, SEI resistance, and charge transfer resistance.

Experimental Protocol:

  • Cell State: EIS measurements can be performed at various states of charge (SOC) and after different numbers of cycles to understand the evolution of internal impedances.

  • Instrument Setup: A potentiostat with a frequency response analyzer is used.

  • Parameters: A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 1 MHz to 10 mHz).

Data Analysis: The resulting impedance data is often represented as a Nyquist plot. Different semicircles in the plot correspond to different electrochemical processes, and their diameters can be used to quantify the associated resistances. This analysis provides insights into the factors limiting the battery's performance.[7][8]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the logical flow from material synthesis to electrochemical validation.

experimental_workflow cluster_synthesis Material Preparation cluster_assembly Cell Assembly cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Validation synthesis Cathode Material Synthesis slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis->slurry coating Electrode Coating & Drying slurry->coating assembly Coin Cell Assembly (Ar-filled Glovebox) coating->assembly gcpl Galvanostatic Cycling (GCPL) assembly->gcpl cv Cyclic Voltammetry (CV) assembly->cv eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis capacity Capacity & Efficiency gcpl->capacity stability Cycling Stability gcpl->stability kinetics Reaction Kinetics cv->kinetics impedance Impedance Analysis eis->impedance

Experimental workflow for validating electrochemical capacity.

References

A Researcher's Guide to Phase Purity Analysis of Sodium Ammonium Vanadate: XRD vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with other analytical techniques for the confirmation of phase purity in sodium ammonium (B1175870) vanadate (B1173111), a compound with applications in catalysis and materials science. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction to Phase Purity Analysis

The synthesis of inorganic compounds like sodium ammonium vanadate often yields a primary product alongside unreacted starting materials or undesired side products. These impurities can significantly alter the material's chemical and physical properties, leading to misleading experimental outcomes. Therefore, rigorous phase purity analysis is paramount. XRD is a powerful and widely used technique for this purpose, providing information about the crystalline structure of a material. However, complementary techniques can offer additional insights into elemental composition, molecular vibrations, and thermal stability, providing a more complete picture of the sample's purity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the precipitation from an aqueous solution of sodium metavanadate and an ammonium salt, such as ammonium chloride.[1][2]

Materials:

  • Sodium metavanadate (NaVO₃)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare a saturated solution of sodium metavanadate in hot deionized water.

  • Prepare a saturated solution of ammonium chloride in deionized water.

  • Slowly add the ammonium chloride solution to the hot sodium metavanadate solution while stirring continuously.

  • A precipitate of this compound will form.

  • Allow the mixture to cool to room temperature to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with cold deionized water to remove any soluble impurities.

  • Finally, wash the precipitate with ethanol to aid in drying.

  • Dry the resulting white crystalline powder in a desiccator or a low-temperature oven.

X-ray Diffraction (XRD) Analysis

XRD is the primary technique for identifying crystalline phases. The diffraction pattern obtained is unique to a specific crystal structure, acting as a fingerprint for the compound.

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Sample Preparation:

  • The dried this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

  • The powdered sample is then mounted onto a sample holder.

Data Collection:

  • 2θ Range: 10-80°

  • Step Size: 0.02°

  • Scan Speed: 2°/minute

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The presence of peaks that do not correspond to the known pattern for this compound indicates the presence of crystalline impurities. Rietveld refinement can be used for quantitative phase analysis to determine the percentage of each crystalline phase present.[3][4][5]

Comparison of Analytical Techniques for Phase Purity

While XRD is excellent for identifying crystalline impurities, a multi-faceted approach using other techniques can provide a more thorough analysis, especially for amorphous impurities or when elemental composition needs to be confirmed.

Technique Principle Information Provided Advantages Limitations Typical Detection Limit
X-ray Diffraction (XRD) Diffraction of X-rays by the crystal lattice.Crystalline phase identification and quantification.Non-destructive, highly sensitive to crystalline structure.Not suitable for amorphous phases, can be difficult to detect trace crystalline phases.~1-5% by weight for crystalline phases.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups and chemical bonds.Fast, sensitive to molecular structure, can detect amorphous impurities with different bonding.Can be difficult to distinguish between similar vanadate species, not inherently quantitative.Dependent on the molar absorptivity of the impurity.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) Imaging using a focused electron beam and analysis of emitted X-rays.Particle morphology and elemental composition.High-resolution imaging, provides spatial distribution of elements.Not a direct measure of phase, provides elemental ratios not bonding information.~0.1% by weight for most elements.
Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) Measurement of mass change and heat flow as a function of temperature.Thermal stability, decomposition pathways, presence of volatile or thermally unstable impurities.Quantitative for mass loss, can detect impurities with different thermal behaviors.Destructive, may not detect impurities with similar thermal properties to the main phase.Dependent on the thermal event of the impurity.

In-Depth Analysis of Alternative Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable complementary technique to XRD. It probes the vibrational modes of molecules, providing information about the chemical bonds present in a sample. For this compound, FTIR can be used to identify the characteristic V-O and N-H stretching and bending vibrations. The presence of unexpected absorption bands could indicate impurities. For example, the presence of bands corresponding to V-O-V vibrations characteristic of V₂O₅ could signify an impurity from the thermal decomposition of the product.[7][8]

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Collection: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

SEM provides high-resolution images of the sample's surface morphology, revealing information about crystal size and shape. EDX analysis, performed concurrently, provides the elemental composition of the sample. For this compound, SEM can be used to observe the crystalline nature of the synthesized product. EDX analysis should confirm the presence of sodium, ammonium (indirectly through nitrogen), vanadium, and oxygen in the correct stoichiometric ratios. The presence of other elements would indicate impurities.

Experimental Protocol:

  • Sample Preparation: The powder is mounted on an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of gold or carbon to make it conductive.

  • Analysis: The sample is imaged using the SEM, and EDX spectra are collected from various points on the sample to assess elemental homogeneity.

Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. These techniques are useful for studying the thermal stability and decomposition of this compound. The decomposition of pure this compound is expected to occur in distinct steps corresponding to the loss of ammonia (B1221849) and water.[9][10][11][12] The presence of impurities can alter the decomposition profile, either by introducing new decomposition steps or by changing the temperatures at which the main decomposition events occur.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small, accurately weighed amount of the powder is placed in an alumina (B75360) or platinum crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss and heat flow are recorded.

Visualizing the Workflow and Concepts

To better illustrate the process and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Phase Purity Analysis s1 Prepare Saturated NaVO₃ Solution s3 Mix Solutions (Precipitation) s1->s3 s2 Prepare Saturated NH₄Cl Solution s2->s3 s4 Filter and Wash Precipitate s3->s4 s5 Dry Product s4->s5 a1 XRD Analysis s5->a1 Primary Technique a2 FTIR Analysis s5->a2 Complementary a3 SEM-EDX Analysis s5->a3 Complementary a4 TGA/DSC Analysis s5->a4 Complementary

Caption: Experimental workflow for the synthesis and phase purity analysis of this compound.

logical_relationship cluster_properties Material Properties substance Synthesized This compound crystalline Crystalline Structure substance->crystalline molecular Molecular Vibrations substance->molecular elemental Elemental Composition & Morphology substance->elemental thermal Thermal Stability substance->thermal xrd XRD crystalline->xrd Analyzed by ftir FTIR molecular->ftir Analyzed by sem_edx SEM-EDX elemental->sem_edx Analyzed by tga_dsc TGA/DSC thermal->tga_dsc Analyzed by comparison_diagram xrd XRD + Identifies crystalline phases + Quantitative - Insensitive to amorphous phases ftir FTIR + Identifies functional groups + Sensitive to amorphous phases - Not inherently quantitative sem_edx SEM-EDX + Elemental composition + Morphological information - No phase information tga_dsc TGA/DSC + Detects thermal events + Quantifies volatiles - Destructive

References

A Comparative Guide to the Synthesis of Sodium Ammonium Vanadate: Hydrothermal vs. Precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of inorganic materials is a critical step that dictates the final properties and applicability of the product. Sodium ammonium (B1175870) vanadate (B1173111), a compound with significant potential in catalysis and energy storage, can be synthesized through various methods, primarily hydrothermal and precipitation techniques. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthesis route for your research needs.

The choice between hydrothermal and precipitation synthesis of sodium ammonium vanadate hinges on the desired material characteristics, such as crystal structure, morphology, and purity, which in turn influence its performance in various applications. While both methods are effective, they offer distinct advantages and disadvantages in terms of process parameters and final product attributes.

Comparison of Synthesis Parameters and Product Characteristics

The following table summarizes the key differences between the hydrothermal and precipitation synthesis methods for producing this compound and related vanadate compounds.

ParameterHydrothermal SynthesisPrecipitation Synthesis
Principle Crystallization from an aqueous solution at elevated temperature and pressure in a sealed vessel (autoclave).[1]Formation of a solid product from a solution by adding a precipitating agent, often at or near room temperature.[2][3]
Typical Reagents Vanadium pentoxide (V₂O₅), sodium salt (e.g., NaCl), ammonium source (e.g., NH₄Cl), and a solvent (typically water).[1][4]Sodium vanadate (NaVO₃) or a solution derived from V₂O₅ and NaOH, and an ammonium salt (e.g., NH₄Cl, NH₄NO₃) as the precipitant.[2][3][5]
Temperature Typically 180-220°C.[6]Often performed at room temperature up to 60°C.[3][7]
Pressure Autogenous (self-generated) pressure due to heating in a sealed vessel.Atmospheric pressure.
Reaction Time Can range from several hours to days.Generally faster, from minutes to a few hours.[3][8]
Morphology Control Excellent control over morphology (nanobelts, nanowires, nanorods) by tuning parameters like pH, temperature, and additives.[1][9][10]Less control over morphology, often yielding irregular particles or agglomerates.[11]
Purity Can yield high-purity crystalline products.Purity can be high (over 99%), but may require washing steps to remove co-precipitated ions like Na⁺.[2][7][12][13]
Yield Can achieve high yields, often up to 60-70% for single-phase products.[6]High precipitation rates, often exceeding 90%, can be achieved under optimized conditions.[2][14]
Advantages - Excellent control over crystal phase and morphology. - Can produce unique nanostructures.[9][10] - Can lead to materials with enhanced electrochemical performance.[4][15][16]- Simple and rapid procedure. - Performed under mild conditions (low temperature, atmospheric pressure). - High product yield.[12][14]
Disadvantages - Requires specialized equipment (autoclaves). - Higher energy consumption due to elevated temperatures and pressures. - Longer reaction times.- Limited control over particle size and morphology.[11] - Potential for impurity incorporation. - May require post-synthesis purification steps.[12]

Experimental Protocols

Hydrothermal Synthesis of Sodium Vanadate Nanobelts

This protocol is adapted from a method for synthesizing sodium vanadate nanobelts, which can be modified for the inclusion of ammonium ions.

  • Precursor Solution Preparation : Vanadium pentoxide (V₂O₅) is dissolved in an aqueous solution containing a sodium salt (e.g., NaCl) and an ammonium source (e.g., NH₄Cl). The pH of the solution is a critical parameter and can be adjusted using acids (e.g., HCl) or bases.[1][9][10]

  • Hydrothermal Reaction : The precursor solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 200°C) for a set duration (e.g., 24-72 hours).[4]

  • Product Recovery : After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at a specific temperature (e.g., 60-80°C).[6]

Precipitation Synthesis of Ammonium Metavanadate from Sodium Vanadate Solution

This protocol outlines a typical precipitation method to obtain ammonium vanadate from a sodium vanadate solution.

  • Preparation of Sodium Vanadate Solution : A solution of sodium vanadate (NaVO₃) is prepared by dissolving vanadium pentoxide (V₂O₅) in a sodium hydroxide (B78521) (NaOH) solution.[3][14]

  • Precipitation : A precipitating agent, typically a concentrated solution of an ammonium salt such as ammonium chloride (NH₄Cl), is added to the sodium vanadate solution under constant stirring.[3][8] The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 30-50°C).[2][11]

  • Product Recovery and Purification : The resulting precipitate (ammonium metavanadate) is separated from the solution by filtration. The collected solid is then washed with a solution of ammonium chloride or ethanol to remove residual sodium ions and other impurities.[3][12] The final product is dried under vacuum or in an oven at a moderate temperature.

Experimental Workflows

The following diagrams illustrate the general workflows for both the hydrothermal and precipitation synthesis methods.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery V2O5 V₂O₅ Mixing Mixing & pH Adjustment V2O5->Mixing Na_source Sodium Salt (e.g., NaCl) Na_source->Mixing NH4_source Ammonium Salt (e.g., NH₄Cl) NH4_source->Mixing Solvent Water Solvent->Mixing Autoclave Autoclave (e.g., 200°C, 24-72h) Mixing->Autoclave Transfer Filtration Filtration/ Centrifugation Autoclave->Filtration Cooling Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying (e.g., 80°C) Washing->Drying FinalProduct Sodium Ammonium Vanadate Drying->FinalProduct Precipitation_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_recovery Product Recovery V2O5_precip V₂O₅ NaVO3_sol Sodium Vanadate Solution (NaVO₃) V2O5_precip->NaVO3_sol NaOH NaOH Solution NaOH->NaVO3_sol Precipitation_Vessel Precipitation (Stirring at RT-50°C) NaVO3_sol->Precipitation_Vessel Precipitant Ammonium Salt Solution (e.g., NH₄Cl) Precipitant->Precipitation_Vessel Filtration_precip Filtration Precipitation_Vessel->Filtration_precip Washing_precip Washing (e.g., NH₄Cl solution) Filtration_precip->Washing_precip Drying_precip Drying Washing_precip->Drying_precip FinalProduct_precip Sodium Ammonium Vanadate Drying_precip->FinalProduct_precip

References

Characterization of Sodium Ammonium Vanadate: A Comparative Guide to SEM, TEM, and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for the characterization of sodium ammonium (B1175870) vanadate (B1173111). It also explores alternative analytical techniques, offering a comparative overview of their strengths and limitations in elucidating the morphology, structure, and elemental composition of this inorganic compound. Experimental data is presented to support the comparison, and detailed protocols for SEM and TEM analysis are provided.

Comparative Analysis of Characterization Techniques

The selection of an appropriate analytical technique is paramount for obtaining a thorough understanding of sodium ammonium vanadate's physicochemical properties. While SEM and TEM provide high-resolution morphological and structural information, other methods like X-ray Diffraction (XRD) offer complementary data on the crystalline nature of the material.

TechniqueInformation ObtainedResolutionSample PreparationKey AdvantagesLimitations
Scanning Electron Microscopy (SEM) Surface morphology, topography, particle size and shape, elemental composition (with EDS)Typically nanometer to micrometer scaleRelatively simple: sample is mounted on a stub and often coated with a conductive material.High-resolution 3D-like surface imaging, large depth of field, rapid analysis.Provides surface information only, resolution is lower than TEM.
Transmission Electron Microscopy (TEM) Internal structure, crystallography, particle size and shape distribution, elemental mapping (with EELS/EDS)Atomic to sub-nanometer scaleComplex and time-consuming: requires very thin samples (typically <100 nm) to be electron transparent.Extremely high resolution, provides detailed internal structural information, can perform crystallographic analysis (SAED).Sample preparation can introduce artifacts, analysis is localized to a very small area.
X-ray Diffraction (XRD) Crystalline phase identification, lattice parameters, crystallite size, strainNot an imaging techniqueSimple: requires a powdered, homogeneous sample.Non-destructive, provides information about the bulk sample, essential for phase identification.Does not provide morphological information, less sensitive to amorphous phases.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Elemental composition and mappingMicrometer to nanometer scale (depends on the host microscope, SEM or TEM)Same as for SEM or TEMProvides quantitative and qualitative elemental analysis, can be integrated with both SEM and TEM.Less sensitive to light elements, potential for peak overlap in complex samples.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of this compound. The following are generalized protocols for SEM and TEM analysis, which can be adapted based on the specific instrumentation and sample characteristics.

Scanning Electron Microscopy (SEM) Protocol
  • Sample Preparation:

    • A small amount of the this compound powder is carefully mounted onto an aluminum SEM stub using double-sided conductive carbon tape.

    • To ensure a conductive path and prevent charging under the electron beam, the sample is coated with a thin layer (typically 5-10 nm) of a conductive material, such as gold or palladium, using a sputter coater.

  • Imaging:

    • The stub is loaded into the SEM chamber.

    • The microscope is evacuated to a high vacuum.

    • The electron beam is generated and focused on the sample surface. An accelerating voltage of 5-15 kV is typically used for morphological analysis.

    • Secondary electron (SE) and backscattered electron (BSE) detectors are used to acquire images. SE imaging provides high-resolution topographical information, while BSE imaging is sensitive to elemental contrast.

  • Energy-Dispersive X-ray Spectroscopy (EDS) Analysis:

    • For elemental analysis, the electron beam is focused on a specific area of interest or scanned over a larger region.

    • The emitted X-rays are collected by the EDS detector to generate an elemental spectrum and maps.

Transmission Electron Microscopy (TEM) Protocol
  • Sample Preparation (Drop-Casting Method):

    • A small amount of this compound powder is dispersed in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and sonicated for 10-15 minutes to create a uniform suspension.

    • A TEM grid (typically a copper grid with a thin carbon support film) is held with fine-tipped tweezers.

    • A single drop of the suspension is carefully placed onto the grid and allowed to air dry completely. The concentration of the suspension may need to be optimized to achieve a suitable particle density on the grid.

  • Imaging and Analysis:

    • The dried grid is loaded into the TEM sample holder and inserted into the microscope column.

    • The column is evacuated to an ultra-high vacuum.

    • An accelerating voltage of 100-200 kV is typically used for imaging and diffraction.

    • Bright-field and dark-field imaging modes are used to visualize the morphology and internal structure of the nanoparticles.

    • Selected Area Electron Diffraction (SAED) is performed on individual or groups of nanoparticles to determine their crystal structure.

    • For high-resolution imaging of the crystal lattice, High-Resolution TEM (HRTEM) is employed.

    • STEM-EDS or EELS can be used for elemental mapping at the nanoscale.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound, from synthesis to multi-technique analysis.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_morphology Morphological Analysis cluster_structural Structural & Compositional Analysis cluster_data Data Analysis & Interpretation synthesis Sodium Ammonium Vanadate Synthesis sem SEM (Surface Morphology, Particle Size/Shape) synthesis->sem tem TEM (Internal Structure, Particle Size/Shape) synthesis->tem xrd XRD (Crystalline Phase) synthesis->xrd eds EDS/EELS (Elemental Composition) sem->eds with analysis Comparative Analysis of Results sem->analysis tem->eds with tem->analysis xrd->analysis eds->analysis conclusion Comprehensive Characterization analysis->conclusion

Caption: Workflow for the characterization of this compound.

A Comparative Analysis of Sodium Ammonium Vanadate-Derived Catalysts and Commercial V₂O₅-WO₃/TiO₂ Catalysts for Selective Catalytic Reduction of NOx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activity of catalysts derived from sodium ammonium (B1175870) vanadate (B1173111) with commercially available V₂O₅-WO₃/TiO₂ catalysts, focusing on the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃). The information presented is supported by experimental data from various studies to assist researchers in selecting the appropriate catalytic system for their applications.

Executive Summary

Commercial V₂O₅-WO₃/TiO₂ catalysts are the industry standard for NOx removal from stationary and mobile sources, offering high efficiency and stability.[1][2] Catalysts prepared from sodium ammonium vanadate or its close relative, ammonium metavanadate, are precursors to creating active V₂O₅-based catalysts.[3][4] The performance of these vanadate-derived catalysts is highly dependent on the preparation method and the final composition. While direct comparisons are limited, this guide synthesizes available data to evaluate their respective catalytic activities.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for catalysts derived from ammonium vanadate and typical commercial V₂O₅-WO₃/TiO₂ catalysts in the SCR of NOx. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Catalytic Activity for SCR of NOx

CatalystVanadium Loading (wt%)Tungsten Loading (wt%)Temperature for Max. Conversion (°C)Maximum NOx Conversion (%)Reference
V₂O₅/TiO₂ (from Ammonium Vanadate)20350-400~85-95[4][5]
Commercial V₂O₅-WO₃/TiO₂1-38-10300-450>95[1][5][6]

Table 2: Physicochemical Properties

CatalystSupportBET Surface Area (m²/g)Active SpeciesKey Promoter
V₂O₅/TiO₂ (from Ammonium Vanadate)TiO₂ (Anatase)50-100Monomeric and polymeric VOx species-
Commercial V₂O₅-WO₃/TiO₂TiO₂ (Anatase)60-90Monomeric and polymeric VOx speciesWO₃

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of vanadate-based catalysts are crucial for reproducible research.

Catalyst Preparation: V₂O₅/TiO₂ from Ammonium Metavanadate
  • Support Preparation: A TiO₂ (anatase) support is typically used.

  • Impregnation: An aqueous solution of ammonium metavanadate (NH₄VO₃) is prepared. The TiO₂ support is then impregnated with this solution using the incipient wetness impregnation method.[4]

  • Drying: The impregnated support is dried, typically at 100-120°C overnight, to remove water.[7]

  • Calcination: The dried material is calcined in air at a high temperature, usually between 400°C and 550°C, for several hours. This step decomposes the ammonium metavanadate to form active vanadium oxide species on the TiO₂ surface.[3][7]

Catalytic Activity Testing: Selective Catalytic Reduction (SCR) of NOx

A typical lab-scale setup for SCR experiments is illustrated below.[8][9]

  • Reactor Setup: A fixed-bed quartz reactor is loaded with the catalyst sample. The reactor is placed inside a programmable tube furnace to control the reaction temperature.[8]

  • Gas Feed: A simulated exhaust gas mixture is introduced into the reactor. A typical composition includes:

    • NO: 500 ppm

    • NH₃: 500 ppm

    • O₂: 5%

    • H₂O: 5-10% (optional)

    • N₂ as balance gas[7] Mass flow controllers are used to precisely regulate the flow rate of each gas.

  • Reaction Conditions: The catalytic activity is evaluated over a temperature range, typically from 150°C to 500°C. The gas hourly space velocity (GHSV) is maintained at a constant value, for example, 30,000 h⁻¹.

  • Analysis: The concentrations of NOx and NH₃ at the reactor outlet are continuously monitored using a chemiluminescence NOx analyzer and an appropriate NH₃ sensor. The NOx conversion and N₂ selectivity are calculated based on the inlet and outlet gas concentrations.

Mandatory Visualization

Experimental Workflow for SCR Catalyst Evaluation

G cluster_prep Catalyst Preparation cluster_test Catalytic Testing cluster_data Data Analysis prep1 Impregnation of TiO2 with Ammonium Vanadate Solution prep2 Drying at 120°C prep1->prep2 prep3 Calcination at 500°C prep2->prep3 test1 Load Catalyst into Fixed-Bed Reactor prep3->test1 test2 Introduce Reactant Gas Mixture (NO, NH3, O2, N2) test1->test2 test3 Ramp Temperature (150-500°C) test2->test3 test4 Analyze Effluent Gas (NOx, NH3 Analyzer) test3->test4 data1 Calculate NOx Conversion test4->data1 data2 Calculate N2 Selectivity data1->data2 G cluster_reactants Reactants cluster_products Products catalyst Catalyst Surface (V-OH) adsorbed_NH3 Adsorbed NH3 (V-O-NH4 or V-NH2) NH3_gas NH3 (gas) NH3_gas->catalyst Adsorption NO_gas NO (gas) NO_gas->adsorbed_NH3 Reaction O2_gas O2 (gas) reduced_catalyst Reduced Catalyst (V-OH) O2_gas->reduced_catalyst Re-oxidation N2_gas N2 (gas) H2O_gas H2O (gas) intermediate Unstable Intermediate intermediate->N2_gas intermediate->H2O_gas intermediate->reduced_catalyst reduced_catalyst->catalyst

References

A Comparative Guide to the Experimental and Theoretical Analysis of Sodium Ammonium Vanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of experimental and theoretical data is a cornerstone of modern materials science, providing a deeper understanding of a compound's structure-property relationships. This guide focuses on sodium ammonium (B1175870) vanadate (B1173111), a compound of interest for its potential applications. However, a direct and comprehensive cross-validation of its experimental and theoretical data is currently challenging due to the limited availability of a fully determined crystal structure in the public domain.[1]

This guide will provide a comparative overview of the existing experimental data for sodium ammonium vanadate and its closely related precursors, ammonium metavanadate and sodium metavanadate. Furthermore, it will delve into the theoretical methodologies that can be employed for its study, drawing parallels from well-characterized vanadate systems. This approach offers a foundational understanding and a methodological framework for future research aimed at a complete cross-validation.

Data Presentation: A Comparative Look at Vanadate Properties

To facilitate a comparative analysis, the following tables summarize key experimental and theoretical data for ammonium metavanadate (NH₄VO₃), a closely related and well-studied compound. This serves as an illustrative example of the kind of data that would be sought for a direct cross-validation of this compound.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for Ammonium Metavanadate (NH₄VO₃)

Vibrational ModeExperimental IR (cm⁻¹)Theoretical IR (cm⁻¹)[2]Experimental Raman (cm⁻¹)Theoretical Raman (cm⁻¹)[2]
V–O–V Bending223221205, 255, 260, 210195, 215, 261
V–O Stretching690, 850, 935711, 862, 924643, 895, 925, 646, 897, 936712, 898, 948
NH₄⁺ Stretching2800, 2980, 31902874, 2875, 28762920, 30502910, 2911, 2912

Table 2: Thermochemical Data for Related Vanadates

CompoundFormulaStandard Enthalpy of Formation (ΔH°f) (kcal/mol)
Ammonium MetavanadateNH₄VO₃-251.7[3]
Sodium MetavanadateNaVO₃-274.2[3]

Experimental Protocols

The synthesis and characterization of this compound and related compounds involve several key experimental techniques.

1. Synthesis of this compound via Precipitation:

A common method for synthesizing this compound is through a precipitation reaction involving sodium vanadate (NaVO₃) and an ammonium salt, typically ammonium chloride (NH₄Cl).[4]

  • Procedure:

    • A solution of sodium vanadate is prepared in deionized water.

    • An aqueous solution of ammonium chloride is added to the sodium vanadate solution.

    • The pH of the solution is carefully controlled, as it significantly influences the precipitation of the desired product.[5]

    • The reaction mixture is stirred for a specific duration to ensure complete precipitation.

    • The resulting precipitate of this compound is collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under controlled temperature conditions.

2. Characterization Techniques:

  • X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the synthesized material and to determine its crystal structure.

  • Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to probe the vibrational modes of the chemical bonds within the compound.[2] This provides insights into the molecular structure and bonding.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound and to identify phase transitions and decomposition products upon heating.[6]

Theoretical Modeling and Computational Workflow

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials.[1] For a novel or not fully characterized compound like this compound, a theoretical workflow would typically involve the following steps:

  • Structural Prototyping: In the absence of a definitive experimental crystal structure, hypothetical crystal structures are proposed based on known structures of similar mixed-cation vanadates.[1]

  • Geometry Optimization: The proposed structures are then subjected to geometry optimization using DFT calculations to determine the most energetically favorable atomic arrangement.

  • Property Calculations: Once a stable structure is obtained, various properties can be calculated, including:

    • Vibrational Frequencies: To be compared with experimental IR and Raman spectra.

    • Electronic Properties: Such as the band gap and density of states.

    • Thermodynamic Properties: Including the enthalpy of formation and Gibbs free energy.

The choice of the exchange-correlation functional and basis set within the DFT framework is crucial for obtaining accurate results that can be reliably compared with experimental data.

Visualizations: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Exp_Synthesis Synthesis of This compound Exp_Characterization Characterization (XRD, FTIR, Raman, TGA) Exp_Synthesis->Exp_Characterization Exp_Data Experimental Data (Structure, Spectra, Thermal Properties) Exp_Characterization->Exp_Data Comparison Cross-Validation (Comparison of Data) Exp_Data->Comparison Theo_Model Propose Crystal Structure Theo_DFT DFT Calculations (Geometry Optimization) Theo_Model->Theo_DFT Theo_Properties Calculate Properties (Spectra, Thermodynamics) Theo_DFT->Theo_Properties Theo_Data Theoretical Data Theo_Properties->Theo_Data Theo_Data->Comparison Refinement Model Refinement Comparison->Refinement Refinement->Theo_Model

A generalized workflow for the cross-validation of experimental and theoretical data.

SynthesisPathway NaVO3 Sodium Vanadate (NaVO₃) Precipitation Aqueous Precipitation NaVO3->Precipitation NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Precipitation Product This compound Precipitation->Product

A simplified diagram illustrating a common synthesis pathway for this compound.

References

Benchmarking the Performance of Sodium Ammonium Vanadate-Based Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for next-generation energy storage solutions has cast a spotlight on sodium-ion batteries (SIBs) as a cost-effective and earth-abundant alternative to their lithium-ion counterparts. Central to the advancement of SIBs is the development of high-performance cathode materials. This guide provides an objective comparison of the electrochemical performance of sodium ammonium (B1175870) vanadate (B1173111) (Na(NH₄)V₄O₁₀) with other leading cathode contenders, supported by experimental data and detailed methodologies.

Comparative Electrochemical Performance

The performance of a battery is dictated by key metrics such as specific capacity, energy density, rate capability, and cycling stability. The following tables summarize the electrochemical performance of sodium ammonium vanadate and compare it with three other prominent classes of sodium-ion battery cathodes: sodium vanadium phosphate (B84403) (a polyanionic compound), layered transition metal oxides, and Prussian blue analogues. It is important to note that the presented values are collated from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Electrochemical Performance of this compound and Competing Cathode Materials

Cathode MaterialTypeReversible Capacity (mAh g⁻¹)Average Voltage (V vs. Na⁺/Na)Energy Density (Wh kg⁻¹)Rate CapabilityCycling Stability
This compound (Na(NH₄)V₄O₁₀) Vanadium Oxide100 - 150~2.5 - 2.8~250 - 420ModerateGood; ~80-90% capacity retention after 100-200 cycles
Sodium Vanadium Phosphate (Na₃V₂(PO₄)₃) Polyanion90 - 117~3.4~306 - 398ExcellentExcellent; >90% capacity retention after thousands of cycles
Layered Oxides (e.g., NaNi₀.₅Mn₀.₅O₂) Layered Oxide120 - 160~3.2 - 3.6~384 - 576Good to ExcellentModerate to Good; often requires surface coatings for long-term stability
Prussian Blue Analogue (e.g., Na₂Fe[Fe(CN)₆]) Metal-Organic Framework100 - 150~3.2 - 3.4~320 - 510ExcellentGood to Excellent; sensitive to moisture and synthesis conditions

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the objective evaluation of battery materials. This section outlines the typical methodologies for the synthesis of this compound and the subsequent electrochemical characterization.

Synthesis of this compound (Hydrothermal Method)

A common method for synthesizing Na(NH₄)V₄O₁₀ is the hydrothermal method, which allows for good control over the material's morphology and crystal structure.

Procedure:

  • Precursor Solution Preparation: Vanadium pentoxide (V₂O₅) is dissolved in a solution of sodium hydroxide (B78521) (NaOH) and ammonium chloride (NH₄Cl) in deionized water. The molar ratios of the precursors are carefully controlled to achieve the desired stoichiometry.

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 180°C and 220°C) for a designated period (ranging from 12 to 48 hours).

  • Product Recovery and Purification: After the autoclave cools down to room temperature, the resulting precipitate is collected by filtration or centrifugation. The product is then washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The purified this compound powder is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours.

Electrochemical Characterization

The performance of the synthesized cathode material is evaluated by assembling coin cells and conducting a series of electrochemical tests.

1. Electrode Preparation:

  • The active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • The slurry is then cast onto an aluminum foil current collector and dried in a vacuum oven to remove the solvent.

  • Circular electrodes of a specific diameter are punched out from the coated foil.

2. Coin Cell Assembly:

  • Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • The cell consists of the prepared cathode, a sodium metal anode, a separator (e.g., glass fiber), and an electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate and propylene (B89431) carbonate).

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): This technique is used to identify the redox potentials and understand the electrochemical reaction mechanisms. The voltage is swept at a slow scan rate (e.g., 0.1 mV s⁻¹) within a specific potential window.

  • Galvanostatic Charge-Discharge Cycling: The battery is repeatedly charged and discharged at a constant current between set voltage limits. This test determines the specific capacity, energy efficiency, and cycling stability of the material.

  • Rate Capability Test: The battery is cycled at various current densities (C-rates) to evaluate its ability to deliver high power.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is employed to investigate the internal resistance and charge transfer kinetics of the battery.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes involved in benchmarking this compound-based batteries, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Assembly cluster_testing Electrochemical Benchmarking Precursors V₂O₅, NaOH, NH₄Cl Solution Precursor Solution Precursors->Solution Hydrothermal Hydrothermal Reaction (180-220°C, 12-48h) Solution->Hydrothermal Washing Washing & Filtration Hydrothermal->Washing Drying Drying (60-80°C) Washing->Drying SAV Na(NH₄)V₄O₁₀ Powder Drying->SAV Slurry Slurry Preparation (Active Material, Carbon, Binder) SAV->Slurry Coating Slurry Coating on Al Foil Slurry->Coating Punching Electrode Punching Coating->Punching Assembly Coin Cell Assembly (in Glovebox) Punching->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Cycling (GCD) Assembly->GCD Rate Rate Capability Test Assembly->Rate EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Data Performance Data Analysis CV->Data GCD->Data Rate->Data EIS->Data

Fig. 1: Experimental workflow for benchmarking this compound batteries.

Charge_Discharge_Mechanism cluster_cathode Na(NH₄)V₄O₁₀ Cathode cluster_anode Sodium Metal Anode Cathode_Discharged Nax(NH₄)V₄O₁₀ (Sodiated State) Charge Charge Cathode_Discharged->Charge Na⁺ Deintercalation V⁴⁺ → V⁵⁺ Cathode_Charged Na(NH₄)V₄O₁₀ (Desodiated State) Discharge Discharge Cathode_Charged->Discharge Na⁺ Intercalation V⁵⁺ → V⁴⁺ Anode_Discharged Na⁺ + e⁻ Anode_Discharged->Charge Na⁺ Reduction Anode_Charged Na Metal Anode_Charged->Discharge Na Oxidation Discharge->Cathode_Discharged Discharge->Anode_Discharged Charge->Cathode_Charged Charge->Anode_Charged

Fig. 2: Simplified charge-discharge mechanism of a this compound battery.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium Ammonium Vanadate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of sodium ammonium (B1175870) vanadate (B1173111) are critical for maintaining a secure research environment. This document provides immediate, actionable procedures for laboratory personnel, ensuring compliance and minimizing environmental impact.

Sodium ammonium vanadate, a compound utilized in various research applications, is classified as a hazardous substance. It is toxic if ingested or inhaled, can cause serious eye irritation, and is suspected of posing reproductive health risks.[1][2][3] Furthermore, it presents a danger to aquatic ecosystems, necessitating meticulous disposal protocols.[3][4] Adherence to the following step-by-step guidance is paramount for the safety of researchers and the environment.

Immediate Safety and Handling

Before commencing any procedure involving this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or natural rubber.[1]

  • Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes.[5]

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially in poorly ventilated areas.[1][4]

All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of inhalation.

Spill Management

In the event of a spill, immediate and careful action is required:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust.[5][6] Wet methods or a HEPA-filtered vacuum can be used for cleanup.

  • Collection: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[6][7] Do not dispose of this material in the general trash or wash it down the drain.[1][7]

  • Decontamination: Thoroughly wash the spill area with soap and water.

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is to contact a licensed professional waste disposal service.[5][8] All waste must be properly characterized and disposed of in accordance with local, regional, and national regulations. For laboratories that must treat small quantities of aqueous waste containing this compound before disposal, a precipitation method can be employed to convert the soluble vanadate into a less soluble form. This procedure should only be carried out by trained personnel.

Experimental Protocol: Precipitation of Vanadium from Aqueous Solution

This protocol is adapted from industrial vanadium recovery processes for a laboratory scale. The objective is to precipitate vanadium as ammonium metavanadate, which can then be collected for professional disposal.

Materials:

  • Aqueous waste containing this compound

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl), 0.5 M

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Labeled hazardous waste container

Procedure:

  • Preparation: Place the beaker containing the aqueous vanadium waste on a stir plate within a chemical fume hood. Begin stirring the solution.

  • pH Adjustment: Carefully and slowly add 0.5 M hydrochloric acid to the solution to adjust the pH to a range of 5.0-7.0.[9] Monitor the pH continuously.

  • Precipitation: Once the desired pH is achieved, slowly add solid ammonium chloride to the solution. A general guideline is to add an excess of ammonium chloride to ensure complete precipitation. For a solution with a vanadium concentration of approximately 1000 mg/L, an ammonium chloride concentration of over 4% (w/v) can achieve high recovery.[9]

  • Reaction: Continue stirring the solution for at least one hour to allow for the formation of a precipitate (ammonium metavanadate).[9]

  • Settling: Turn off the stirrer and allow the precipitate to settle.

  • Filtration: Carefully filter the solution to separate the solid precipitate.

  • Waste Collection:

    • Solid Waste: The collected precipitate (filter cake) is considered hazardous waste. Transfer the filter paper and precipitate into a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste (Filtrate): The remaining liquid should be tested for residual vanadium content. Even after precipitation, it may still contain dissolved vanadium and should be collected as hazardous aqueous waste. Do not pour the filtrate down the drain unless permitted by your institution's safety office and local regulations.

  • Final Disposal: Arrange for the collection of all hazardous waste containers by a licensed professional disposal service.

Quantitative Data for Disposal
ParameterRecommended Value/RangeNotes
pH for Precipitation 5.0 - 7.0Crucial for efficient precipitation of ammonium metavanadate.[9]
Ammonium Chloride Concentration > 4% (w/v)For solutions with ~1000 mg/L of vanadium, to achieve >90% recovery.[9]
Reaction Time At least 1 hourEnsure complete reaction and precipitation.
Storage of Waste Secure, labeled containersAll generated waste (solid and liquid) must be properly contained.

Disposal Workflow Diagram

cluster_prep Preparation and Safety cluster_procedure Disposal Procedure cluster_waste Waste Management PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood AqueousWaste Aqueous this compound Waste AdjustpH Adjust pH to 5.0-7.0 with HCl AqueousWaste->AdjustpH AddNH4Cl Add Ammonium Chloride AdjustpH->AddNH4Cl Precipitate Stir and Allow Precipitate to Form AddNH4Cl->Precipitate Filter Filter the Solution Precipitate->Filter SolidWaste Collect Solid Precipitate as Hazardous Waste Filter->SolidWaste Solid LiquidWaste Collect Filtrate as Hazardous Aqueous Waste Filter->LiquidWaste Liquid ProfessionalDisposal Arrange for Professional Disposal SolidWaste->ProfessionalDisposal LiquidWaste->ProfessionalDisposal

Caption: Workflow for the proper disposal of aqueous this compound waste.

References

Personal protective equipment for handling SODIUM AMMONIUM VANADATE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium Ammonium (B1175870) Vanadate (B1173111)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of sodium ammonium vanadate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Core Safety Information

This compound is a toxic inorganic compound that poses significant health risks. It is harmful if swallowed or inhaled and can cause serious eye and skin irritation.[1][2] Prolonged or repeated exposure may lead to organ damage and is suspected of damaging fertility or the unborn child.[2][3] It is also toxic to aquatic life with long-lasting effects.[2][3]

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[2]
Acute Toxicity (Inhalation) Toxic if inhaled.[2]
Eye Irritation Causes serious eye irritation.[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[2]
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.[2][3]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved air-purifying respirator with N100, R100, or P100 filters. For higher potential exposure, a powered-air purifying respirator (PAPR) or a supplied-air respirator should be used.[4]To protect against the inhalation of toxic dust particles.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extensive handling.[4][5]To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[4]To protect eyes from airborne particles and splashes.
Protective Clothing A dedicated lab coat. For larger-scale operations or when significant contamination is possible, coveralls (e.g., Tyvek®) are recommended.[4]To prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.

1. Preparation:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure the fume hood is functioning correctly.

  • Assemble all necessary equipment, including a calibrated scale, weighing paper/boats, spatulas, and containers for solutions.

  • Prepare a designated, labeled hazardous waste container.

2. Donning PPE:

  • The following is the correct sequence for putting on PPE:

    • Protective clothing (lab coat or coveralls).

    • Respiratory protection.

    • Eye and face protection.

    • Gloves (outer layer over the cuff of the lab coat).

3. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood.

  • Use a spatula to carefully transfer the solid material to a weighing boat or paper.

  • Avoid any actions that could generate dust.

  • If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.

4. Post-Handling:

  • Clean all contaminated surfaces within the fume hood using a damp cloth or paper towel, ensuring not to generate dust.

  • Place all disposable items that have come into contact with the chemical into the designated hazardous waste container.

  • Wipe down the exterior of all containers before removing them from the fume hood.

5. Doffing PPE:

  • The correct sequence for removing PPE to avoid self-contamination is:

    • Remove outer gloves.

    • Remove lab coat or coveralls.

    • Remove face shield and goggles.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[6]

Emergency Procedures

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with excess water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3][6]
Skin Contact Immediately flush skin with excess water for 15 minutes while removing contaminated clothing. Seek medical attention.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Ingestion Call Poison Control immediately. Rinse mouth with cold water. Do NOT induce vomiting. Seek immediate medical attention.[3][6]
Spill If the spill is contained within the fume hood, close the sash and use a chemical spill kit to clean it up.[5] For spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and spill cleanup materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and the primary hazards (e.g., "Toxic").

3. Storage:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.[6]

4. Disposal:

  • Arrange for pickup and disposal of the hazardous waste through your institution's EHS office. Do not dispose of this compound down the drain or in regular trash.[3][5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste & Disposal cluster_emergency Emergency Response prep_area Designate Fume Hood Area gather_equip Assemble Equipment prep_area->gather_equip prep_waste Prepare Waste Container gather_equip->prep_waste don_ppe Don PPE prep_waste->don_ppe weigh_transfer Weigh & Transfer in Hood don_ppe->weigh_transfer post_clean Post-Handling Cleanup weigh_transfer->post_clean spill Spill weigh_transfer->spill Potential Spill exposure Personal Exposure weigh_transfer->exposure Potential Exposure doff_ppe Doff PPE post_clean->doff_ppe segregate_waste Segregate Waste doff_ppe->segregate_waste dispose Dispose via EHS segregate_waste->dispose spill_response Spill Response Protocol spill->spill_response first_aid First Aid & Medical Attention exposure->first_aid

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.